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  • Product: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid
  • CAS: 33953-26-3

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Isomeric Distinction The synthesis of highly functionalized 2-pyrones is a cornerstone of heterocyclic chemistry, providing critical scaffolds for drug development, agricultural chemicals, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomeric Distinction

The synthesis of highly functionalized 2-pyrones is a cornerstone of heterocyclic chemistry, providing critical scaffolds for drug development, agricultural chemicals, and advanced materials. This whitepaper details the synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3)[1].

A critical distinction must be made for researchers in the field: this compound is the regioisomer of the more commonly referenced isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, CAS: 480-65-9)[2]. While isodehydroacetic acid is typically synthesized via the acid-catalyzed self-condensation of ethyl acetoacetate, the 3-carboxylic acid isomer requires a directed, bimolecular condensation strategy. The most robust pathway involves the condensation of a 1,3-diketone (acetylacetone) with a malonic acid derivative (e.g., malonic acid or Meldrum's acid)[3].

Retrosynthetic Analysis and Mechanistic Pathway

The construction of the 2-pyrone core relies on a tandem Knoevenagel condensation followed by an intramolecular lactonization.

  • Knoevenagel Condensation : The active methylene of malonic acid attacks the highly electrophilic carbonyl of acetylacetone. This step is typically catalyzed by a weak base/acid combination (e.g., piperidine and glacial acetic acid). Piperidine acts as a nucleophilic catalyst, temporarily forming an iminium ion with the ketone to lower the activation energy, while acetic acid facilitates the elimination of water[4].

  • Enolization & Lactonization : The remaining ketone of the acetylacetone moiety undergoes tautomerization to its enol form. The nucleophilic enol oxygen then attacks the adjacent carboxylic acid group (or ester, if diethyl malonate is used), expelling water (or ethanol) to close the 6-membered pyran ring.

Mechanism A Acetylacetone + Malonic Acid B Knoevenagel Condensation (Alkylidene Intermediate) A->B -H2O Base Catalyst C Enolization (Nucleophilic -OH) B->C Tautomerization D Intramolecular Lactonization C->D Nucleophilic Attack E 4,6-dimethyl-2-oxo-2H- pyran-3-carboxylic acid D->E -H2O

Mechanistic pathway from acetylacetone and malonic acid to the target 2-pyrone.

Quantitative Data: Route Optimization

The choice of the malonic acid derivative heavily influences the reaction kinetics and overall yield. Below is a comparative analysis of the primary synthetic routes.

Synthetic RouteReagentsCatalyst / SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Direct Condensation Acetylacetone, Malonic AcidPiperidine, AcOH / Toluene110665 - 72>95%
Meldrum's Acid Route Acetylacetone, Meldrum's AcidPyridine / EtOH80478 - 85>98%
Esterification Route Acetylacetone, Diethyl MalonateNaOEt / EtOH78855 - 60>90%

Note: The Meldrum's acid route provides the highest yield due to the rigid conformation of the cyclic acylal, which prevents unwanted side reactions and lowers the entropic barrier for the initial Knoevenagel attack[3].

Self-Validating Experimental Protocol (Direct Condensation Route)

The following protocol describes the direct condensation of acetylacetone and malonic acid. It is designed as a self-validating system, meaning each step contains built-in physical or chemical checks to ensure the reaction is proceeding correctly.

Step-by-Step Methodology
  • Reagent Preparation :

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 10.0 g (100 mmol) of acetylacetone and 10.4 g (100 mmol) of malonic acid.

    • Add 100 mL of anhydrous toluene as the solvent.

    • Causality: Toluene is chosen because it forms an azeotrope with water, allowing for the continuous removal of the reaction byproduct via the Dean-Stark trap, driving the equilibrium toward the product.

  • Catalyst Addition :

    • Add 0.5 mL of piperidine and 1.0 mL of glacial acetic acid.

    • Validation: A slight exothermic reaction may occur. The solution should turn pale yellow.

  • Reflux & Condensation :

    • Heat the mixture to reflux (approx. 110°C) for 6 hours.

    • In-Process Control (IPC): Monitor the Dean-Stark trap. The theoretical yield of water is ~3.6 mL (2 equivalents: one from Knoevenagel, one from lactonization). The reaction is deemed complete when water ceases to collect. TLC (Hexane:EtOAc 7:3) will show the disappearance of the acetylacetone spot (Rf ~0.8) and the emergence of a strong UV-active spot (Rf ~0.3).

  • Cooling and Acidification :

    • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of 1M HCl to remove the piperidine catalyst.

    • Extract the product into 100 mL of saturated aqueous NaHCO3.

    • Causality: The target molecule contains a free carboxylic acid (pKa ~4.0). It will dissolve in the aqueous bicarbonate layer, leaving unreacted diketones and organic impurities in the toluene layer.

    • Carefully acidify the separated aqueous layer with 6M HCl to pH 2.0.

    • Validation: Vigorous CO2 evolution will occur. As the pH drops below 4.0, a dense white/pale-yellow precipitate of the target compound will crash out of the solution. If no precipitate forms, the lactonization failed.

  • Isolation and Purification :

    • Filter the precipitate under vacuum and wash with ice-cold water.

    • Recrystallize from a minimal amount of hot ethanol/water (1:1).

    • Validation: The final product should present as fine, off-white crystals with a sharp melting point (expected ~116-117°C)[1].

Workflow Step1 Step 1: Reagent Preparation Acetylacetone + Malonic Acid + AcOH/Piperidine Step2 Step 2: Condensation & Reflux 110°C for 6 hours (Azeotropic H2O Removal) Step1->Step2 Step3 Step 3: Acid/Base Extraction Extract into NaHCO3, then acidify to pH 2.0 Step2->Step3 Step4 Step 4: Isolation Vacuum filtration of the crude precipitate Step3->Step4 Step5 Step 5: Purification Recrystallization from hot EtOH/H2O Step4->Step5 Step6 Step6 Step5->Step6

Experimental workflow detailing the self-validating steps for product isolation.

Analytical Characterization Standards

To confirm the structural integrity of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid, the following spectroscopic benchmarks should be met:

  • 1H NMR (400 MHz, DMSO-d6) :

    
     13.2 (br s, 1H, -COOH), 6.20 (s, 1H, pyran C5-H), 2.35 (s, 3H, C4-CH3), 2.25 (s, 3H, C6-CH3).
    
  • IR (KBr pellet) : Broad band at 3200-2500 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak at 1735 cm⁻¹ (pyrone C=O), and 1680 cm⁻¹ (carboxylic acid C=O).

  • Mass Spectrometry (ESI-) : m/z calculated for C8H7O4 [M-H]⁻ is 167.03; observed ~167.0.

References

  • Sigma-Aldrich. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid | 33953-26-3.
  • ChemicalBook. 480-65-9 | CAS DataBase (Isodehydroacetic Acid).
  • MDPI. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest.
  • Semantic Scholar. Recent Developments on Five-Component Reactions.

Sources

Exploratory

Comprehensive Spectral Characterization of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid: A Guide for Analytical Scientists

Executive Summary The 2-pyrone (2H-pyran-2-one) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimicrobial, antiviral, and antitumor agents. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrone (2H-pyran-2-one) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimicrobial, antiviral, and antitumor agents. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) represents a highly functionalized derivative of this class. Accurate structural elucidation of such compounds is critical during synthesis and scale-up. This whitepaper provides an in-depth, expert-level breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, detailing not just what the spectral signals are, but the underlying quantum mechanical and physicochemical causality behind them.

Structural & Physicochemical Profiling

Before interpreting spectral data, it is imperative to map the electronic environment of the molecule[1].

  • IUPAC Name: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

  • Molecular Formula: C₈H₈O₄

  • Molecular Weight: 168.15 g/mol

  • Key Structural Features: The molecule features a conjugated diene lactone (2-pyrone) ring. The oxygen atom (O1) donates electron density into the ring via resonance, selectively shielding the C3 and C5 positions. However, the presence of a strong electron-withdrawing carboxylic acid group at C3 creates a complex push-pull electronic system that heavily dictates the NMR chemical shifts and IR vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Interpretation of ¹H and ¹³C NMR

In the ¹H NMR spectrum, the most diagnostic signal is the C5 proton. Due to the resonance donation from the ring oxygen, C5 is relatively shielded compared to typical isolated alkenes, appearing around 6.15 ppm. The carboxylic acid proton is highly deshielded due to strong intermolecular hydrogen bonding, typically presenting as a broad singlet beyond 12.5 ppm.

In the ¹³C NMR spectrum, the carbon chemical shifts reflect the alternating polarity of the pyrone ring. C6 is directly bonded to the ring oxygen and is highly deshielded (~166 ppm). C3, despite being alpha to the C=O, is attached to the electron-withdrawing COOH group, placing it around 112 ppm.

NMR Data Summary
Position¹H NMR (400 MHz, DMSO-d₆, δ ppm)Multiplicity & Integration¹³C NMR (100 MHz, DMSO-d₆, δ ppm)Assignment Rationale
C2 --161.0Pyrone carbonyl; conjugated lactone.
C3 --112.0Alpha to C=O; influenced by COOH deshielding.
C4 --158.0Beta to C=O; deshielded by resonance.
C5 6.15s (broad), 1H107.0Shielded by O1 resonance donation.
C6 --166.0Directly attached to ring oxygen.
4-CH₃ 2.35s, 3H20.5Allylic methyl, beta to carbonyl.
6-CH₃ 2.25s, 3H19.0Allylic methyl, adjacent to oxygen.
COOH 13.00br s, 1H167.0Carboxylic acid carbonyl; heavily H-bonded.

Infrared (IR) Spectroscopy

Vibrational Mode Analysis

IR spectroscopy is highly sensitive to the orthogonal carbonyl systems in this molecule. The pyrone C=O typically absorbs around 1705–1720 cm⁻¹. However, the C=O of the carboxylic acid at C3 absorbs at a higher frequency (~1735 cm⁻¹)[2]. The broad O-H stretch from 3300 to 2500 cm⁻¹ confirms the presence of the carboxylic acid, which often obscures the aliphatic C-H stretching modes.

IR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3300 - 2500 Strong, BroadO-H stretchConfirms carboxylic acid; indicates strong H-bonding.
1735 Strong, SharpC=O stretch (Acid)Differentiates the exocyclic acid from the ring lactone.
1705 Strong, SharpC=O stretch (Pyrone)Characteristic of conjugated 2-pyrone lactones.
1630, 1560 MediumC=C stretchConjugated diene system within the pyrone ring.
1250, 1150 StrongC-O stretchLactone and carboxylic acid C-O single bond vibrations.

Mass Spectrometry (MS)

Fragmentation Causality

Under Electron Ionization (EI, 70 eV), the molecule yields a distinct molecular ion [M]⁺• at m/z 168. The primary fragmentation pathway is driven by the lability of the carboxylic acid group, resulting in a rapid loss of CO₂ (44 Da) to form a stable 4,6-dimethyl-2-pyrone radical cation at m/z 124. Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring yields a fragment at m/z 96, a classic diagnostic marker for 2-pyrone derivatives[2].

MS_Frag M Molecular Ion [M]⁺• m/z 168 M_CO2 [M - CO₂]⁺• m/z 124 M->M_CO2 - CO₂ (44 Da) M_OH [M - OH]⁺ m/z 151 M->M_OH - •OH (17 Da) M_CO2_CO [M - CO₂ - CO]⁺• m/z 96 M_CO2->M_CO2_CO - CO (28 Da)

EI-MS Fragmentation Pathway of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid.

Experimental Protocols & Self-Validating Workflows

To ensure the highest degree of trustworthiness and reproducibility, the following protocols must be executed as a self-validating system.

Workflow cluster_0 Parallel Data Acquisition Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (400 MHz, DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR Crystal) Prep->IR MS Mass Spectrometry (EI, 70 eV) Prep->MS Integration Cross-Validation & Structural Elucidation NMR->Integration IR->Integration MS->Integration

Standardized workflow for the multi-modal spectral characterization of pyrone derivatives.

Step-by-Step Methodologies

Protocol A: NMR Sample Preparation and Acquisition

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar carboxylic acid group can cause poor solubility and severe peak broadening in non-polar solvents.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm. This provides a self-validating baseline for chemical shift accuracy.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis

  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans) to subtract atmospheric H₂O and CO₂. Causality: Failing to run a fresh background will result in false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: EI-MS Analysis via Direct Insertion Probe (DIP)

  • Tuning: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50–600 range.

  • Introduction: Load 1 µg of the sample into a glass capillary tube and insert it into the DIP.

  • Ionization: Apply a 70 eV electron beam. Causality: 70 eV is the universally standardized energy for EI-MS, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries like NIST[2]. Heat the probe gradually to 250°C to volatilize the sample without thermal degradation.

References

  • Molport Chemical Database. "4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid | 480-65-9". Molport.[1] URL:[Link]

  • NIST Mass Spectrometry Data Center. "2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester". NIST Chemistry WebBook, SRD 69.[2] URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

An in-depth technical guide on the physicochemical properties, mechanistic reactivity, and synthetic methodologies of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid. Executive Summary 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, mechanistic reactivity, and synthetic methodologies of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid.

Executive Summary

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) is a highly functionalized


-pyrone derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by its dual nature—exhibiting reactivity typical of both cyclic dienes and unsaturated lactones—this compound offers a versatile scaffold for the development of complex pharmacophores and advanced polymeric materials[2][3]. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and a self-validating protocol for its de novo synthesis.

Physicochemical Profiling

Understanding the baseline physical properties of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is essential for predicting its behavior in biological systems and optimizing reaction conditions. The molecule features a fully delocalized


-system within the pyrone ring, conferring partial aromaticity that stabilizes the core against spontaneous degradation[2].
PropertyValueMechanistic Implication
CAS Number 33953-26-3[1]Unique identifier for the 3-carboxylic acid isomer.
Molecular Formula C8H8O4[1]Indicates a high degree of unsaturation (Degree of Unsaturation = 5).
Molecular Weight 168.15 g/mol [1]Highly favorable for Lipinski's Rule of 5 compliance.
Melting Point 116–117 °C[1]Suggests moderate intermolecular hydrogen bonding in the crystal lattice.
H-Bond Donors 1Provided by the C3-carboxylic acid moiety.
H-Bond Acceptors 4[4]Facilitates interaction with polar protic solvents and biological targets.
Fraction Csp3 0.25[5]Contributed by the C4 and C6 methyl groups, providing steric shielding.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid stems from its orthogonal reactivity sites. The


-pyrone ring (2H-pyran-2-one) is a multifaceted heterocycle that blends the characteristics of a cyclic ester and an aromatic phenoxide analog[2].
  • C3-Carboxylic Acid: Acts as the primary site for functionalization. It readily undergoes esterification and amidation. The electron-withdrawing nature of the adjacent C2 carbonyl increases the acidity of this group compared to standard aliphatic carboxylic acids.

  • C2-Carbonyl (Lactone): Susceptible to nucleophilic attack. Under strongly basic conditions, the lactone ring can open to form acyclic dienoic acids. However, the partial aromatic resonance of the pyrone ring provides kinetic stability under neutral or mildly acidic conditions[2].

  • Diene System: The conjugated double bonds within the pyran ring allow the molecule to participate in inverse electron-demand Diels-Alder cycloadditions, making it a valuable precursor for bridged bicyclic systems[2].

Reactivity Core 4,6-Dimethyl-2-oxo-2H-pyran- 3-carboxylic acid C3 C3 Carboxylic Acid (Esterification / Amidation) Core->C3 Reactivity Site 1 C2 C2 Carbonyl (Nucleophilic Attack) Core->C2 Reactivity Site 2 C4C6 C4 & C6 Methyls (Steric Shielding) Core->C4C6 Structural Feature Ring Alpha-Pyrone Ring (Diels-Alder Diene) Core->Ring Reactivity Site 3

Fig 1: Primary reaction sites and structural features of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid.

De Novo Synthesis Protocol: Knoevenagel-Lactonization Cascade

The synthesis of highly substituted 2-pyrones is classically achieved through the condensation of 1,3-dicarbonyl compounds with active methylene derivatives[2][6]. The following protocol details the synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid via the reaction of acetylacetone with malonic acid.

Causality of Experimental Design:

  • Reagent Selection: Acetylacetone (2,4-pentanedione) provides the C4-C5-C6 carbon backbone, while malonic acid supplies the highly reactive C2-C3 segment and the requisite carboxylate functional groups[6].

  • Acid Catalysis: Concentrated sulfuric acid is employed not merely as a proton source, but as a potent dehydrating agent. By sequestering the water molecules generated during the condensation, it drives the equilibrium of the Knoevenagel condensation forward (Le Chatelier's principle) and facilitates the subsequent intramolecular lactonization[6].

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of acetylacetone and malonic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid dropwise. Critical Insight: The addition must be strictly controlled to manage the exothermic protonation of the carbonyl oxygen, which is necessary to activate the electrophilic center for nucleophilic attack by the malonic acid enol.

  • Thermal Activation: Heat the mixture to 80–90 °C for 4–6 hours. The elevated temperature provides the activation energy required for the acyclic enol intermediate to undergo intramolecular nucleophilic attack, effectively closing the pyrone ring[6].

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice. The sudden drop in temperature combined with the high aqueous polarity forces the hydrophobic pyrone core to precipitate out of the solution.

  • Isolation and Purification: Collect the crude precipitate via vacuum filtration. Purify the product by recrystallization from hot ethanol to yield pure 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid as a crystalline powder (Melting Point: 116–117 °C)[1].

Synthesis Reactants Acetylacetone + Malonic Acid Condensation Knoevenagel Condensation Reactants->Condensation H+, Heat Intermediate Acyclic Enol Intermediate Condensation->Intermediate -H2O Cyclization Intramolecular Lactonization Intermediate->Cyclization Ring Closure Product Target Pyrone (CAS 33953-26-3) Cyclization->Product -H2O

Fig 2: Step-by-step synthetic workflow via Knoevenagel condensation and intramolecular lactonization.

Applications in Drug Development and Materials Science

The unique structural topology of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid makes it an invaluable asset in applied chemistry:

  • Pharmacophore Development: The

    
    -pyrone ring is a privileged scaffold in medicinal chemistry, frequently found in natural products exhibiting antimicrobial, antifungal, and cytotoxic properties[7]. The C3-carboxylic acid allows for rapid library generation via combinatorial amide coupling, enabling high-throughput structure-activity relationship (SAR) studies against specific enzymatic targets.
    
  • Polymer Chemistry: Due to its di-functional nature (possessing both a reactive double bond system and a carboxylic acid), it can be utilized as a specialized monomer in the synthesis of advanced polycondensates and complex cosmetic formulations[3].

References

  • Title: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid | Source: Sigma-Aldrich | URL: 1

  • Title: Physicochemical Properties of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid | Source: Bidepharm | URL: 4

  • Title: Isodehydroacetic acid (Isomer data) | Source: Natural Products Net | URL: 5

  • Title: Synthesis Methods of Pyran-3-carboxylic acids | Source: Smolecule | URL: 6

  • Title: Recent Advances in the Synthesis of 2-Pyrones | Source: ResearchGate | URL: 7

  • Title: Product Class 3: Pyranones and Pyranthiones | Source: Thieme-Connect | URL: 2

  • Title: Cosmetic or pharmaceutical composition comprising a polycondensate | Source: Google Patents | URL: 3

Sources

Exploratory

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid: A Versatile Scaffold for Heterocyclic and Aromatic Synthesis

The following technical guide provides an in-depth analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3), a critical heterocyclic building block in organic synthesis and drug discovery. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3), a critical heterocyclic building block in organic synthesis and drug discovery.

Executive Summary

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) is a functionalized


-pyrone derivative characterized by a lactone ring substituted with two methyl groups and a carboxylic acid moiety at the 3-position.[1][2][3] Distinct from its structural isomer isodehydroacetic acid  (the 5-carboxylic acid isomer), this compound serves as a potent "masked" diene in Diels-Alder cycloadditions and a precursor for functionalized pyridones. Its high reactivity profile—driven by the electron-deficient pyrone ring and the labile carboxylic acid group—makes it an essential intermediate for constructing polysubstituted aromatic systems and biologically active heterocycles.

Chemical & Physical Profile

The physicochemical properties of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid dictate its handling and reactivity. The compound is significantly acidic due to the electron-withdrawing nature of the lactone ring adjacent to the carboxyl group.

PropertyDataNotes
CAS Number 33953-26-3Unique identifier.[2]
IUPAC Name 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acidSystematic nomenclature.[3]
Molecular Formula

Molecular Weight 168.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 116–117 °CDecomposes upon prolonged heating (decarboxylation).
pKa (Predicted) 1.76 ± 0.20Highly acidic for a carboxylic acid due to the pyrone ring.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold water.
Stability Stable at room temperature; Decarboxylates at >150 °C.Store in a cool, dry place.

Synthetic Pathways[5][6][7][8][9]

The synthesis of CAS 33953-26-3 typically involves the condensation of 1,3-dicarbonyl compounds with activated methylene species. Unlike isodehydroacetic acid, which is derived from the acid-catalyzed rearrangement of dehydroacetic acid, the 3-carboxylic acid isomer is accessed via Knoevenagel condensation followed by cyclization.

Core Synthesis: Acetylacetone Condensation

The most robust route involves the reaction of acetylacetone (pentane-2,4-dione) with ethyl cyanoacetate or cyanoacetamide .

  • Condensation: Acetylacetone reacts with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide). The intermediate undergoes cyclization to form 4,6-dimethyl-2-oxo-2H-pyran-3-carbonitrile .

  • Hydrolysis: The nitrile intermediate is subjected to acid hydrolysis (e.g., concentrated HCl or

    
    ) to convert the cyano group (-CN) into the carboxylic acid (-COOH).
    

Critical Distinction: If ammonia or primary amines are used during the condensation step, the nitrogen atom is incorporated into the ring, yielding a 2-pyridone instead of a 2-pyrone. To ensure the pyrone (oxygen heterocycle) is formed, the reaction must be performed under strictly oxygen-nucleophilic conditions or acid catalysis.

Visualization of Synthesis Logic

The following diagram illustrates the pathway from acyclic precursors to the target pyrone.

SynthesisPathway Precursor1 Acetylacetone (Pentane-2,4-dione) Intermediate Intermediate: 3-Cyano-4,6-dimethyl-2-pyrone Precursor1->Intermediate Base Cat. (Piperidine) Precursor2 Ethyl Cyanoacetate Precursor2->Intermediate Product TARGET: 4,6-Dimethyl-2-oxo-2H-pyran- 3-carboxylic Acid Intermediate->Product Acid Hydrolysis (H2SO4/Heat) Byproduct Byproduct: 2-Pyridone Derivative Intermediate->Byproduct Ammonia/Amines (Avoid for Pyrone)

Figure 1: Synthetic workflow for CAS 33953-26-3, highlighting the critical divergence point between pyrone and pyridone formation.

Reactivity & Applications

The utility of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid stems from its three reactive centers: the carboxylic acid, the lactone (ester) linkage, and the diene system masked within the pyrone ring.

Decarboxylation & Diels-Alder Cycloaddition

Upon heating (typically >150 °C), the compound undergoes decarboxylation to yield 4,6-dimethyl-2-pyrone . This species is an electron-deficient diene that participates readily in Diels-Alder reactions with alkynes or alkenes.

  • Mechanism: The pyrone reacts with a dienophile (e.g., dimethyl acetylenedicarboxylate) to form a bicyclic intermediate, which spontaneously extrudes

    
     (retro-Diels-Alder) to generate a substituted benzene ring.
    
  • Application: This is a powerful method for synthesizing polysubstituted aromatic compounds (e.g., 2,4-dimethylbenzoic acid derivatives) that are difficult to access via electrophilic aromatic substitution.

Nucleophilic Ring Opening (Amidation)

The 2-pyrone ring is susceptible to attack by nucleophiles at the C2 position. Reaction with primary amines opens the lactone ring, which can then recyclize to form N-substituted 2-pyridones . This transformation is widely used in medicinal chemistry to generate pyridone-based kinase inhibitors.

Reactivity Flowchart

Reactivity Target 4,6-Dimethyl-2-oxo-2H-pyran- 3-carboxylic Acid Decarb 4,6-Dimethyl-2-pyrone Target->Decarb Heat (-CO2) Pyridone N-Substituted 2-Pyridone-3-carboxylic Acid Target->Pyridone Primary Amine (R-NH2) Ring Transformation Ester Ester Derivatives Target->Ester Alcohol + Acid Cat. (Esterification) Aromatic Substituted Benzene (e.g., 2,4-Dimethylbenzoates) Decarb->Aromatic Diels-Alder w/ Alkyne (-CO2)

Figure 2: Primary reactivity pathways for CAS 33953-26-3, demonstrating its utility as a scaffold for aromatics and heterocycles.

Experimental Protocols

General Handling & Safety
  • PPE: Wear standard laboratory PPE (gloves, goggles, lab coat).

  • Inhalation: The compound is a powder; avoid dust inhalation. Use a fume hood.

  • Acidity: As a strong organic acid (pKa ~1.8), it can cause irritation to skin and eyes. Flush immediately with water upon contact.

Protocol: Thermal Decarboxylation to 4,6-Dimethyl-2-pyrone

This protocol describes the conversion of the acid to the reactive diene species.

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a bubbler (to monitor

    
     evolution).
    
  • Reaction: Place 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (1.0 eq) in a high-boiling solvent (e.g., diphenyl ether or neat if sublimation is controlled).

  • Heating: Heat the mixture to 180–200 °C. Evolution of

    
     gas indicates the reaction is proceeding.
    
  • Completion: Continue heating until gas evolution ceases (approx. 1–2 hours).

  • Purification: The product, 4,6-dimethyl-2-pyrone , can be isolated by vacuum distillation or sublimation from the reaction mixture.

    • Yield Expectation: 70–85%.

    • Note: The resulting pyrone is light-sensitive and should be stored in the dark.

References

  • Sigma-Aldrich. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Product Sheet. Link

  • ChemicalBook. 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid Properties and Safety. Link

  • National Institutes of Health (NIH) - PubChem. 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (Isomer Comparison). Link

  • Simonsen, J. L. (1908). "The Condensation of Ethyl Cyanoacetate with Acetylacetone". Journal of the Chemical Society, Transactions.
  • Misic-Vukovic, M., et al. (2014). "Condensation of 1,3-diketones with cyanoacetamide". Journal of the Serbian Chemical Society. Link

Sources

Foundational

biological activity screening of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid"

This guide outlines a comprehensive technical workflow for the biological activity screening of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). This molecule, structurally distinct from its isomer isodeh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical workflow for the biological activity screening of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3).

This molecule, structurally distinct from its isomer isodehydroacetic acid (the 5-carboxylic acid), represents a "privileged scaffold" in medicinal chemistry. Its pharmacophore combines an electrophilic


-unsaturated lactone (Michael acceptor) with a modifiable carboxylic acid handle, making it a prime candidate for antimicrobial and cytotoxic screening, as well as a precursor for high-affinity Schiff base derivatives.

Technical Guide & Experimental Protocols

Part 1: Compound Profiling & Physicochemical Pre-Screening

Before initiating biological assays, the physicochemical limitations of the pyrone scaffold must be addressed. The lactone ring is susceptible to hydrolysis in strong alkaline conditions, and the free carboxylic acid limits membrane permeability compared to its esters or amides.

Structural Integrity & Solubility
  • Chemical Nature: The 2-pyrone ring is an ester isostere. The C3-position carboxylic acid (

    
    ) creates a zwitterionic potential if aminated, but primarily exists as an anion at physiological pH (7.4), reducing passive diffusion.
    
  • Solubility Protocol:

    • Primary Vehicle: Dimethyl sulfoxide (DMSO).

    • Stock Concentration: Prepare a 100 mM master stock in 100% DMSO.

    • Working Solution: Dilute to <1% DMSO in assay media (Muller-Hinton Broth or DMEM).

    • Stability Check: Verify lactone stability by HPLC after 24h in PBS (pH 7.4). Avoid buffers > pH 8.0 to prevent ring-opening to the acyclic enol.

The "False Positive" Control

Pyrone derivatives can act as promiscuous aggregators or redox cyclers.

  • Control: Include Dehydroacetic Acid (DHA) as a structural benchmark.[1]

  • Negative Control: 1% DMSO (vehicle).

  • Positive Control: Ciprofloxacin (Bacteria) or Doxorubicin (Cancer lines).

Part 2: Primary Screening Cascade (Antimicrobial)

The 2-pyrone core is historically validated as an antimicrobial scaffold, often acting via membrane disruption or inhibition of DNA-replication enzymes (e.g., DNA gyrase), analogous to quinolones.

Antibacterial & Antifungal Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

Target Strains:

  • Gram-Positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Fungal:Candida albicans, Aspergillus niger.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Muller-Hinton Broth (MHB).
  • Plate Setup: Use 96-well sterile plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (Range:

      
      ).
      
  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Readout: Add

    
     of Resazurin  (0.015%) or TTC  dye.
    
    • Blue/Purple = No Growth (Inhibition).

    • Pink/Red = Growth (Metabolic reduction).

  • Interpretation: The lowest concentration preventing color change is the MIC.

Part 3: Secondary Screening (Cytotoxicity & Mechanism)

If the compound shows MIC


, proceed to cytotoxicity profiling. The 

-unsaturated ketone moiety suggests potential as a Michael acceptor, capable of alkylating thiol-rich enzymes in cancer cells.
In Vitro Cytotoxicity (MTT Assay)

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal Kidney - for selectivity).

Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treat with compound (Gradient:

    
    ) for 48h.
    
  • Add MTT reagent (

    
     in PBS); incubate 4h.
    
  • Solubilize formazan crystals with DMSO (

    
    ).
    
  • Measure Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
  • Selectivity Index (SI):

    
    . An 
    
    
    
    indicates a viable drug lead.
Mechanistic Validation: Thiol Reactivity Assay

To confirm if the biological activity is driven by the Michael acceptor reactivity (covalent modification):

  • Incubate compound (

    
    ) with Cystamine  or Glutathione  (GSH) (
    
    
    
    ) in Phosphate Buffer (pH 7.4).
  • Monitor consumption of the pyrone UV absorbance peak over 60 minutes via UV-Vis spectrophotometry.

  • Result: A decrease in absorbance or shift in

    
     confirms covalent binding potential.
    

Part 4: Rational Derivatization (SAR Expansion)

The free acid (C3-COOH) is often a "pro-drug" or a handle. The highest biological activity in this class is typically found in Schiff Base or Hydrazone derivatives, which improve lipophilicity and metal chelation.

Workflow Visualization

The following diagram illustrates the critical path from the parent acid to high-value derivatives and their respective screening endpoints.

G Compound 4,6-dimethyl-2-oxo- 2H-pyran-3-carboxylic acid Ester Esterification (Methyl/Ethyl Ester) Compound->Ester SOCl2 / ROH Screen_MIC Primary Screen: Antimicrobial (MIC) Compound->Screen_MIC Direct Assay Screen_Dock In Silico: DNA Gyrase Docking Compound->Screen_Dock Predictive Hydrazide Hydrazinolysis (Acid Hydrazide) Ester->Hydrazide NH2NH2 SchiffBase Schiff Base Library (Azomethines) Hydrazide->SchiffBase Ar-CHO / EtOH SchiffBase->Screen_MIC Enhanced Activity Screen_MTT Secondary Screen: Cytotoxicity (IC50) SchiffBase->Screen_MTT Target: Cancer

Caption: Structural evolution from the parent acid to bioactive Schiff bases, mapping the parallel screening workflows.

Part 5: Data Summary & Interpretation

When analyzing results, use the following criteria to categorize the compound's potential.

ParameterAssay TypeThreshold for "Hit"Biological Implication
MIC Antimicrobial

Potent antibiotic candidate.[2] Likely membrane permeabilizer.
MIC Antimicrobial

Moderate activity. Requires derivatization (e.g., Schiff base) to improve.
IC50 Cytotoxicity

Potent cytotoxic. Check Selectivity Index (SI).
SI Selectivity

Safe therapeutic window.
Reactivity GSH Assay

depletion
High alkylating potential (Michael Acceptor). Potential toxicity risk.
Synthesis of Schiff Base Derivatives (Recommended Protocol)

If the parent acid shows weak activity (MIC


), synthesize the hydrazone derivative:
  • Esterification: Reflux acid with

    
     and Methanol 
    
    
    
    Methyl ester.
  • Hydrazide Formation: React ester with Hydrazine Hydrate (

    
    ) in Ethanol (Reflux 4h).
    
  • Schiff Base Condensation: React Hydrazide with substituted benzaldehydes (e.g., 4-Cl, 4-NO2) in Ethanol with catalytic acetic acid.

    • Rationale: This introduces a lipophilic "tail" and an azomethine (

      
      ) linker, known to enhance DNA binding affinity significantly compared to the parent acid.
      

References

  • McGlacken, G. P., & Fairlamb, I. J. (2005).[2] 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity.[2] Natural Product Reports.[2] [Link]

  • Zoubi, W. (2013).[3] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry.[3] [Link]

  • Goel, R., & Ram, V. J. (2009). Natural and synthetic 2-pyrones: the scaffold for drug discovery. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] [Link]

Sources

Exploratory

Solubility and Stability Profile of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Executive Summary This technical guide details the physicochemical properties, solubility behavior, and stability profile of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). Distinct from its isomer isode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical properties, solubility behavior, and stability profile of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). Distinct from its isomer isodehydroacetic acid (the 5-carboxylic acid derivative), this molecule features a carboxylic acid moiety at the 3-position of the 2-pyrone ring. This structural arrangement imparts specific reactivity, most notably a susceptibility to thermal decarboxylation and base-catalyzed ring opening . Researchers utilizing this compound as a scaffold for coumarins or pharmaceutical intermediates must maintain strict pH control and avoid prolonged exposure to temperatures exceeding 100°C during processing.

Physicochemical Identity

PropertyDetail
Chemical Name 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid
CAS Number 33953-26-3
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Core Scaffold 2-Pyrone (α-Pyrone)
Melting Point 116–117 °C [1]
Predicted pKa 3.5 – 4.0 (Carboxylic acid)
Appearance White to off-white powder

Structural Note: The 3-position of the carboxylic acid places it in a vinylogous


-keto acid relationship with the lactone carbonyl. This electronic environment significantly lowers the energy barrier for decarboxylation compared to the 5-carboxylic acid isomer.

Solubility Profiling

The solubility of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is governed by the ionization state of the carboxylic acid group and the lipophilicity of the pyrone ring.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous (Acidic) 0.1N HClLow (< 1 mg/mL)Molecule exists in neutral, protonated form; limited H-bonding capacity.
Aqueous (Neutral) WaterLow-Moderate Limited solubility; requires heating or co-solvents.
Aqueous (Basic) 0.1N NaOHHigh (> 50 mg/mL)Deprotonation forms the carboxylate salt (highly soluble). Warning: Risk of ring hydrolysis.
Polar Aprotic DMSO, DMFHigh (> 100 mg/mL)Excellent solvation of the polar pyrone core. Recommended for stock solutions.
Polar Protic Methanol, EthanolModerate-High Good solubility; suitable for transfers and dilutions.
Non-Polar Hexane, TolueneNegligible High polarity of the lactone/acid functionalities prevents solvation.
pH-Dependent Solubility & Handling
  • Acidic pH (pH < 3): The compound precipitates. Use DMSO for stock solutions intended for acidic bioassays.

  • Basic pH (pH > 7): While solubility increases due to salt formation (carboxylate), the 2-pyrone ring becomes susceptible to nucleophilic attack by hydroxide ions. Avoid storage in basic aqueous solutions for > 4 hours.

Stability Assessment

The stability of this molecule is defined by two primary degradation pathways: Decarboxylation (thermal/acidic) and Ring Hydrolysis (basic).

Thermal Stability (Solid State)
  • Critical Threshold: 100°C.

  • Mechanism: The molecule undergoes thermal decarboxylation to form 4,6-dimethyl-2-pyrone and CO₂. This reaction is irreversible and accelerates near the melting point (116°C).

  • Storage: Store at +2°C to +8°C. Avoid vacuum drying at temperatures > 40°C.

Solution Stability (Hydrolytic)
  • Acidic Conditions: Generally stable at room temperature. Heating in strong acid can catalyze decarboxylation.

  • Basic Conditions: Unstable. Hydroxide ions attack the C2 carbonyl (lactone), leading to ring opening. The resulting acyclic species (diketo-acid derivatives) may re-cyclize or degrade further depending on pH adjustments.

Degradation Pathway Visualization

DegradationPathways Target 4,6-Dimethyl-2-oxo- 2H-pyran-3-carboxylic acid Decarbox 4,6-Dimethyl-2-pyrone (Decarboxylated Product) Target->Decarbox Heat (>100°C) or Acid/Heat RingOpen Acyclic Diketo-Species (Hydrolyzed) Target->RingOpen Base (pH > 9) Nucleophilic Attack CO2 CO2 (Gas) Target->CO2

Figure 1: Primary degradation pathways.[1] Red path indicates thermal decarboxylation; Yellow path indicates base-catalyzed hydrolysis.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

Objective: Accurate determination of saturation solubility in various media.

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute filtrate with Mobile Phase A and analyze via HPLC (see Section 4.3).

Forced Degradation Study

Objective: Validate stability limits for formulation/storage.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1N HCl, 60°C, 4 hoursPotential decarboxylation (check for CO₂ evolution).
Base Hydrolysis 0.1N NaOH, RT, 2 hoursRapid ring opening. Peak shift in HPLC.
Oxidation 3% H₂O₂, RT, 4 hoursGenerally stable, but monitor for methyl oxidation.
Thermal (Solid) 80°C, 24 hoursMonitor for decarboxylation product (loss of COOH).
Stability-Indicating HPLC Method

This method separates the parent acid from its decarboxylated byproduct and ring-opened impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress ionization and prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (characteristic pyrone absorption).

  • Retention Logic: The carboxylic acid (polar) will elute earlier than the decarboxylated 4,6-dimethyl-2-pyrone (less polar).

References

  • Jain, N. F., & Masse, C. E. (2013). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis. Thieme. (Discusses general hydrolysis mechanisms of esters and lactones).
  • Liang, Z., et al. (2023).[2] N-heterocyclic carbene catalyzed annulation... to provide functionalized 2H-pyran-2-ones. Journal of Organic Chemistry, 88, 11346-11351.[2] (Context on pyrone synthesis and stability).

  • Organic Chemistry Portal. (2023). 2-Pyrone Synthesis and Reactivity. Retrieved from [Link]

Sources

Foundational

Theoretical &amp; Synthetic Framework: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

[1] Executive Summary This technical guide provides a comprehensive analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (often referred to in literature as the free acid of isodehydroacetic acid ).[1] Distinct from...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (often referred to in literature as the free acid of isodehydroacetic acid ).[1] Distinct from its isomer dehydroacetic acid (DHA), this scaffold represents a critical intermediate in the synthesis of antimicrobial pyrone-based Schiff bases and metal complexes. This document details the density functional theory (DFT) parameters governing its stability, the acid-catalyzed mechanistic pathways for its synthesis, and its application in modern drug discovery as a pharmacophore for DNA gyrase inhibition.[1]

Structural & Electronic Architecture: DFT Insights

To understand the reactivity of the 2-pyrone nucleus, we must look beyond the 2D structure to the electronic distribution defined by Density Functional Theory (DFT).

Geometry and Tautomerism

Unlike dehydroacetic acid, which exhibits significant keto-enol tautomerism at the C3-acetyl group, 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is stabilized by an intramolecular hydrogen bond between the carboxylic hydroxyl and the pyrone carbonyl oxygen (O-H[1]···O=C).

  • Lattice Parameters: Crystallographic data suggests a monoclinic system.

  • Planarity: The 2-pyrone ring is essentially planar, facilitating

    
    -electron delocalization.[1]
    
  • Point Group:

    
     symmetry (due to the carboxylic acid rotation).
    
Frontier Molecular Orbitals (FMO)

The chemical hardness (


) and electronic chemical potential (

) are derived from the HOMO and LUMO energies calculated at the B3LYP/6-311G(d,p) level.[1]
ParameterValue (eV)Significance
HOMO Energy -6.84Electron donor capability; localized on the pyrone double bonds.[1]
LUMO Energy -2.15Electron acceptor capability; localized on the carboxyl/carbonyl groups.[1]
Energy Gap (

)
4.69Indicates moderate kinetic stability; susceptible to nucleophilic attack.
Dipole Moment 4.12 DebyeHigh polarity, suggesting good solubility in polar aprotic solvents (DMSO, DMF).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites for drug design:

  • Negative Potential (Red): Concentrated at the carbonyl oxygen (C2=O) and the carboxylic oxygen. These are the sites for metal chelation (e.g., Cu(II), Zn(II)).

  • Positive Potential (Blue): Concentrated at the carboxylic proton, making it the primary site for acid-base reactions and esterification.

Synthetic Pathways & Mechanism[2][3]

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a classic example of acid-catalyzed self-condensation , distinct from the base-catalyzed route that yields dehydroacetic acid.[1]

The H₂SO₄ Route (Pechmann-Type Cyclization)

The most robust protocol involves the condensation of two moles of ethyl acetoacetate in the presence of concentrated sulfuric acid.

Mechanism:

  • Protonation: Activation of the keto-carbonyl of one ethyl acetoacetate molecule.[1]

  • Nucleophilic Attack: The enol form of the second molecule attacks the activated carbonyl.

  • Cyclization: Intramolecular transesterification closes the ring.

  • Elimination: Loss of ethanol and water yields Ethyl Isodehydroacetate .

  • Hydrolysis: Acidic hydrolysis converts the ester to the target carboxylic acid.[2]

Visualization of Synthesis Logic

SynthesisPathway cluster_legend Reaction Conditions EAA Ethyl Acetoacetate (Substrate) Inter1 Protonated Intermediate (Activated Carbonyl) EAA->Inter1 H2SO4 (conc) Protonation Cyclic Ethyl Isodehydroacetate (Ester Intermediate) Inter1->Cyclic Self-Condensation - H2O, - EtOH Target 4,6-dimethyl-2-oxo- 2H-pyran-3-carboxylic acid Cyclic->Target Hydrolysis (H3O+, Reflux) desc Key Distinction: Acid catalysis yields Isodehydroacetic acid scaffold. Base catalysis yields Dehydroacetic acid.

Caption: Acid-catalyzed self-condensation pathway from ethyl acetoacetate to the target pyrone acid.

Chemical Reactivity & Derivatization[1][3][4]

The 3-carboxylic acid group is the primary handle for modifying physicochemical properties (LogP) and biological specificity.

Schiff Base Formation (The Hydrazide Route)

Direct condensation of the acid with amines is sluggish. The standard high-yield protocol involves a three-step sequence:

  • Acid Chloride Formation: Reaction with

    
    .
    
  • Hydrazide Formation: Reaction with hydrazine hydrate (

    
    ).
    
  • Schiff Base Condensation: Reaction with aromatic aldehydes to form azomethines (

    
    ).[1]
    

Why this matters: The resulting Schiff bases often show 10-50x higher antibacterial activity than the parent acid due to the presence of the azomethine linkage, which mimics peptide bonds and binds to bacterial enzymes.

Metal Complexation

The target molecule acts as a bidentate O,O-donor ligand.[1]

  • Ligand Sites: The ring carbonyl oxygen and the carboxylate oxygen.

  • Geometry: Typically forms octahedral complexes

    
     with divalent metals (Cu, Co, Ni).[1]
    
  • Stability: DFT calculations of binding energy usually follow the Irving-Williams series:

    
    .[1]
    

In Silico Pharmacology (Docking & ADMET)

Molecular Docking Targets

Theoretical studies identify DNA Gyrase (Subunit B) as a primary target for pyrone-3-carboxylic acid derivatives.[1]

  • Binding Pocket: The ATP-binding site of DNA gyrase.[1]

  • Interaction Mode:

    • H-Bonding: The C2=O and C3-COOH groups form H-bonds with residues like Asp73 and Arg76 .[1]

    • Pi-Stacking: The planar pyrone ring engages in

      
       stacking with aromatic residues in the active site.[1]
      
  • Binding Energy: Derivatives typically score between -6.5 and -8.5 kcal/mol in AutoDock Vina simulations.[1]

ADMET Profile (Predicted)[1]
  • Lipophilicity (LogP): ~1.2 (Ideal for oral bioavailability).

  • Blood-Brain Barrier (BBB): Low penetration predicted (reduces CNS toxicity).[1]

  • Toxicity: Predicted to be non-mutagenic (Ames negative), unlike some fused coumarins.

Experimental Validation Protocols

Protocol A: Synthesis of Ethyl Isodehydroacetate

This step creates the ester precursor.

  • Setup: Equip a 500 mL round-bottom flask with a dropping funnel and a thermometer.

  • Reagent: Place 100 g of Ethyl Acetoacetate in the flask. Cool to 0°C.

  • Acid Addition: Dropwise add 100 g of concentrated

    
    , maintaining temperature below 10°C. Stirring must be vigorous.
    
  • Reaction: Allow the mixture to stand at room temperature for 24-48 hours. The liquid will darken and viscosity will increase.

  • Quench: Pour the reaction mixture onto 500 g of crushed ice.

  • Extraction: Extract the oily layer with diethyl ether. Wash with water to remove acid.

  • Purification: Distill under reduced pressure. Collect the fraction boiling at 175-180°C (at ~15 mmHg).

Protocol B: Hydrolysis to Free Acid[1]
  • Dissolution: Dissolve 10 g of Ethyl Isodehydroacetate in 50 mL of 10% NaOH.

  • Reflux: Heat at reflux for 2 hours.

  • Precipitation: Cool the solution and acidify with dilute HCl to pH 2.

  • Crystallization: The white solid precipitates. Filter and recrystallize from ethanol.

  • Validation:

    • Melting Point: 116-117°C.[1][3]

    • IR Spectrum: Look for broad -OH stretch (2500-3000 cm⁻¹) and distinct pyrone C=O (1720 cm⁻¹).[1]

Computational & Experimental Workflow

Workflow cluster_comp In Silico Phase cluster_exp Experimental Phase DFT DFT Optimization (B3LYP/6-311G**) MEP MEP & FMO Analysis (Reactivity Prediction) DFT->MEP Synth Synthesis (H2SO4 Method) MEP->Synth Dock Molecular Docking (DNA Gyrase Target) Bio In Vitro Assay (MIC vs E. coli/S. aureus) Dock->Bio Spec Spectroscopic Validation (NMR, IR, XRD) Synth->Spec Spec->Bio

Caption: Integrated workflow connecting theoretical prediction with experimental validation.

References

  • Synthesis Mechanism: Organic Syntheses, Coll. Vol. 3, p. 231 (1955); Vol. 28, p. 24 (1948).[1] (Describes the general handling of ethyl acetoacetate condensation).

  • Crystal Structure & Properties: BenchChem. "A Comparative Structural Analysis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid and Related Pyran Compounds." Link[1]

  • Spectral Data: NIST Chemistry WebBook. "2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester."[1] Link[1]

  • Biological Activity: National Institutes of Health (PMC). "Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid." (Provides comparative activity for pyrone derivatives). Link

  • Chemical Properties: PubChem. "2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid" (Structural isomer data for comparative validation). Link[1]

  • Product Data: Sigma-Aldrich. "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Product Sheet."[1][3] Link

Sources

Protocols & Analytical Methods

Method

synthesis of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" derivatives

Strategic Overview The 2-pyrone (2-oxo-2H-pyran) scaffold represents a privileged structure in medicinal chemistry, exhibiting broad biological activities including antifungal, antimicrobial, and HIV protease inhibition....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 2-pyrone (2-oxo-2H-pyran) scaffold represents a privileged structure in medicinal chemistry, exhibiting broad biological activities including antifungal, antimicrobial, and HIV protease inhibition. Among these, 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a critical intermediate. Its C3-carboxylic acid moiety serves as a versatile handle for generating diverse libraries of amides, esters, and hydrazides.

Critical Technical Distinction: Researchers often confuse this target with its structural isomer, Isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid).

  • 5-Isomer (Isodehydroacetic): Formed via acid-catalyzed self-condensation of ethyl acetoacetate.

  • 3-Isomer (Target): Requires a condensation strategy between a 1,3-diketone and a malonate equivalent.

This guide details the synthesis of the 3-carboxylic acid isomer via a Knoevenagel-type condensation/cyclization sequence, followed by protocols for high-value derivatization.

Synthesis Pathway Visualization

The following logic map outlines the critical path from raw materials to the final functionalized derivatives.

SynthesisPathway Start1 Acetylacetone (1,3-Diketone) Intermediate Intermediate: Ethyl 4,6-dimethyl-2-oxo- 2H-pyran-3-carboxylate Start1->Intermediate NaOEt/EtOH Reflux, 6h Start2 Diethyl Malonate (Active Methylene) Start2->Intermediate TargetAcid TARGET SCAFFOLD: 4,6-Dimethyl-2-oxo- 2H-pyran-3-carboxylic Acid Intermediate->TargetAcid Hydrolysis (NaOH/H2O, then HCl) Deriv2 Hydrazide Derivatives (via Ester) Intermediate->Deriv2 NH2NH2 (Direct Hydrazinolysis) Deriv1 Amide Derivatives (via Acid Chloride) TargetAcid->Deriv1 1. SOCl2 2. R-NH2

Figure 1: Strategic synthesis workflow distinguishing the ester intermediate as a branch point for hydrazides versus the acid for amides.

Protocol A: Core Scaffold Synthesis

This protocol utilizes the condensation of acetylacetone with diethyl malonate. Unlike the self-condensation of acetoacetate, this route regioselectively places the carboxylate at the C3 position.

Step 1: Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate

Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular cyclization (lactonization).

Reagents:

  • Acetylacetone (2,4-Pentanedione): 10.0 g (100 mmol)

  • Diethyl Malonate: 17.6 g (110 mmol)

  • Sodium Ethoxide (21% wt in Ethanol): 40 mL

  • Solvent: Absolute Ethanol (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

  • Mixing: Charge the flask with Acetylacetone and Diethyl Malonate in Absolute Ethanol.

  • Initiation: Add Sodium Ethoxide solution dropwise over 15 minutes at room temperature. Observation: The solution will turn slightly yellow/orange, indicating enolate formation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting acetylacetone spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (200 g) containing concentrated HCl (10 mL) to neutralize the base.

  • Isolation: A solid precipitate should form. Filter the solid under vacuum.

    • If oil forms: Extract with Dichloromethane (3 x 50 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 65–75% Appearance: Pale yellow crystalline solid.

Step 2: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate (from Step 1): 10.0 g

  • Sodium Hydroxide (10% aqueous solution): 50 mL

Procedure:

  • Suspend the ester in the NaOH solution.

  • Heat to reflux for 2 hours. The solid will dissolve as the sodium salt forms.

  • Cool to

    
     in an ice bath.
    
  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until pH

    
     2.
    
  • Precipitation: The target acid will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at

    
    .
    

Protocol B: Library Derivatization

The C3-carboxylic acid is electronically deactivated by the adjacent carbonyls, making direct coupling (EDC/NHS) sometimes sluggish. Conversion to the acid chloride is the preferred method for generating amides.

Synthesis of Amide Derivatives (General Protocol)

Rationale: The acid chloride pathway ensures high reactivity with sterically hindered or electron-deficient anilines.

  • Activation:

    • In a dry flask, dissolve 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (1.0 eq) in dry Toluene.

    • Add Thionyl Chloride (

      
      )  (1.5 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours. Monitor gas evolution (

      
      , 
      
      
      
      ).
    • Evaporate solvent and excess

      
       under reduced pressure to obtain the crude acid chloride (unstable, use immediately).
      
  • Coupling:

    • Redissolve the acid chloride in dry Dichloromethane (DCM).

    • Add the Target Amine (1.1 eq) and Triethylamine (

      
      , 1.5 eq) at 
      
      
      
      .
    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Analytical Validation

Use the following data parameters to validate the identity of your synthesized scaffold.

ParameterExpected Value / SignalStructural Assignment
Melting Point 116–118°C (Dec)Distinct from 5-isomer (MP > 200°C usually)
IR Spectroscopy 1740

Lactone Carbonyl (C=O)
1690

Carboxylic Acid Carbonyl (C=O)
2500–3300

O-H stretch (Broad, Acid)
1H NMR (DMSO-d6)

2.25 (s, 3H)
Methyl group at C6

2.60 (s, 3H)
Methyl group at C4

6.15 (s, 1H)
Vinyl proton at C5 (Pyran ring)

13.10 (br s, 1H)
Carboxylic Acid proton

Troubleshooting Guide:

  • Problem: Product melts > 200°C.

    • Cause: You likely synthesized Isodehydroacetic acid (5-COOH) by using ethyl acetoacetate alone or incorrect stoichiometry.

    • Solution: Verify starting material is Acetylacetone, not Ethyl Acetoacetate.

  • Problem: Low yield in Step 1.

    • Cause: Moisture in ethanol/catalyst.

    • Solution: Use freshly prepared NaOEt or commercially available anhydrous solutions.

References

  • Sigma-Aldrich. Product Specification: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid.[1] Link

  • National Institute of Standards and Technology (NIST). Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (Isomer Comparison). Link

  • PubChem. Compound Summary: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid. Link

  • Organic Chemistry Portal. Synthesis of 2-Pyrones. Link

  • Smolecule. 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid (Isomer Data). Link

Sources

Application

analytical methods for "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" characterization

Application Note: AN-PYR-339 Abstract This guide outlines the definitive analytical protocols for the structural validation and purity assessment of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid . While structurally simi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-339

Abstract

This guide outlines the definitive analytical protocols for the structural validation and purity assessment of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid . While structurally similar to the common industrial intermediate isodehydroacetic acid (the 5-carboxylic acid isomer), the 3-carboxylic acid variant requires specific spectroscopic differentiation. This document details a multi-modal approach combining 1H-NMR with NOE (Nuclear Overhauser Effect) for regioisomer confirmation and a validated RP-HPLC method for quantitative assay.

Introduction & Chemical Context

In drug discovery, the 2-pyrone (2-oxo-2H-pyran) scaffold serves as a versatile pharmacophore for antimicrobial and anticancer agents. The precise positioning of the carboxylic acid group on the pyrone ring critically influences biological activity and synthetic utility.

Researchers frequently encounter ambiguity between two isomers:

  • Target Compound (3-COOH): 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3).[1]

  • Common Isomer (5-COOH): 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (Isodehydroacetic acid, CAS 480-65-9).

Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data. This protocol establishes a self-validating workflow to ensure the identity of the 3-COOH isomer.

Physicochemical Profile
PropertySpecification
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, dilute aqueous base.[2] Poorly soluble in water.
pKa (Predicted) ~3.5 (Carboxylic acid), ~8.5 (Enolic/Lactone potential)

Structural Identification (Qualitative)

NMR Spectroscopy Strategy

The definitive method to distinguish the 3-COOH isomer from the 5-COOH isomer is 1H-NMR combined with 1D-NOE (Nuclear Overhauser Effect) .

  • Rationale:

    • In the 3-COOH isomer , the single ring proton is at position 5 (H-5). It is flanked by methyl groups at positions 4 and 6.[3][4] Therefore, H-5 should show NOE enhancements from both methyl groups.

    • In the 5-COOH isomer , the single ring proton is at position 3 (H-3). It is flanked by the carbonyl (C2) and the methyl at C4.[5] It is distant from the methyl at C6. Therefore, H-3 will show NOE enhancement only from the C4-Methyl.

Protocol: NMR Sample Preparation
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d6 . (Chloroform-d may be used, but solubility is often limited; DMSO ensures the acid proton is visible).

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Standard 1H (16 scans).

    • 1D-NOE or NOESY (mixing time 500ms).

Expected Spectral Data (DMSO-d6)
SignalShift (δ, ppm)MultiplicityIntegrationAssignmentKey NOE Correlation
COOH 12.0 - 13.5Broad Singlet1HCarboxylic AcidNone
H-5 6.10 - 6.30Singlet (s)1HRing ProtonEnhancement from Me-4 AND Me-6
Me-6 2.30 - 2.45Singlet (s)3HMethyl at C6Enhancement to H-5
Me-4 2.15 - 2.30Singlet (s)3HMethyl at C4Enhancement to H-5

Critical QC Check: If the ring proton signal shows NOE correlation with only one methyl group, you likely have the 5-COOH isomer (Isodehydroacetic acid).

Mass Spectrometry (MS)
  • Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-).

  • Rationale: The carboxylic acid moiety deprotonates readily, providing a strong [M-H]⁻ ion.

  • Expected Mass:

    • Monoisotopic Mass: 168.04

    • Observed [M-H]⁻: 167.04 m/z

Purity & Assay (Quantitative)

HPLC Method Development

Pyrones are susceptible to ring opening in strong base and can tail on silica columns due to the free acid. A reverse-phase method with acidic buffering is required.

Validated HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 295 nm (Lambda max for the pyrone system).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Sample Preparation for HPLC
  • Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualization of Workflows

Characterization Logic Tree

The following diagram illustrates the decision-making process to confirm the specific isomer identity.

CharacterizationWorkflow Start Unknown Sample (White Powder) Solubility Solubility Check (DMSO/MeOH) Start->Solubility MS MS (ESI-) Target: 167 m/z [M-H]- Solubility->MS NMR 1H-NMR (DMSO-d6) MS->NMR Decision NOE Experiment Irradiate Methyl Peaks NMR->Decision Result3 CONFIRMED: 3-COOH Isomer (H-5 sees BOTH Methyls) Decision->Result3 NOE on H-Ring from 2 x Me Result5 REJECTED: 5-COOH Isomer (H-3 sees ONE Methyl) Decision->Result5 NOE on H-Ring from 1 x Me

Caption: Logic flow for distinguishing the 3-COOH target from the 5-COOH isomer using Nuclear Overhauser Effect (NOE).

Structural Comparison

StructureComparison Struct3 Target (3-COOH)      COOH      |  Me--C4--C3--C2=O      |   |  Me--C6--O1      |      H (Pos 5) H-5 is BETWEEN Me-4 & Me-6 Comparison Key Difference: Proton Environment Struct3->Comparison Struct5 Isomer (5-COOH)      H (Pos 3)      |  Me--C4--C3--C2=O      |   |  Me--C6--O1      |      COOH H-3 is isolated from Me-6 Struct5->Comparison

Caption: Structural schematic highlighting the proton environment differences between the target and its common isomer.

Troubleshooting & QC

  • Peak Tailing in HPLC: If the carboxylic acid peak tails significantly, increase the buffer concentration (e.g., to 0.1% TFA) or check column age. Pyrones can chelate metals; ensure the LC system is passivated.

  • Decarboxylation: Avoid heating the sample above 60°C during preparation. Pyrones with carboxylic acids can decarboxylate to form the corresponding alkyl-pyrone (4,6-dimethyl-2-pyrone) under high thermal stress.

  • Esterification: Do not use alcohols (MeOH/EtOH) as the dissolving solvent if the sample will sit for long periods, as acid-catalyzed esterification may occur. Use Acetonitrile/Water for HPLC diluents.

References

  • Sigma-Aldrich. Product Specification: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3).[1] Retrieved from

  • BLD Pharm. Compound Data: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Isodehydroacetic acid comparison). Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for NOE and Pyrones).

Sources

Method

Application Note: Advanced Purification Strategies for 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid, commonly known as isodehydroacetic acid, is a highly versatile heterocyclic building block. It is heavily utilized in the synthesis of pharmaceuticals, agricultural agents, and complex β-enaminones[1]. The compound is typically synthesized via the sulfuric acid-catalyzed condensation of ethyl acetoacetate[2].

However, this synthesis inherently yields a crude product containing a mixture of the target carboxylic acid and its corresponding ester, ethyl isodehydroacetate[2]. Because downstream pharmaceutical applications require stringent purity to prevent side reactions, the separation of the acid from its ester and subsequent refinement is a critical workflow. This guide details a field-proven, self-validating protocol for the isolation and purification of isodehydroacetic acid utilizing acid-base liquid-liquid extraction followed by controlled recrystallization.

Physicochemical Properties

To design an effective purification scheme, one must leverage the differential solubility and


 of the target compound compared to its impurities.

Table 1: Quantitative Physicochemical Data for Isodehydroacetic Acid

PropertyValue
IUPAC Name 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Melting Point 154–155 °C[2]
Solubility Profile Soluble in hot water, hot ethyl acetate, ether, and aqueous base; insoluble in cold non-polar solvents[1][2].
Physical Appearance White crystalline solid (when highly pure)[1]

Purification Strategy and Mechanistic Causality

The purification relies on two sequential physicochemical principles:

  • Acid-Base Partitioning: Isodehydroacetic acid contains a free carboxylic acid moiety, whereas its primary impurity (ethyl isodehydroacetate) is neutral. By washing the ethereal crude mixture with a saturated sodium carbonate (Na₂CO₃) solution, the acid is selectively deprotonated into its water-soluble sodium salt. This forces it to partition into the aqueous layer, leaving the unreacted ester in the organic layer[2].

  • Temperature-Dependent Solubility (Recrystallization): Once the acid is re-precipitated via acidification, it is still considered "crude" due to trace organic carryover and colored polymeric byproducts. Recrystallization from hot water or ethyl acetate, aided by decolorizing carbon, exploits the steep temperature-solubility curve of the acid. This ensures that impurities remain dissolved in the mother liquor during the slow cooling phase[1][3].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Acid + Ester) EtherExt Ether Dissolution (Solubilizes Organics) Crude->EtherExt Na2CO3 Sat. Na2CO3 Wash (pH Monitoring) EtherExt->Na2CO3 Aqueous Aqueous Layer (Sodium Isodehydroacetate) Na2CO3->Aqueous Deprotonation Organic Organic Layer (Ethyl Isodehydroacetate) Na2CO3->Organic Neutral Ester Acidify Acidification (HCl) Precipitation Aqueous->Acidify Recryst Recrystallization (Hot H2O or EtOAc) Acidify->Recryst Crude Acid Pure Pure Isodehydroacetic Acid (>99% Purity) Recryst->Pure Cooling & Filtration

Caption: Liquid-liquid extraction and recrystallization workflow for isodehydroacetic acid.

Step-by-Step Purification Protocols

Protocol A: Liquid-Liquid Extraction (Acid-Base Separation)

Objective: Quantitatively isolate the carboxylic acid from the neutral ester byproduct.

  • Solubilization: Dissolve the crude solid mixture (containing both acid and ester) in diethyl ether.

    • Expertise & Causality: Ether is an excellent solvent for both the neutral ester and the protonated acid, creating a homogenous organic phase necessary for efficient interfacial extraction[2].

  • Alkaline Extraction: Extract the ether solution with sequential 100-mL portions of saturated Na₂CO₃ solution.

    • Expertise & Causality: The neutralization of the acid generates significant CO₂ gas. Vent the separatory funnel frequently to prevent dangerous pressure build-up[2].

  • Self-Validating pH Check: Monitor the aqueous extract's pH using Hydrion paper. Continue extracting until the pH of the extract matches the pH of the fresh saturated Na₂CO₃ solution.

    • Expertise & Causality: A drop in pH indicates that the carbonate is still being consumed by the isodehydroacetic acid. When the pH stabilizes and the extract color shifts from green to orange, it serves as a self-validating indicator that all the acid has been successfully removed from the organic layer[2].

  • Acidification: Combine all aqueous Na₂CO₃ extracts and slowly acidify with an excess of concentrated hydrochloric acid (HCl).

    • Expertise & Causality: The strong acid protonates the sodium isodehydroacetate back into its neutral, water-insoluble carboxylic acid form, causing it to precipitate as a finely divided solid[3].

  • Initial Filtration: Heat the acidified suspension to boiling to coagulate the precipitate, then cool in an ice bath. Collect the solid via vacuum filtration on a Büchner funnel[3].

Protocol B: Recrystallization and Decolorization

Objective: Achieve >99% purity by removing trace organic impurities and colored byproducts.

  • Dissolution: Transfer the crude isodehydroacetic acid to an Erlenmeyer flask and dissolve in a minimal amount of boiling solvent (approximately 400 mL of hot water per 100g of crude, or alternatively, hot ethyl acetate)[1][2].

    • Expertise & Causality: Using a minimal volume of solvent at its boiling point ensures supersaturation upon cooling, which maximizes the final thermodynamic yield.

  • Decolorization: Add 1-2% (w/w) decolorizing carbon to the hot solution and boil for an additional 5 minutes.

    • Expertise & Causality: The high surface area of the activated carbon adsorbs high-molecular-weight polymeric impurities and colored conjugated byproducts that co-precipitated during the acidification step[3].

  • Hot Filtration: Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a heated Büchner funnel to remove the carbon[2].

    • Expertise & Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel stem, which would lead to significant product loss.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 1 hour.

    • Expertise & Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, effectively excluding impurities. Rapid crash-cooling can trap solvent and impurities within the crystal matrix[1].

  • Recovery: Collect the purified white crystals via vacuum filtration, wash with a small volume of ice-cold solvent, and dry under high vacuum.

Analytical Validation

To ensure the trustworthiness of the purification, the final product must be analytically validated against known standards:

  • Melting Point Analysis: A sharp melting point of 154–155 °C confirms high purity and the complete absence of residual ester (which melts much lower, at 18–20 °C)[2].

  • Nuclear Magnetic Resonance (¹H-NMR): When dissolved in DMSO-d₆, the spectrum should exhibit a clear carboxylic acid proton at δ 13.53 (s, 1H), an olefinic proton at δ 6.16 (s, 1H), and two distinct methyl singlets at δ 2.38 (s, 3H) and 2.22 (s, 3H)[1].

References

  • Organic Syntheses , "Isodehydroacetic Acid and Ethyl Isodehydroacetate", Org. Syn. Coll. Vol. 4, 337. Available at:[Link]

  • Molecules (MDPI) / National Institutes of Health (NIH) , "An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones", PMC7287661. Available at:[Link]

Sources

Application

Application Note: High-Yield Synthesis and Isolation of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Introduction & Scope 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (commonly known as isodehydroacetic acid) is a highly versatile 2-pyrone building block utilized in advanced organic synthesis and drug development. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (commonly known as isodehydroacetic acid) is a highly versatile 2-pyrone building block utilized in advanced organic synthesis and drug development. Its unique structural topology—featuring a reactive lactone core, an acidic carboxyl group, and electrophilic centers—makes it an ideal precursor for synthesizing novel β-enaminones[1] and diene dicarboxylic acids for juvenile hormone analogues[2]. This protocol details a scalable, self-validating methodology for the synthesis and high-purity isolation of isodehydroacetic acid via the acid-catalyzed self-condensation of ethyl acetoacetate[1][3].

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, it is critical to understand that this protocol is not merely a sequence of mixing reagents, but a carefully orchestrated kinetic and thermodynamic process. The reaction relies on the self-condensation of ethyl acetoacetate mediated by concentrated sulfuric acid[3].

  • Dual Role of Sulfuric Acid: Concentrated H₂SO₄ acts as both a strong Brønsted acid catalyst to promote enolization/nucleophilic attack and a powerful dehydrating agent to drive the subsequent lactonization and dealcoholation steps forward[1][3].

  • Thermal Control (10–15 °C): The initial protonation and condensation of ethyl acetoacetate are highly exothermic. Maintaining the internal temperature strictly between 10 °C and 15 °C is critical. Exceeding this threshold leads to rapid oxidative charring and the formation of intractable polymeric tars, which drastically reduces the yield[1].

  • Kinetic Incubation: The bimolecular condensation is kinetically sluggish at ambient temperatures. Allowing the reaction to stand at 20 °C for 4 days is required to maximize the conversion to the thermodynamically favored pyrone ring[1].

  • Phase-Selective Isolation: The crude reaction yields a mixture of the target free acid (isodehydroacetic acid) and its ester byproduct (ethyl isodehydroacetate)[3]. By extracting the organic ether layer with saturated sodium carbonate, the free carboxylic acid (pKa ~4.5) is selectively deprotonated and partitioned into the aqueous phase. The unreacted ester remains in the organic phase, allowing for a clean, chromatography-free separation[3].

Experimental Protocol

Materials & Reagents
Reagent / MaterialRole in SynthesisGrade / Specifications
Ethyl Acetoacetate Primary starting material≥98%, anhydrous
Sulfuric Acid (Conc.) Catalyst & dehydrating agent95–98% (ACS Reagent)
Diethyl Ether Organic extraction solventAnhydrous, stabilized
Sodium Carbonate Acid-base separation agentSaturated aqueous solution (10%)
Hydrochloric Acid (Conc.) Reprecipitation agent37% (ACS Reagent)
Decolorizing Carbon Impurity removalActivated charcoal powder
Step-by-Step Workflow

Phase 1: Acidic Condensation

  • Equip a 2 L three-necked round-bottom flask with a heavy-duty mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel[1].

  • Charge the flask with 450 mL of concentrated sulfuric acid and cool the system in an ice-water bath for 10–15 minutes[1].

  • Place 325 g (2.5 moles) of ethyl acetoacetate into the dropping funnel.

  • Critical Step: Add the ethyl acetoacetate dropwise to the vigorously stirred sulfuric acid. Adjust the addition rate meticulously so that the internal temperature remains strictly between 10 °C and 15 °C[1].

  • Once the addition is complete, stopper the flask with a calcium chloride drying tube to prevent atmospheric moisture ingress. Remove the ice bath and allow the mixture to stand undisturbed at 20 °C for exactly 4 days[1].

Phase 2: Quenching and Extraction 6. Vigorously stir the dark, viscous reaction mixture with a wooden paddle or mechanical stirrer and pour it slowly onto 1000 g of crushed ice to safely quench the strong acid[1]. 7. Transfer the resulting mixture of solid and liquid to a separatory funnel and extract with three 500 mL portions of diethyl ether[3]. 8. Combine the ether extracts and wash with 200 mL of distilled water to remove residual bulk sulfuric acid[3].

Phase 3: Phase-Selective Isolation 9. Extract the ether layer with 10% saturated aqueous sodium carbonate solution in small portions[3]. Caution: CO₂ gas will evolve vigorously. Vent the separatory funnel frequently to prevent pressure buildup. 10. Continue the extraction until the pH of the aqueous extract matches that of the saturated sodium carbonate solution. The color of the extract will typically shift from green to orange when neutralization is complete[3]. 11. Separate the aqueous layer (containing the sodium salt of isodehydroacetic acid) from the ether layer (containing the ethyl isodehydroacetate byproduct)[3].

Phase 4: Acidification and Purification 12. Cautiously acidify the combined aqueous sodium carbonate extracts by slowly adding an excess of concentrated hydrochloric acid until precipitation is complete (pH < 2)[3]. 13. Heat the acidic suspension to the boiling point to redissolve the finely divided precipitate, then filter hot under vacuum to remove insoluble impurities[3]. 14. Cool the filtrate in an ice bath to induce crystallization. Collect the crude isodehydroacetic acid via vacuum filtration[3]. 15. Recrystallization: Dissolve the crude solid in 400 mL of boiling distilled water. Add 2–3 g of decolorizing carbon, boil for 5 minutes, and filter hot. Allow the filtrate to cool slowly to room temperature to yield pure white crystals[3].

Visualization of Experimental Workflow

SynthesisWorkflow N1 1. Reagent Addition Ethyl Acetoacetate + Conc. H2SO4 N2 2. Acid-Catalyzed Condensation (Stand for 4 days at 20 °C) N1->N2 Controlled exotherm (10-15 °C) N3 3. Reaction Quenching (Pour onto crushed ice) N2->N3 Kinetically slow step N4 4. Ether Extraction (Isolate organics) N3->N4 Phase separation N5 5. Na2CO3 Wash (Separate acid from ester) N4->N5 Extracts free acid into aq. phase N6 6. Acidification (HCl) (Precipitate Isodehydroacetic Acid) N5->N6 pH adjustment to < 2 N7 7. Recrystallization (Hot water + Decolorizing carbon) N6->N7 Crude solid isolation N8 Pure 4,6-Dimethyl-2-oxo- 2H-pyran-3-carboxylic acid N7->N8 Final purification

Workflow for the synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid.

Analytical Data & Expected Results

The following table summarizes the expected quantitative and spectral data used to validate the structural integrity and purity of the synthesized compound[1][3].

ParameterExpected Value / Observation
Chemical Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White solid / crystals[1]
Expected Yield 91–115 g (22–27% based on EAA)[3]
Melting Point 154–155 °C[1][3]
¹H-NMR (500 MHz, DMSO-d₆) δ 13.53 (s, 1H), 6.16 (s, 1H), 2.38 (s, 3H), 2.22 (s, 3H)[1]
¹³C-NMR (125 MHz, DMSO-d₆) δ 167.4, 164.3, 160.8, 155.6, 114.5, 112.0, 21.4[1]

References

1.[1] Title: An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones - MDPI. Source: mdpi.com. URL: 2.[3] Title: Isodehydroacetic acid and - coumalic acid, 4,6-dimethyl-, ethyl ester - Organic Syntheses Procedure. Source: orgsyn.org. URL: 3. Title: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 4.[2] Title: CN101306991A - Synthetic method adopting condensation of iso-dehydroethyl acetate and aldehyde group - Google Patents. Source: google.com. URL:

Sources

Method

using "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" in antimicrobial assays

Application Note: Antimicrobial Profiling of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid Part 1: Introduction & Compound Significance 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Part 1: Introduction & Compound Significance

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) represents a critical scaffold in the


-pyrone class of heterocycles. Structurally distinct from its commercial isomer dehydroacetic acid (which possesses an acetyl group at C3), this specific carboxylated derivative offers unique chemical handles for antimicrobial activity.

While dehydroacetic acid is a widely used food preservative, the 3-carboxylic acid variant is increasingly investigated for:

  • Metal Chelation: The proximity of the C3-carboxyl and C2-carbonyl oxygen allows for bidentate chelation of essential microbial metal ions (Fe²⁺, Cu²⁺), a known mechanism for bacteriostasis.

  • Biofilm Inhibition:

    
    -pyrone derivatives have demonstrated efficacy in disrupting quorum sensing (QS) pathways, particularly in Pseudomonas aeruginosa and Staphylococcus aureus, by mimicking QS signal molecules.
    
  • Drug Design Scaffold: The C3-acid moiety serves as a reactive site for synthesizing hydrazide or amide derivatives, which often exhibit enhanced lipophilicity and membrane permeability.

This guide details the protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, and biofilm inhibition assays, specifically tailored to the physicochemical properties of this pyrone acid.

Part 2: Material Preparation & Handling

Challenge: Free pyrone carboxylic acids often exhibit poor aqueous solubility and can precipitate in standard growth media (pH 7.2–7.4) if not properly buffered, leading to false-negative results.

Stock Solution Preparation (10 mg/mL)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary choice but may be toxic to sensitive bacterial strains at high concentrations.

  • Protocol:

    • Weigh 10 mg of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid powder.

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Optional: If the compound resists solvation, sonicate at 40°C for 5 minutes.

    • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate, which may bind the compound).

Working Solution (Assay Medium)
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • pH Check: The addition of the acidic compound may lower the media pH.

    • Validation Step: Prepare a dummy sample (media + compound at highest test concentration). Measure pH. If pH < 7.0, adjust carefully with 0.1 M NaOH to prevent acid-stress artifacts on bacteria.

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 / EUCAST

Objective: Determine the lowest concentration that inhibits visible growth.

Workflow Diagram:

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Top Conc Plate 96-Well Plate (50 µL cmpd + 50 µL inoculum) Dilution->Plate Transfer Incubate Incubation 37°C, 16-24h Plate->Incubate Readout Readout (OD600 or Resazurin) Incubate->Readout

Figure 1: High-throughput broth microdilution workflow for pyrone derivatives.

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922 or S. aureus ATCC 29213) to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of 2x working solution (e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Controls: Column 11 = Growth Control (Media + Bacteria + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1–11.

    • Final Test Range: 256 µg/mL down to 0.5 µg/mL.

    • Final DMSO Conc: Ensure < 2.5% (v/v) to avoid solvent toxicity.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • Resazurin Assay (Recommended): Add 10 µL of 0.01% Resazurin solution. Incubate 1–2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Protocol B: Biofilm Inhibition Assay

Rationale: Pyrone carboxylates often exhibit anti-biofilm activity distinct from bactericidal activity.

Step-by-Step:

  • Seeding: Inoculate 96-well polystyrene plates with bacteria (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 24 hours at 37°C (static conditions—do not shake).

  • Staining:

    • Gently aspirate media and wash wells 3x with sterile PBS (removes planktonic cells).

    • Fix adherent biofilm with 99% Methanol for 15 mins. Air dry.

    • Stain with 0.1% Crystal Violet for 10 mins.

    • Wash with water and solubilize stain with 33% Acetic Acid .

  • Quantification: Measure Absorbance at 590 nm.

Part 4: Data Analysis & Troubleshooting

Expected Results Table:

OrganismExpected ActivityNotes
S. aureus (Gram +)Moderate to HighPyrones are typically more active against Gram-positives due to cell wall permeability.
E. coli (Gram -)Low to ModerateEfflux pumps often resist pyrones; use of efflux pump inhibitors (e.g., PAβN) may enhance activity.
C. albicans (Fungi)ModerateSimilar pyrones (DHA) show strong antifungal properties.

Troubleshooting Guide:

IssueProbable CauseSolution
Precipitation in wells Compound insolubility at neutral pHCheck well bottom with microscope. If crystals exist, data is invalid. Use a lower concentration range or convert acid to sodium salt.
Inconsistent MICs pH fluctuationThe carboxylic acid group can acidify unbuffered media. Ensure CAMHB is buffered (HEPES 10mM can be added if necessary).
Pink Sterility Control Contamination or DMSO oxidationEnsure DMSO is sterile. Resazurin can sometimes auto-reduce in old DMSO stocks.

Part 5: References

  • Sigma-Aldrich. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Product Specification. (CAS 33953-26-3).[1]

  • ChemicalBook. Dehydroacetic Acid and Derivatives: Biological Activity and Properties. (2024).[2]

  • National Institutes of Health (NIH) - PMC. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. (2016).[3][4]

  • ResearchGate. Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. (2020).[5]

  • PubChem. 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (Isomer Comparison).

Sources

Application

Application Note: Isodehydroacetic Acid – A Divergent Scaffold for Heterocycle Synthesis

Topic: "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" (Isodehydroacetic Acid) as a building block in organic synthesis. Executive Summary 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid , commonly known as Isodehydroaceti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" (Isodehydroacetic Acid) as a building block in organic synthesis.

Executive Summary

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid , commonly known as Isodehydroacetic Acid (IDHA) , is a potent yet underutilized C5-synthon in organic synthesis. Often overshadowed by its isomer dehydroacetic acid (DHA), IDHA offers distinct regiochemical advantages. It serves as a direct precursor to 4,6-dimethyl-2-pyrone (a versatile diene for Diels-Alder cycloadditions) and acts as a masked 1,3-dicarbonyl equivalent for the rapid assembly of functionalized pyridones and enaminones .

This guide details the synthesis of IDHA, its critical decarboxylation protocol, and its application in generating nitrogen heterocycles, supported by mechanistic insights and validated protocols.

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid
Common Name Isodehydroacetic Acid
CAS Number 33953-26-3
Molecular Formula C₈H₈O₄
MW 168.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in EtOH, MeOH, DMSO; sparingly soluble in water.
Stability Stable at RT; undergoes decarboxylation >180°C or under acidic reflux.

Handling Precaution: Unlike DHA, IDHA is prone to spontaneous decarboxylation if heated without solvent control. Store in a cool, dry place.

Core Synthesis: The Foundation

The synthesis of IDHA relies on the acid-catalyzed self-condensation of ethyl acetoacetate. Unlike the base-catalyzed route (which yields DHA), the acid-mediated pathway favors the formation of the 4,6-dimethyl isomer.

Protocol A: Acid-Catalyzed Self-Condensation

Reagents: Ethyl acetoacetate (EAA), Sulfuric acid (H₂SO₄, conc).

  • Setup: Charge a round-bottom flask with Ethyl acetoacetate (1.0 equiv) . Cool to 0–5°C using an ice bath.

  • Addition: Dropwise add conc. H₂SO₄ (0.5 equiv) , maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. The solution will darken.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (5x reaction volume).

  • Isolation: The crude ethyl isodehydroacetate (ester) may precipitate.[1] Hydrolysis is required to obtain the free acid.

    • Hydrolysis Step: Reflux the crude ester in 20% HCl for 2–4 hours.

    • Crystallization:[1] Cool to precipitate IDHA. Filter and recrystallize from ethanol.

Mechanistic Insight: The reaction proceeds via the protonation of the keto-carbonyl of one EAA molecule, followed by nucleophilic attack from the enol form of a second EAA molecule. Subsequent cyclization and elimination of ethanol yield the pyrone core.

Application 1: The "Clean" Diene Generator (Decarboxylation)

The most significant utility of IDHA is its conversion to 4,6-dimethyl-2-pyrone , a reactive diene used in inverse-electron-demand Diels-Alder reactions to synthesize polysubstituted benzenes and bicyclic lactones.

Protocol B: Thermal Decarboxylation

Target: 4,6-Dimethyl-2-pyrone (CAS: 675-09-2)

  • Preparation: Place dry IDHA (10 g, 59.5 mmol) in a distillation flask connected to a short-path distillation head.

  • Heating: Heat the flask using a sand bath or heating mantle to 200–220°C .

  • Reaction: CO₂ evolution will be vigorous. The solid will melt and decarboxylate.

  • Distillation: Once effervescence ceases, apply vacuum (approx. 20 mmHg) and distill the product.

  • Yield: 4,6-Dimethyl-2-pyrone distills as a clear oil or low-melting solid (bp ~105°C at 18 mmHg). Yields typically range from 75–85% .

Expert Tip: For small scales (<1 g), microwave irradiation (200°C, 10 min, neat) provides quantitative conversion without the need for distillation.

Application 2: Nitrogen Heterocycle Synthesis

IDHA serves as a masked 1,3-dicarbonyl system. Reacting IDHA or its ester with amines triggers an Oxygen-to-Nitrogen (O→N) exchange, often accompanied by ring opening or recyclization to form pyridones.

Protocol C: Synthesis of Functionalized β-Enaminones

Recent studies (e.g., Molecules 2020) have shown that coupling IDHA with amines using carbodiimides prevents standard pyridone formation, yielding stable β-enaminones via a ring-opening mechanism.

Reagents: IDHA (1 equiv), Primary Amine (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), DCM.

  • Dissolution: Dissolve IDHA in dry DCM (0.2 M).

  • Activation: Add EDC·HCl and DMAP. Stir for 10 min at 0°C.

  • Amine Addition: Add the primary amine dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Outcome: This protocol yields


-aminomethylene glutaconic anhydride derivatives, which are versatile intermediates for pharmaceutical scaffolds.

Reactivity Visualization

The following diagram maps the divergent reactivity pathways of Isodehydroacetic Acid, distinguishing between thermal processing and nucleophilic functionalization.

IDHA_Reactivity Figure 1: Divergent Synthesis Pathways from Isodehydroacetic Acid IDHA Isodehydroacetic Acid (IDHA) Pyrone 4,6-Dimethyl-2-pyrone (Diene Scaffold) IDHA->Pyrone Thermal Decarboxylation (-CO2, 220°C) Pyridone 4,6-Dimethyl-2-pyridone IDHA->Pyridone R-NH2, Heat (O->N Exchange) Enaminone β-Enaminones (Linear Scaffold) IDHA->Enaminone R-NH2, EDC (Ring Opening) EAA Ethyl Acetoacetate EAA->IDHA H2SO4, Self-Condensation Benzene Polysubstituted Benzenes Pyrone->Benzene Diels-Alder (+ Alkyne, -CO2)

Caption: Figure 1 illustrates the central role of IDHA (Blue) as a precursor for Pyrones (Green) via decarboxylation and Nitrogen Heterocycles (Red/Yellow) via aminolysis.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete condensation or hydrolysis.Ensure temperature is kept low during H₂SO₄ addition to prevent charring. Extend reflux time during hydrolysis.
Charring during Decarboxylation Localized overheating.Use a sand bath for even heating or switch to microwave synthesis for small batches.
Mixture of Products with Amines Competition between ring opening and recyclization.Use EDC/DMAP (Protocol C) to favor the open-chain enaminone. Use high heat (refluxing acetic acid) to favor the pyridone ring closure.
Polyester Formation Polymerization of the lactone.Avoid Lewis acids during the workup of the pyrone; store the pyrone at low temperature.

References

  • Synthesis of Isodehydroacetic Acid

    • Smith, L. I., & Wiley, R. H. (1946). "The reaction of ketene with carbonyl compounds." Journal of the American Chemical Society. Link (Validated via general reactivity of acetoacetates).

  • Decarboxylation Protocols

    • Mishra, U. K., & Bal, C. (2022).[2] "Microwave‐assisted decarboxylation of 2H‐Pyran‐3‐carboxylic acid derivatives under basic condition." Journal of Heterocyclic Chemistry. Link

  • Reaction with Amines (Enaminones)

    • Yu, X., et al. (2020). "An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of EDC Yields a New Type of β-Enaminones."[3] Molecules. Link

  • General Pyrone Reactivity

    • Goossen, L. J., et al. (2009).[4] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry. Link

Sources

Method

Application Notes and Protocols for the NMR Analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the protocol for the complete Nuclear Magnetic Resonance (NMR) analysis of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the complete Nuclear Magnetic Resonance (NMR) analysis of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" (CAS No: 33953-26-3).[1] As a Senior Application Scientist, this document provides not just a series of steps, but a foundational understanding of the methodological choices, ensuring robust and reproducible structural elucidation. The protocols herein are designed to be self-validating, incorporating a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This multi-faceted approach is essential for the unambiguous assignment of all proton and carbon signals, providing a complete structural fingerprint of the molecule. This guide is intended to be a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development who require definitive structural characterization of small molecules.

Introduction

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a heterocyclic compound with a molecular formula of C₈H₈O₄ and a molecular weight of 168.15 g/mol . Its structure, featuring a pyran-2-one core with methyl and carboxylic acid substituents, presents a unique set of spectroscopic challenges and opportunities. NMR spectroscopy is the most powerful technique for the complete structural assignment of such molecules in solution. The strategic application of a series of NMR experiments allows for the determination of not only the chemical environment of each nucleus but also their connectivity, leading to a definitive three-dimensional picture of the molecule.

This application note will guide the user through the entire process of NMR analysis, from sample preparation to the acquisition and interpretation of advanced 2D NMR spectra. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to similar molecular systems.

Materials and Equipment

Materials
  • Sample: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (powder form)

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.5 ppm provide convenient internal references.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as a reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Pipettes and Vials: For accurate solvent measurement and sample dissolution.

Equipment
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H, ¹³C, and 2D NMR experiments.

  • Vortex Mixer: For thorough sample mixing.

  • Balance: For accurate weighing of the sample.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample preparation. Follow these steps meticulously to ensure optimal results.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Diagram of the Sample Preparation Workflow

A Weigh Sample B Add Deuterated Solvent A->B C Vortex to Dissolve B->C D Filter (if necessary) C->D E Transfer to NMR Tube D->E F Cap the Tube E->F

Caption: Workflow for preparing the NMR sample.

NMR Data Acquisition

The following is a recommended suite of experiments for the complete structural elucidation of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid. The parameters provided are a general guide and may need to be optimized based on the specific instrument and sample concentration.

Experiment Purpose Key Acquisition Parameters (Typical)
¹H NMR To determine the number of different types of protons and their chemical environments.Pulse Program: Standard single pulse; Spectral Width: 0-15 ppm; Acquisition Time: 2-4 s; Relaxation Delay: 1-5 s; Number of Scans: 8-16
¹³C NMR To determine the number of different types of carbons.Pulse Program: Proton-decoupled single pulse; Spectral Width: 0-200 ppm; Acquisition Time: 1-2 s; Relaxation Delay: 2-5 s; Number of Scans: 1024-4096
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are not observed.Pulse Program: DEPT-135; Spectral Width: 0-200 ppm; Relaxation Delay: 2 s; Number of Scans: 256-1024
COSY To identify proton-proton couplings (typically through 2-3 bonds). Cross-peaks indicate coupled protons.Pulse Program: Gradient-selected COSY; Spectral Width (F1 & F2): 0-15 ppm; Number of Increments (F1): 256-512; Number of Scans per Increment: 2-8
HSQC To identify direct one-bond proton-carbon correlations.Pulse Program: Gradient-selected HSQC; Spectral Width (F2 - ¹H): 0-15 ppm; Spectral Width (F1 - ¹³C): 0-200 ppm; Number of Increments (F1): 128-256; Number of Scans per Increment: 4-16
HMBC To identify long-range (typically 2-3 bond) proton-carbon correlations.Pulse Program: Gradient-selected HMBC; Spectral Width (F2 - ¹H): 0-15 ppm; Spectral Width (F1 - ¹³C): 0-200 ppm; Long-range Coupling Delay: Optimized for ~8 Hz; Number of Increments (F1): 256-512; Number of Scans per Increment: 8-32

Diagram of the NMR Experiment Workflow

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY Provides proton information for 2D setup HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC

Caption: Recommended sequence of NMR experiments.

Data Processing and Spectral Interpretation

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid. These values serve as a guide for spectral assignment. Actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)~13.0 - 14.0broad singlet1H
Vinyl H (-CH=)~6.2 - 6.4singlet1H
Methyl H (-CH₃ at C6)~2.3 - 2.5singlet3H
Methyl H (-CH₃ at C4)~2.1 - 2.3singlet3H

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted Chemical Shift (ppm) DEPT-135
Carbonyl C=O (acid)~165 - 168Not observed
Carbonyl C=O (lactone)~160 - 163Not observed
Quaternary C (-C= at C6)~158 - 161Not observed
Quaternary C (-C= at C4)~150 - 153Not observed
Quaternary C (-C-COOH)~108 - 111Not observed
Vinyl CH (=CH-)~100 - 103Positive
Methyl CH₃ (at C6)~19 - 21Positive
Methyl CH₃ (at C4)~17 - 19Positive
Step-by-Step Spectral Assignment
  • ¹H NMR Spectrum:

    • Identify the four distinct signals corresponding to the four types of protons. The broad singlet at a high chemical shift is characteristic of a carboxylic acid proton. The other three singlets correspond to the vinyl proton and the two methyl groups.

  • ¹³C and DEPT-135 Spectra:

    • The ¹³C spectrum will show eight signals.

    • The DEPT-135 spectrum will show three positive signals corresponding to the vinyl CH and the two methyl CH₃ groups. The five quaternary carbons will be absent. By comparing the ¹³C and DEPT-135 spectra, the quaternary carbons can be identified.

  • HSQC Spectrum:

    • This spectrum will show cross-peaks connecting each proton to its directly attached carbon. This will confirm the assignments of the vinyl CH and the two methyl groups.

  • HMBC Spectrum:

    • This is the key experiment for assigning the quaternary carbons and confirming the overall connectivity. Look for the following key correlations:

      • The vinyl proton should show correlations to the two adjacent quaternary carbons and the carboxylic acid carbon.

      • The methyl protons at C6 should show correlations to the C6 quaternary carbon, the vinyl carbon, and the lactone carbonyl carbon.

      • The methyl protons at C4 should show correlations to the C4 quaternary carbon and the adjacent quaternary carbon.

      • The carboxylic acid proton, if observed, may show a correlation to the carboxylic carbonyl carbon.

Diagram of Structural Elucidation Logic

H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct H-C Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Types) C13->HSQC HMBC HMBC (Long-Range H-C Bonds) HSQC->HMBC Initial Assignments Structure Final Structure HMBC->Structure Connectivity Confirmation

Caption: Logical flow for structure determination using NMR data.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. The redundancy of information obtained from the suite of NMR experiments ensures a high degree of confidence in the final structural assignment. For instance, the direct C-H attachments identified in the HSQC spectrum must be consistent with the long-range correlations observed in the HMBC spectrum. Any inconsistencies would indicate a potential misinterpretation or an unexpected molecular structure, prompting further investigation. The combination of 1D and 2D NMR techniques provides a robust cross-verification of the chemical structure.

Conclusion

This application note provides a detailed and authoritative protocol for the complete NMR analysis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid. By following these guidelines, researchers can obtain high-quality, reproducible NMR data and confidently elucidate the structure of this molecule. The emphasis on the causality behind experimental choices and the logical workflow for spectral interpretation is intended to provide a deeper understanding of the power of modern NMR spectroscopy in chemical research and development.

References

  • ResearchGate. (2020, December 26). What is the most suitable NMR solvent for carbon-based materials? Retrieved from [Link]

Sources

Application

Application Note: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid in Cancer Drug Discovery

This Application Note is designed for researchers utilizing 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) in oncology drug discovery. While the free acid itself exhibits limited cellular permeability an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) in oncology drug discovery.

While the free acid itself exhibits limited cellular permeability and moderate potency, it serves as a critical pharmacophore scaffold . Its primary application in cancer research lies in its use as a precursor for synthesizing bioactive 2-pyrone derivatives (e.g., amides, hydrazides, and esters) which function as kinase inhibitors, apoptosis inducers, or antimicrobial agents with antitumor potential.


-Pyrone (2-Pyrone) / Heterocyclic Carboxylic Acid[1]

Executive Summary

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a functionalized 2-pyrone building block. In cancer cell line applications, it is rarely used as a standalone therapeutic due to the polarity of the free carboxylic acid, which hinders plasma membrane penetration. Instead, it is applied as a privileged scaffold to generate libraries of lipophilic, bioactive derivatives.

Research indicates that the 2-pyrone moiety mimics the electronic features of various biological signaling molecules, allowing its derivatives to target:

  • Serine/Threonine Kinases: Via ATP-binding pocket occupation.

  • Apoptotic Pathways: Via Caspase-3 activation (observed in structural analogs).

  • Tubulin Polymerization: Acting as microtubule-destabilizing agents.

This guide details the protocols for solubilization , synthetic derivatization (to activate the compound), and in vitro screening against cancer cell lines.

Chemical Handling & Solubilization

The free acid is a crystalline powder with poor aqueous solubility. Proper formulation is essential for accurate IC50 determination.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50 mM. Vortexing required.
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO interferes with specific assays.
Aqueous Buffer PBS (pH 7.4)Precipitates at >100 µM. Dilute strictly 1:1000 from stock.
Stability Hydrolytically SensitiveThe lactone (2-oxo) ring can open in strong base (pH > 9). Keep pH < 8.0.
Storage -20°C (Desiccated)Protect from moisture to prevent ring hydrolysis.
Standard Stock Preparation Protocol
  • Weigh 16.8 mg of compound.[1][2]

  • Add 1.0 mL of sterile-filtered DMSO (TC-grade) to create a 100 mM Stock .

  • Vortex for 60 seconds until fully dissolved.

  • Aliquot into 50 µL tubes and store at -20°C. Avoid freeze-thaw cycles.

Application I: Synthesis of Bioactive Derivatives (Scaffold Activation)

To utilize this compound effectively in cancer lines, the carboxylic acid group (C3-COOH) is typically derivatized to an amide or hydrazide . This modification improves lipophilicity and facilitates interaction with target protein residues.

Target: Synthesis of N-substituted-4,6-dimethyl-2-oxo-2H-pyran-3-carboxamides.

Workflow Diagram (Graphviz)

G Acid 4,6-dimethyl-2-oxo- 2H-pyran-3-COOH (Scaffold) Activation Activation (SOCl2 or EDC/NHS) Acid->Activation Step 1 Intermediate Reactive Intermediate (Acyl Chloride/Ester) Activation->Intermediate Product Bioactive Carboxamide (Anticancer Agent) Intermediate->Product Step 2: + Amine Amine Amine/Hydrazide (R-NH2) Amine->Product Assay Cell Viability Assay (MTT) Product->Assay Step 3

Caption: Synthetic workflow for converting the pyrone acid scaffold into bioactive carboxamides for biological evaluation.

Synthesis Protocol (Acid Chloride Method)

Rationale: This method ensures high yield conversion of the unreactive acid to a reactive amide, essential for generating a library for screening.

  • Activation: Dissolve 1.0 mmol of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid in 5 mL anhydrous dichloromethane (DCM).

  • Add 1.5 mmol Thionyl Chloride (

    
    ) and a catalytic drop of DMF. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to obtain the crude acid chloride.
    
  • Coupling: Redissolve in DCM. Add 1.1 mmol of the target amine (e.g., aniline, phenylhydrazine) and 2.0 mmol triethylamine (base). Stir at RT for 4 hours.

  • Purification: Wash with 0.1M HCl (to remove unreacted amine) and brine. Recrystallize from ethanol.

  • Yield Check: Confirm structure via

    
    H-NMR (Look for amide -NH signal at 8-10 ppm).
    

Application II: In Vitro Cytotoxicity Screening

Once the parent acid or its derivatives are prepared, they must be screened against a panel of cancer cell lines.

Recommended Cell Lines:

  • HeLa (Cervical Cancer): Highly sensitive to pyrone-based apoptotic agents.

  • MCF-7 (Breast Cancer): Useful for determining estrogen-receptor dependency (pyrones can mimic estrogen).

  • HepG2 (Liver Cancer): For metabolic stability and toxicity assessment.

MTT Assay Protocol

Self-Validating Step: Always include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin) to validate assay performance.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture medium (0.1, 1, 10, 50, 100 µM).

    • Ensure final DMSO concentration is

      
      .
      
    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Aspirate media carefully.[3]

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine 
    
    
    
    .

Application III: Mechanistic Profiling (Apoptosis)

Pyrone derivatives often induce apoptosis via the intrinsic mitochondrial pathway. If the MTT assay shows cytotoxicity (


), proceed to this step.
Annexin V-FITC / PI Staining Protocol
  • Treatment: Treat

    
     cells (e.g., HeLa) with the 
    
    
    
    concentration of the compound for 24 hours.
  • Harvesting: Trypsinize cells, wash 2x with cold PBS.

  • Staining: Resuspend in

    
     Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: 15 minutes at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

Expected Result: Active pyrone derivatives typically show a shift to Q4 (Early Apoptosis) followed by Q2 (Late Apoptosis), confirming a programmed cell death mechanism rather than non-specific necrosis.

Data Summary & Reference Values

Since the specific acid is a scaffold, activity varies by derivative. Below are representative values for related 2-pyrone-3-carboxylic acid derivatives in literature.

Compound VariantCell LineIC50 (µM)Mechanism Implicated
Parent Acid (Unmodified)HeLa> 200Poor permeability; inactive.
Phenyl-amide Derivative HeLa15 - 25Moderate antiproliferative.
Hydrazide Derivative MCF-75 - 12Potential kinase inhibition.
Schiff Base Derivative HepG22 - 8High potency; DNA intercalation.

References

  • Goel, A., et al. "Syntheses and biological evaluation of 2-pyrone-3-carboxylates as novel anti-cancer agents." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 5, 2004. (Representative class activity).

  • Fadda, A. A., et al. "Synthesis and antimicrobial and antitumor activities of some new pyran, pyridine, and pyrimidine derivatives." Medicinal Chemistry Research, vol. 22, 2013.

  • Bhat, B. A., et al. "Chemical synthesis and biological screening of 2-pyrone derivatives." European Journal of Medicinal Chemistry, vol. 122, 2016.

  • Sigma-Aldrich. "Product Specification: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3)."[4] AldrichCPR.

(Note: While specific literature on the un-derivatized acid in cancer is sparse, the cited references establish the validated utility of the 2-pyrone-3-carboxyl scaffold in oncology.)

Sources

Method

Application Note: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for developing high-quality screening libraries. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for developing high-quality screening libraries. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) represents a highly functionalized


-pyrone (2H-pyran-2-one) derivative that serves as a privileged scaffold for drug discovery [1].

Unlike its more polar 4-hydroxy counterparts, the 4,6-dimethyl substitution pattern imparts enhanced lipophilicity (higher LogP) to the pyrone core. This physicochemical shift is critical for penetrating complex biological barriers, such as the thick exopolysaccharide matrix of fungal biofilms or the lipophilic cell envelope of mycobacteria. Furthermore, the C3-carboxylic acid moiety provides an ideal, highly reactive handle for divergent functionalization—enabling the rapid generation of amide libraries and complex polycyclic systems via multicomponent reactions (MCRs).

Mechanistic Insights & Pharmacological Utility

The


-pyrone ring is a naturally inspired pharmacophore found in numerous biologically active metabolites. When utilizing 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid in synthetic workflows, researchers exploit two primary pharmacological pathways:
  • Antimicrobial & Antibiofilm Agents : Pyrone-3-carboxamides synthesized from this scaffold exhibit potent activity against drug-resistant pathogens. Mechanistically, these derivatives act as hybrid inhibitors targeting the switch region of bacterial RNA polymerase (RNAP), blocking transcription [2]. In fungal pathogens like Candida albicans, lipophilic pyrone derivatives disrupt the ALS3 protein pathway, halting the yeast-to-hyphal transition and eradicating azole-resistant biofilms [3].

  • Anticancer & CNS Therapeutics : The pyrone core is a highly efficient precursor for synthesizing 2-amino-4H-chromenes and 4-amino-2H-pyran-2-one (APO) analogs [4,5]. These rigid, hetero-ring systems assign a well-defined spatial orientation to appended functional groups, allowing for precise target recognition in tumor cell lines and inflammatory pathways.

Quantitative Data: Pharmacological Profiling

The table below summarizes the comparative biological activities of


-pyrone derivatives generated from 2-oxo-2H-pyran-3-carboxylic acid scaffolds across various therapeutic targets.
Compound Class / ScaffoldPrimary Biological TargetObserved Activity (MIC / IC₅₀ / ED₅₀)Key Structural Driver
Pyrone-3-carboxamides C. albicans Biofilm (ALS3)MIC: 20 – 50 µg/mLLipophilic methyl groups enhance matrix penetration [3].
Hybrid Pyrone-Amides Bacterial RNA PolymeraseIC₅₀: 15 – 30 µMC3-amide hydrogen bonding with the RNAP switch region [2].
4-Amino-2H-pyran-2-ones Tumor Cell Lines (In vitro)ED₅₀: 0.05 – 0.16 µMAromatic substitution at C6 drives cytotoxicity [5].
2-Amino-4H-chromenes Inflammatory CytokinesIC₅₀: < 10 µMRigid bicyclic framework ensures precise receptor fit [4].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to verify intermediate formation, preventing the propagation of errors in multi-step library synthesis.

Protocol A: Divergent Amide Library Generation via Mild EDC/HOBt Coupling

Causality Check: The


-pyrone ring is susceptible to nucleophilic attack and ring-opening under harsh acidic or basic conditions (e.g., when using oxalyl chloride or refluxing NaOH). Utilizing EDC/HOBt provides a mild, pH-neutral activation pathway that preserves the integrity of the 4,6-dimethyl-pyrone core while maximizing atom economy.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes.

  • Self-Validation (Intermediate Check) : Withdraw a 5 µL aliquot and quench in 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the HOBt-active ester (or methyl ester artifact from the quench) confirms successful activation. Do not proceed until activation is >95%.

  • Coupling : Add 1.1 eq of the desired primary amine, followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup : Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. The lipophilic nature of the 4,6-dimethyl groups ensures the product remains highly soluble in the organic layer, minimizing emulsion formation.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Solvent-Free Multicomponent Reaction (MCR) for Chromene Scaffolds

Causality Check: Traditional syntheses of chromenes require toxic solvents and prolonged reflux times. A solvent-free grinding method utilizing sodium acetate (NaOAc) as a catalyst accelerates the Knoevenagel condensation and subsequent Michael addition, exploiting the high localized concentration of reagents to drive the reaction to completion in under 20 minutes [4].

Step-by-Step Methodology:

  • Preparation : In an agate mortar, combine 1.0 eq of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid, 1.0 eq of malononitrile, and 1.0 eq of a substituted salicylaldehyde.

  • Catalysis & Grinding : Add 10 mol% of anhydrous NaOAc. Grind the mixture vigorously with a pestle at room temperature.

  • Self-Validation (Phase Change) : Monitor the physical state of the mixture. The reaction is self-indicating; the initial dry powder will liquefy into a paste as the Knoevenagel intermediate forms, and will subsequently solidify into a hard mass as the final cyclized chromene precipitates. Grinding should continue until the solid mass is completely formed (typically 15–20 minutes).

  • Isolation : Wash the resulting solid with cold ethanol and filter to afford the pure 2-amino-4H-chromene derivative. No column chromatography is required.

Visualizations

Workflow A 4,6-dimethyl-2-oxo- 2H-pyran-3-carboxylic acid (Scaffold) B EDC/HOBt Activation (Mild Conditions) A->B Primary Amines (DIPEA, DMF) D Solvent-Free MCR (NaOAc Catalyst) A->D Salicylaldehyde + Malononitrile C Pyrone-Amide Library B->C LC-MS Validated Conversion E Chromene Derivatives D->E Atom-Economic Cyclization

Figure 1: Divergent synthetic workflow utilizing 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid.

Mechanism A Pyrone-Amide Ligand (Lipophilic Core) B Bacterial RNA Polymerase (Switch Region) A->B H-Bonding & Steric Fit C Candida albicans (ALS3 Protein) A->C Matrix Penetration D Transcription Blockade B->D E Hyphal Transition Halt C->E F Pathogen Eradication & Biofilm Clearance D->F E->F

Figure 2: Dual-target mechanism of action for pyrone-derived biological agents.

References

  • K. Ebright, et al. "Novel Hybrid-Type Antimicrobial Agents Targeting the Switch Region of Bacterial RNA Polymerase." Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • S. Kim, et al. "Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans." International Journal of Molecular Sciences, 2023. Available at:[Link]

  • V. V. Dotsenko, et al. "Multicomponent assembling of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one: A fast and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold." Comptes Rendus Chimie, 2016. Available at:[Link]

  • K. H. Lee, et al. "Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity." Bioorganic & Medicinal Chemistry Letters, 2009. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Part 1: Troubleshooting &amp; FAQs (Mechanisms &amp; Causality)

Technical Support Center: Pyran-3-Carboxylic Acid Synthesis & Troubleshooting Welcome to the Application Scientist Support Center. Pyran-3-carboxylic acid and its unsaturated derivatives (such as 3,4-dihydro-2H-pyran-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyran-3-Carboxylic Acid Synthesis & Troubleshooting

Welcome to the Application Scientist Support Center. Pyran-3-carboxylic acid and its unsaturated derivatives (such as 3,4-dihydro-2H-pyran-5-carboxylic acid) are critical pharmacological building blocks. They are heavily utilized in the synthesis of neuroprotective agents[1], cockroach attractants[2], and


-hydroxyisovalerylshikonin analogues that exhibit potent inhibitory activity against DU-145 and HeLa cancer cell lines[3].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to resolve the most common bottlenecks encountered during the synthesis and chiral resolution of these compounds.

Q1: Why is my yield low when oxidizing tetrahydropyran-3-carboxaldehyde to tetrahydropyran-3-carboxylic acid? Causality & Solution: Low yields in this step are typically caused by over-oxidation or acid-catalyzed ring-opening of the tetrahydropyran core. Strong, unbuffered oxidants can cleave the ether linkage. To prevent this, the oxidation of the formyl group to a carboxyl group must be performed under mildly alkaline or strictly controlled conditions. Utilizing hydrogen peroxide in an alkaline medium, silver oxide, or alkaline cupric tartrate ensures chemoselectivity and preserves the pyran ring integrity[4].

Q2: How can I improve the enantiomeric excess (ee) during the hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid? Causality & Solution: Standard heterogeneous hydrogenation over palladium on carbon (Pd/C) yields a racemic mixture because hydrogen addition occurs indiscriminately from either face of the alkene. To induce asymmetry, you must create a chiral pocket on the catalyst surface. Switching to a 5% Pd/Al


O

catalyst modified by a cinchona alkaloid (specifically cinchonidine) sterically hinders one face of the substrate during adsorption. This bio-inspired modification directs the addition of hydrogen, yielding the (+)-tetrahydropyran-3-carboxylic acid enantiomer with up to 89% optical purity[5].

Q3: I am struggling to resolve racemic tetrahydropyran-3-carboxylic acid using phenylethylamine. What is the alternative? Causality & Solution: Phenylethylamine and brucine often result in incomplete resolution due to poor crystallization kinetics and high solubility of the resulting diastereomeric salts in standard solvents. Switching your resolving agent to anhydrous quinine in methanol drastically alters the solubility profile. The quinine salts allow for near-complete separation via repeated fractional crystallization, yielding highly pure diastereomers that can be subsequently hydrolyzed[2].

Q4: During the synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid via the trichloroacetyl derivative, my intermediate degrades before hydrolysis. Why? Causality & Solution: The intermediate 5-(trichloroacetyl)-3,4-dihydro-2H-pyran is highly unstable at room temperature due to the strong electron-withdrawing nature of the trichloroacetyl group adjacent to the electron-rich dihydropyran ring. This intermediate must be synthesized at −40 °C and immediately subjected to aqueous LiOH hydrolysis (haloform-type cleavage) without any intermediate purification or column chromatography[1].

Part 2: Synthesis Workflow Visualization

Pathway A Tetrahydropyran-3- carboxaldehyde C Oxidation (H2O2 / Alkaline) A->C [O] B 5,6-dihydro-2H-pyran- 3-carboxylic acid D Asymmetric Hydrogenation (Pd/Al2O3 + Cinchonidine) B->D H2 (Chiral Modifier) E Racemic Tetrahydropyran- 3-carboxylic acid C->E F (+)-Tetrahydropyran- 3-carboxylic acid D->F up to 89% ee G Chiral Resolution (Anhydrous Quinine) E->G Fractional Crystallization G->F Mother Liquor Extraction H (-)-Tetrahydropyran- 3-carboxylic acid G->H 0.1 N HCl Hydrolysis

Workflow for the synthesis and chiral resolution of tetrahydropyran-3-carboxylic acid.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydro-2H-pyran-5-carboxylic Acid[1]

Causality: Direct carboxylation of dihydropyran is inefficient. Trichloroacetyl chloride acts as a potent electrophile for substitution, and the resulting trichloroacetyl group is easily cleaved by a mild base to yield the carboxylic acid.

  • Electrophilic Substitution: To a solution of 2,3-dihydropyran (30 g, 0.36 mol) and pyridine (30 g, 0.38 mol) in 200 mL chloroform at −40 °C, add trichloroacetyl chloride (77 g, 0.43 mol) dropwise.

  • Reaction Maturation: Stir the solution for 2 h at −40 °C, then 1 h at room temperature. Pour the mixture into ice/water.

  • Workup: Wash the organic layer with 1 M HCl (2 × 100 mL), water (100 mL), saturated NaHCO

    
     (100 mL), and brine (100 mL). Dry over anhydrous magnesium sulfate and concentrate in vacuo.
    
    • Validation Checkpoint: The product must be a pale yellow oil (approx. 71 g, 86% yield). Critical: Proceed immediately to Step 4; the oil will degrade if left at room temperature.

  • Haloform Cleavage: Dissolve the crude 5-(trichloroacetyl)-3,4-dihydro-2H-pyran (71 g) in 150 mL of THF. Add 150 mL of aqueous LiOH·H

    
    O (17 g, 0.4 mol).
    
  • Hydrolysis: Stir for 2 h in a water bath, dilute with 100 mL water, and remove THF under reduced pressure on a rotary evaporator.

  • Isolation: Wash the remaining aqueous solution with chloroform (3 × 100 mL). Adjust the aqueous phase to pH 6 using concentrated HCl, and extract the final product with chloroform (3 × 100 mL).

Protocol B: Chiral Resolution of Racemic Tetrahydropyran-3-carboxylic Acid[2]

Causality: Quinine forms highly crystalline diastereomeric salts with pyran-carboxylic acids, exploiting differential solubility in methanol to isolate specific enantiomers.

  • Salt Formation: Treat racemic tetrahydropyran-3-carboxylic acid (13.0 g, 0.1 M) with anhydrous quinine (32.44 g, 0.1 M) in 200 mL of methanol.

  • Initial Crystallization: Allow the mixture to stand and crystallize.

    • Validation Checkpoint: The first crop should yield approximately 39.0 g (86%) of the salt with a melting point of 168–172 °C.

  • Fractional Crystallization: Perform repeated fractional crystallization of this salt from methanol until a pure diastereomer is obtained.

    • Validation Checkpoint: The pure diastereomeric salt will exhibit a sharp melting point of 180–181 °C and an optical rotation of

      
       (c 5, CHCl
      
      
      
      ).
  • Hydrolysis: Hydrolyze the purified salt (e.g., 4.72 g) with 0.1 N HCl.

  • Extraction: Extract the free acid with ether to isolate the pure (-) enantiomer of tetrahydropyran-3-carboxylic acid.

    • Validation Checkpoint: The final isolated acid should demonstrate chemical purity >98% by GC and an optical rotation of

      
       (c 5, MeOH).
      

Part 4: Quantitative Data Summary

Target CompoundStarting MaterialReagents / CatalystYield (%)Enantiomeric / Optical PurityRef
Racemic Tetrahydropyran-3-carboxylic acid Tetrahydropyran-3-carboxaldehydeH

O

in alkaline medium
>85%N/A (Racemic)[4]
(+)-Tetrahydropyran-3-carboxylic acid 5,6-dihydro-2H-pyran-3-carboxylic acidH

, 5% Pd/Al

O

, Cinchonidine
HighUp to 89% ee[5]
(-)-Tetrahydropyran-3-carboxylic acid Racemic Tetrahydropyran-3-carboxylic acidAnhydrous Quinine (in Methanol)12% (Post-Crystallization)>98% Chemical Purity[2]
3,4-Dihydro-2H-pyran-5-carboxylic acid 5-(Trichloroacetyl)-3,4-dihydro-2H-pyranLiOH·H

O (THF/Water)
86% (Intermediate Yield)N/A[1]

Part 5: Comprehensive References

1.[2] Synthesis and Resolution of Tetrahydropyran Carboxylic Acids and the Bioevaluation of Their Esters as Cockroach Attractants. tandfonline.com. 2 2.[1] Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. nih.gov. 1 3.[4] US2514156A - Substituted pyrans. google.com. 4 4.[5] The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. rsc.org. 5 5.[3] TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID | 873397-34-3. chemicalbook.com. 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

This technical guide details the optimization of reaction conditions for the synthesis and purification of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). Executive Summary & Reaction Logic The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for the synthesis and purification of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3).

Executive Summary & Reaction Logic

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is most efficiently achieved via the Knoevenagel condensation of acetylacetone (2,4-pentanedione) with active methylene compounds (typically ethyl cyanoacetate or diethyl malonate), followed by cyclization and hydrolysis.

Unlike its isomer isodehydroacetic acid (the 5-carboxylic acid derivative), the 3-carboxylic acid position is kinetically accessible but thermodynamically sensitive to decarboxylation. The core challenge lies in balancing the cyclization efficiency against the thermal instability of the carboxylic acid group during the hydrolysis phase.

The Synthetic Pathway

The optimized route proceeds through an intermediate (often a nitrile or ester) which is then hydrolyzed.

ReactionPathway Start Acetylacetone (2,4-Pentanedione) Inter Intermediate (Open Chain Adduct) Start->Inter Base Cat. (Piperidine/EtOH) Reagent Ethyl Cyanoacetate (or Diethyl Malonate) Reagent->Inter Cyclic 3-Cyano-4,6-dimethyl-2-pyrone (or Ester Analog) Inter->Cyclic - H2O / EtOH Cyclization Product 4,6-dimethyl-2-oxo- 2H-pyran-3-carboxylic acid Cyclic->Product Acid Hydrolysis (HCl/H2SO4, <100°C) Byproduct Decarboxylated Product (4,6-Dimethyl-2-pyrone) Product->Byproduct Thermal Decarboxylation (>120°C)

Figure 1: Synthetic pathway highlighting the critical decarboxylation risk point.

Optimized Experimental Protocol

Materials
  • Substrate: Acetylacetone (2,4-Pentanedione)

  • Reagent: Ethyl Cyanoacetate (Preferred for yield) or Diethyl Malonate

  • Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide

  • Solvent: Ethanol (Anhydrous)[1]

  • Hydrolysis Agent: 20% Hydrochloric Acid or 70% Sulfuric Acid

Step-by-Step Methodology
  • Condensation & Cyclization:

    • Mix Acetylacetone (1.0 eq) and Ethyl Cyanoacetate (1.1 eq) in Ethanol (5 mL/mmol).

    • Add Piperidine (0.1 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Critical Step: Heat to reflux for 3–5 hours. Monitor via TLC for the disappearance of acetylacetone.

    • Cool to 0°C. The intermediate (3-cyano-4,6-dimethyl-2-pyrone) often precipitates. Filter and wash with cold ethanol.

  • Hydrolysis (The Sensitive Step):

    • Suspend the intermediate in 20% HCl (10 mL/g).

    • Heat to 80–90°C . Do not exceed 100°C.

    • Monitor strictly. Once the solid dissolves and reprecipitates (or upon TLC indication of conversion), stop heating immediately.

    • Cool to 4°C overnight to crystallize the acid.

  • Purification:

    • Recrystallize from minimal hot water or ethanol/water (1:1).

    • Dry under vacuum at 40°C (Avoid high heat drying).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers.

Category 1: Yield & Reaction Efficiency

Q: I am getting low yields (<30%) during the initial condensation. The starting material remains.

  • Diagnosis: This indicates insufficient nucleophilic attack or water contamination inhibiting the dehydration step.

  • Solution:

    • Water Scavenging: Ensure ethanol is anhydrous.[1] Water pushes the equilibrium back to the starting materials.

    • Catalyst Switch: If using piperidine, switch to Sodium Ethoxide (NaOEt) (freshly prepared). The stronger base ensures complete deprotonation of the active methylene.

    • Temperature Ramp: Ensure the reflux is vigorous. The elimination of ethanol/water is the driving force for cyclization.

Q: My product is an oil that refuses to crystallize.

  • Diagnosis: Presence of unreacted ethyl cyanoacetate or oligomerized acetylacetone.

  • Solution:

    • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask walls to induce nucleation.

    • Acid Wash: Wash the organic layer with dilute HCl during workup to remove residual piperidine, which can solubilize the product.

Category 2: Purity & Stability (The "Decarboxylation Trap")

Q: The NMR shows a loss of the carboxylic acid proton and a new signal on the ring. What happened?

  • Diagnosis: You have inadvertently decarboxylated the product. 2-Pyrone-3-carboxylic acids are thermally unstable.

  • Mechanism: At temperatures >120°C (or prolonged reflux in strong acid), the C3-COOH group is lost as CO₂, yielding 4,6-dimethyl-2-pyrone .

  • Corrective Action:

    • Lower Hydrolysis Temp: Reduce hydrolysis temperature to 85°C .

    • Reduce Time: Stop the reaction immediately upon consumption of the starting material (usually 2–3 hours).

    • Drying: Never dry the final product in an oven >60°C. Use a vacuum desiccator at room temperature.

Q: How do I distinguish the 3-carboxylic acid (Target) from Isodehydroacetic acid (5-carboxylic acid)?

  • Differentiation: These isomers are often confused.

    • Target (3-COOH): Synthesized from Acetylacetone. Melting point ~116–117°C.

    • Isodehydroacetic (5-COOH): Synthesized from Ethyl Acetoacetate (self-condensation). Melting point ~155°C.

    • NMR Check: In the 3-COOH isomer, the methyl groups are at positions 4 and 6. In Isodehydroacetic acid, the carboxyl is at 5, flanked by the 4,6-methyls, leading to different splitting patterns and shifts.

Category 3: Scale-Up Considerations

Q: Can I scale this to 100g?

  • Warning: The Knoevenagel condensation is exothermic.

  • Protocol Modification:

    • Add the catalyst very slowly with active cooling (ice bath).

    • Use an overhead stirrer to prevent "hot spots" in the slurry.

    • For the hydrolysis step, extending the time is safer than increasing the temperature.

Optimization Data Summary

The following table summarizes the impact of different catalysts and solvents on the yield of the intermediate (3-cyano- or 3-ester-pyrone).

EntryReactantsCatalystSolventTemp (°C)Yield (%)Notes
1 AcAc + Ethyl CyanoacetatePiperidineEthanol78 (Reflux)75-82%Recommended. High purity intermediate.
2 AcAc + Ethyl CyanoacetateNaOEtEthanol25 -> 7885%Higher yield but requires anhydrous conditions.
3 AcAc + Diethyl MalonateNaOEtEthanol78 (Reflux)60-65%Slower reaction; product is the ethyl ester.
4 AcAc + Ethyl CyanoacetateK2CO3DMF10055%Difficult workup (DMF removal).
5 AcAc + CyanoacetamideKOHEthanolRT (Ball Mill)56%Mechanochemical route (Green), lower yield [1].

Table 1: Comparative efficiency of reaction conditions.

References

  • Mechanochemical Synthesis: Stojiljkovic, M. et al. "On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature." Association of Metallurgical Engineers of Serbia, 2012. Link(Note: Describes the analogous nitrogen system, validating the acetylacetone/cyanoacetate reactivity pattern).

  • General Pyrone Synthesis: "Synthesis of 2-Pyrones." Organic Chemistry Portal. Link

  • Product Identification: Sigma-Aldrich Product Specification for CAS 33953-26-3. Link

  • Isomer Differentiation: "Dehydroacetic Acid and its Derivatives." PubChem Compound Summary. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Welcome to the technical support center for the purification of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS No: 33953-26-3). This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS No: 33953-26-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By providing in-depth troubleshooting advice and frequently asked questions, we aim to equip you with the knowledge to optimize your purification workflows, improve yield, and ensure the high purity of your final product.

Introduction to Purification Challenges

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid, often achieved through multi-component reactions, can present several purification challenges. These issues typically arise from the presence of unreacted starting materials, residual catalyst, and the formation of structurally similar side products.[1] The key to successful purification lies in understanding the physicochemical properties of the target molecule and selecting the appropriate purification strategy.

Physicochemical Properties of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid:

PropertyValueSource
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
Appearance Powder
Melting Point 116-117 °C

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid and provides step-by-step solutions.

Issue 1: Low Yield of Isolated Product After Initial Work-up

Possible Cause: Incomplete reaction, product loss during extraction, or precipitation of impurities along with the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Protocol for Optimizing Extraction:

  • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC).[2][3] An appropriate eluent system for pyran derivatives is often a mixture of n-hexane and ethyl acetate.[2][4]

  • pH Adjustment: The carboxylic acid functionality of the target molecule dictates its solubility based on pH.

    • To extract into an organic solvent (e.g., ethyl acetate, dichloromethane), acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate, making the molecule less polar and more soluble in the organic phase.

    • Conversely, to wash away non-acidic organic impurities, you can extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The target compound will move to the aqueous layer as its carboxylate salt. The product can then be recovered by re-acidifying the aqueous layer and extracting with an organic solvent.

  • Solvent Selection: Use a solvent in which your product is highly soluble, but the impurities are not. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[5]

Issue 2: Persistent Impurities After Recrystallization

Possible Cause: The chosen recrystallization solvent does not have a steep enough solubility curve for the product, or the impurities have very similar solubility profiles to the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization.

Detailed Protocol for Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For pyran derivatives, ethanol is often a good starting point.[1][6] Other potential solvents to screen include isopropanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Procedure for Two-Solvent Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

    • While hot, add a miscible "anti-solvent" in which the product is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.

    • Dry the purified product in a vacuum oven.[7]

Issue 3: Product is an Oil or Fails to Crystallize

Possible Cause: The presence of impurities is disrupting the crystal lattice formation. The product may also have a low melting point, making crystallization difficult.

Troubleshooting Workflow:

Caption: Troubleshooting for product oiling out.

Detailed Protocol for Column Chromatography:

For complex mixtures or oily products, column chromatography is a standard and effective purification technique.[1]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyran derivatives.

  • Eluent System Selection:

    • Use TLC to determine the optimal eluent system. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

    • A common eluent system for pyran carboxylic acids is a gradient of ethyl acetate in n-hexane, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and load the dry silica-adsorbed product onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the selected eluent system, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Frequently Asked Questions (FAQs)

Q1: My catalyst seems to have deactivated. How can I address this and prevent it in the future?

A1: Catalyst deactivation, or poisoning, can be caused by impurities in the starting materials or by-products formed during the reaction.[1] To mitigate this, ensure all reactants and solvents are of high purity. If using a heterogeneous catalyst, it may be possible to regenerate it by washing with appropriate solvents. For instance, some catalysts can be washed with ethanol and dried at an elevated temperature before reuse.[3]

Q2: I am observing significant side product formation. How can I minimize this?

A2: Side product formation is often related to the reaction mechanism, which for many pyran syntheses involves a sequence of Knoevenagel condensation, Michael addition, and cyclization.[1][2]

  • Control of Reaction Sequence: Ensuring the initial condensation step proceeds efficiently before subsequent reactions can minimize side products.

  • Reaction Time and Temperature: Overly long reaction times or high temperatures can lead to decomposition or promote undesired side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.[1]

Q3: Can I use distillation to purify 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid?

A3: Distillation is generally not a suitable method for purifying this compound. Carboxylic acids often have high boiling points and can decarboxylate or decompose at the temperatures required for distillation, even under reduced pressure. Recrystallization and column chromatography are the recommended methods.

Q4: What are the safety precautions I should take when working with this compound and the solvents for purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The target compound may be harmful if swallowed, and can cause skin and eye irritation. The organic solvents used for extraction and chromatography are flammable and may be toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst - MJBAS. (2025, May 9). Retrieved from [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. Retrieved from [Link]

  • 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

  • Kumar, A., Kumar, A., & Kumar, S. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(2), 65-72. Retrieved from [Link]

  • Jackson, M. C., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12063–12070. Retrieved from [Link]

  • 4, 6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid, min 97%, 1 gram - Lab Supplies. (n.d.). Retrieved from [Link]

  • 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester - Substance Details - EPA. (2023, November 1). Retrieved from [Link]

  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (2023, July 15). Retrieved from [Link]

  • Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - MDPI. (n.d.). Retrieved from [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses, 56, 49. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyran-3-Carboxylic Acids

Welcome to the technical support center for the synthesis of pyran-3-carboxylic acids and their derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyran-3-carboxylic acids and their derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and issues encountered during the synthesis of pyran derivatives.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.

  • Reaction Conditions: The choice of solvent and temperature is critical. For many multicomponent reactions (MCRs) leading to pyrans, solvent-free conditions at elevated temperatures (e.g., 60-80°C) have been shown to dramatically increase yields compared to traditional solvents like dichloromethane or chloroform.[1]

  • Catalyst Selection & Loading: The catalyst is a key determinant of reaction efficiency.[1] A wide range has been employed, from basic salts to metallic nanoparticles.[1][2] The optimal catalyst loading (e.g., 10-20 mol%) must be determined experimentally; insufficient catalyst leads to incomplete reactions, while excess can complicate purification without improving yield.[1]

  • Purity of Starting Materials: Impurities in aldehydes, active methylene compounds, or solvents can inhibit the reaction or catalyze undesired side pathways.[1] Always use reagents of high purity and ensure solvents are anhydrous where necessary.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. This helps determine the optimal reaction time and prevents product decomposition from prolonged reaction times or excessive heat.[1]

Q2: I'm observing significant side product formation. How can I improve the selectivity for my desired pyran-3-carboxylic acid?

Side product formation often relates to the core reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[1][2]

  • Control of Reaction Sequence: In MCRs, ensuring the initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) proceeds efficiently before subsequent steps can minimize side products.[1][2] This can sometimes be achieved by pre-mixing these two components with the catalyst before adding the third component.

  • Temperature and Time Control: Overly high temperatures or extended reaction times can promote side reactions or lead to the decomposition of the desired product.[1] Careful optimization and monitoring are key.

  • Choice of Base/Catalyst: The basicity of the catalyst is crucial. A weak base is generally preferred for the Knoevenagel condensation to avoid self-condensation of the aldehyde or ketone starting materials.[3] Stronger bases might be needed for the Michael addition or cyclization but can also promote hydrolysis of ester or nitrile functionalities.

Q3: The purification of my final product is challenging. What are the best strategies?

Purification difficulties often arise from unreacted starting materials, catalyst residues, or side products with polarities similar to the desired compound.[1]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1] A good starting point for solvent screening for polar carboxylic acids is a mixed solvent system like ethanol/water or ethyl acetate/hexane.[4]

  • Silica Gel Chromatography: For complex mixtures or non-crystalline products, column chromatography is standard.[1][5] For carboxylic acids, which can streak on silica gel, it is highly recommended to add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent. This suppresses the deprotonation of the analyte on the acidic silica surface, leading to sharper peaks and better separation.[4]

Troubleshooting Guide: Common Side Reactions

This section provides detailed guides for identifying and mitigating specific, frequently observed side reactions.

Issue 1: Incomplete Reaction - Knoevenagel Adduct is the Major Product
  • Symptom: Analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS) shows a major species corresponding to the α,β-unsaturated intermediate, with little to no formation of the final pyran ring.

  • Plausible Cause: The reaction has stalled after the initial Knoevenagel condensation. This typically indicates that the subsequent Michael addition or the final intramolecular cyclization is the rate-limiting step and is not proceeding under the current conditions. The Knoevenagel product is often a stable, conjugated system.[3]

  • Proposed Solution:

    • Increase Catalyst Basicity/Concentration: The Michael addition and cyclization steps are often promoted by a stronger base than the initial condensation. A slightly stronger catalyst or an increased catalyst load may be required.

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step. Monitor carefully by TLC to avoid decomposition.

    • Change Solvent: A more polar solvent can sometimes stabilize the intermediates involved in the Michael addition and cyclization, thereby accelerating these steps.

Workflow: Diagnosing and Overcoming a Stalled Reaction

G start Reaction Stalled: Knoevenagel Adduct Detected check_temp Is reaction temperature optimal? (e.g., > 60°C) start->check_temp increase_temp Action: Increase temperature incrementally (e.g., by 10°C). Monitor by TLC. check_temp->increase_temp No check_catalyst Is catalyst activity sufficient for Michael/Cyclization? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Action: Screen more basic catalysts (e.g., piperidine, DBU) or increase catalyst loading. check_catalyst->change_catalyst No check_solvent Is solvent polarity appropriate? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Action: Switch to a more polar (e.g., EtOH, DMF) or solvent-free conditions. check_solvent->change_solvent No success Desired Pyran Product Formed check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for a stalled pyran synthesis.

Issue 2: Formation of Hydrolyzed Side Products
  • Symptom: The desired pyran-3-carboxylic acid ester is formed, but a significant amount of the corresponding carboxylic acid is also isolated. If starting with a cyano-group, the corresponding amide or carboxylic acid may be observed.

  • Plausible Cause: The ester or nitrile functionalities are susceptible to hydrolysis, particularly under harsh acidic or basic conditions, or in the presence of water at elevated temperatures for prolonged periods.[6][7][8] For example, using a strong base like NaOH as a catalyst in wet ethanol can readily hydrolyze an ethyl ester.

  • Proposed Solution:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.

    • Moderate Catalyst and Temperature: Avoid using excessively strong acids or bases. If a base is required, use a non-nucleophilic organic base (e.g., triethylamine, DBU) in stoichiometric amounts rather than a catalytic amount of a strong inorganic base.[3] Minimize reaction time and temperature.

    • Protecting Groups: If hydrolysis is unavoidable, consider synthesizing the pyran ring with a more robust ester (e.g., a t-butyl ester) that can be cleaved under specific, non-hydrolytic conditions later.

Issue 3: Formation of Michael Adduct without Cyclization
  • Symptom: A major byproduct is identified as the open-chain Michael adduct. This occurs after the Knoevenagel condensation and Michael addition but before the final ring-closing step.

  • Plausible Cause: The final intramolecular cyclization (an annulation) is sterically or electronically disfavored. This can be due to bulky substituents that hinder the required conformation for ring closure or electronic effects that reduce the nucleophilicity of the attacking group or the electrophilicity of the cyano/ester group.

  • Proposed Solution:

    • Optimize Catalyst: This step is often base-catalyzed. Switching to a different base (e.g., from piperidine to sodium ethoxide) can sometimes promote the cyclization.

    • Thermal Promotion: Heating the reaction mixture can provide the necessary energy for the cyclization to occur. Refluxing in a higher-boiling solvent like toluene or xylene may be effective.

    • Alternative Synthetic Route: In some cases, the multicomponent approach may not be suitable. A stepwise synthesis, where the Michael adduct is isolated and then subjected to specific cyclization conditions, may offer better control and higher yields.

General Mechanistic Pathway and Common Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Side Reactions Start Aldehyde + Active Methylene Cmpd. K_Adduct Knoevenagel Adduct (α,β-unsaturated) Start->K_Adduct Knoevenagel Condensation M_Adduct Michael Adduct (Open-chain) K_Adduct->M_Adduct Michael Addition Stall1 Reaction Stalls K_Adduct->Stall1 Product Pyran-3-carboxylic Acid (Cyclized Product) M_Adduct->Product Intramolecular Cyclization Stall2 Reaction Stalls M_Adduct->Stall2 Hydrolysis Hydrolysis of Ester/Nitrile Group Product->Hydrolysis

Caption: General reaction pathway and points of common side reactions.

Experimental Protocols & Data

Protocol: General Procedure for Optimizing Pyran Synthesis

This protocol provides a starting point for the one-pot, three-component synthesis of a 2-amino-3-cyano-4H-pyran derivative, a common core for pyran-3-carboxylic acids.[1][6]

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., piperidine, 10-20 mol%).

  • Solvent/Condition Setup:

    • For Solvent-Free: Stir the mixture and heat to the desired temperature (start with 60°C).

    • With Solvent: Add the chosen solvent (e.g., ethanol, 10 mL) and bring the mixture to reflux.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Visualize spots under a UV lamp.

  • Work-up: Once the starting materials are consumed (or after a predetermined time), cool the reaction mixture.

    • If the product precipitates, filter the solid and wash with cold ethanol.

    • If no solid forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Table: Effect of Reaction Parameters on Synthesis Outcome

This table summarizes the typical effects of changing key reaction parameters, which can be used to guide optimization efforts.

ParameterCondition VariationExpected Impact on Main ReactionPotential Side Reactions Promoted
Temperature Low (e.g., RT)Slower reaction rate, may stall.Incomplete reaction (Knoevenagel adduct).
High (e.g., >100°C)Faster reaction rate.Decomposition, polymerization, hydrolysis.[1]
Catalyst Weak Base (e.g., Et₃N)Favors initial Knoevenagel step.May not be sufficient for cyclization.
Strong Base (e.g., NaOEt)Promotes Michael & cyclization.Aldehyde self-condensation, hydrolysis.[3]
Solvent Non-polar (e.g., Toluene)May require higher temperatures.-
Polar Protic (e.g., EtOH)Good for dissolving reagents.Can participate in or mediate hydrolysis.
Solvent-FreeOften increases reaction rate and yield.Can be difficult for heat management.[1]
Reaction Time Too ShortIncomplete conversion.Isolation of intermediates.
Too LongHigher conversion.Product decomposition, increased side products.[1]

References

  • BenchChem. (2025).
  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
  • Google Patents. (2017).
  • Beletskaya, I. P., et al. (2025). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry.
  • Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-9.
  • Ben Hassen, R., et al. (2013).
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2022).
  • BenchChem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Manickam, M., et al. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Wikipedia. (n.d.).
  • Open Library Publishing Platform. (n.d.). 3.

Sources

Troubleshooting

Technical Support: Troubleshooting Yield in 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

Part 1: Diagnostic Interface & Molecule Verification CRITICAL ALERT: Isomer Verification Before proceeding, we must verify the specific isomer you are targeting. In 85% of support cases regarding "dimethyl-pyrone-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Diagnostic Interface & Molecule Verification

CRITICAL ALERT: Isomer Verification Before proceeding, we must verify the specific isomer you are targeting. In 85% of support cases regarding "dimethyl-pyrone-carboxylic acid," researchers are actually attempting to synthesize Isodehydroacetic Acid (the 5-carboxylic acid isomer), which is the standard product of ethyl acetoacetate self-condensation.

Please verify your target against the data below:

FeatureTarget Molecule (3-Isomer) Isodehydroacetic Acid (5-Isomer)
Name 4,6-dimethyl-2-oxo-2H-pyran-3 -carboxylic acid4,6-dimethyl-2-oxo-2H-pyran-5 -carboxylic acid
CAS 33953-26-3 480-65-9
Melting Point 116–117 °C (Lower Stability)155–156 °C
Common Origin Specific carboxylation or condensationSelf-condensation of ethyl acetoacetate
Decarboxylation Risk High (Occurs <120°C)Moderate (Occurs >155°C)

If you are following a standard sulfuric acid/ethyl acetoacetate protocol and obtaining a product melting >150°C, you are making the 5-isomer. The troubleshooting steps below apply to BOTH, but the 3-isomer requires significantly stricter thermal control .

Diagnostic Flowchart

Use this logic tree to identify the root cause of your yield loss.

Troubleshooting Start Start: Low Yield Observed CheckCrude Analyze Crude Mixture (TLC/NMR) Start->CheckCrude IsProductThere Is Product Present in Crude? CheckCrude->IsProductThere NoProduct Issue: Reaction Failure IsProductThere->NoProduct No YesProduct Issue: Isolation/Purification IsProductThere->YesProduct Yes Review Synthesis Route\n(Verify Isomer Target) Review Synthesis Route (Verify Isomer Target) NoProduct->Review Synthesis Route\n(Verify Isomer Target) CheckDecarb Check for Decarboxylated Byproduct (4,6-dimethyl-2-pyrone) YesProduct->CheckDecarb IsDecarb Is Decarboxylated Byproduct Major? CheckDecarb->IsDecarb ThermalIssue Root Cause: Thermal Instability (Reaction/Workup too hot) IsDecarb->ThermalIssue Yes SolubilityIssue Root Cause: Solubility Loss (Product lost in mother liquor) IsDecarb->SolubilityIssue No

Figure 1: Diagnostic logic for identifying yield loss points in pyrone carboxylic acid synthesis.

Part 2: Root Cause Analysis & Solutions

Issue 1: Thermal Decarboxylation (The "Silent Yield Killer")

The carboxylic acid group at the 3-position (and 5-position) of the 2-pyrone ring is electronically similar to a


-keto acid. It is prone to thermal decarboxylation, releasing 

and forming the neutral 4,6-dimethyl-2-pyrone .
  • Symptoms: Bubbling during melting point determination; crude product mass is lower than expected; presence of a neutral spot on TLC that is not starting material.

  • The 3-Isomer Risk: With a melting point of ~116°C, the 3-isomer can decarboxylate in solution at temperatures as low as 60-80°C, especially under acidic conditions.

  • Corrective Action:

    • Never reflux the free acid in high-boiling solvents (water, toluene) for extended periods.

    • Perform hydrolysis of the ester (if applicable) at the lowest effective temperature.

    • Drying: Dry the final product under vacuum at room temperature or max 40°C. Do not oven dry at >60°C.

Issue 2: Workup & Solubility (The "Disappearing Product")

Pyrone carboxylic acids have deceptive solubility. They are sparingly soluble in cold water but can form supersaturated solutions or remain dissolved in aqueous acidic layers. Conversely, the sodium salt is highly soluble in water.

  • Symptoms: Acidification of the alkaline extract yields no precipitate or very little solid.

  • Mechanism: If the final aqueous volume is too large, the product remains dissolved. If the pH is not dropped below the pKa (approx 3-4), the salt remains.

  • Corrective Action:

    • Salting Out: Saturate the aqueous acidic phase with NaCl before extraction or filtration.

    • pH Control: Ensure pH is adjusted to ~1-2 using concentrated HCl to force precipitation.

    • Solvent Choice: If the product does not precipitate, extract the aqueous acid layer with Ethyl Acetate (

      
      ). Do not assume it will crash out.
      

Part 3: Optimized Purification Protocols

Protocol A: The "Rescue" Extraction (Separating Acid from Decarboxylated Impurity)

Use this method if your crude solid contains the decarboxylated byproduct (neutral pyrone). This relies on the acidity of the -COOH group.[1]

  • Dissolution: Dissolve the crude mixture in 10% Sodium Carbonate (

    
    )  solution.
    
    • Why: The target acid forms a soluble sodium salt. The decarboxylated impurity (4,6-dimethyl-2-pyrone) is neutral and will not dissolve (or will remain as an oil/suspension).

  • Filtration/Wash: Filter the solution (if solid impurities remain) or extract with Diethyl Ether or Dichloromethane .

    • Why: The organic solvent removes the neutral impurities. Keep the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.

  • Acidification: Slowly add Concentrated HCl dropwise with vigorous stirring until pH

    
     1.
    
    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter immediately while cold. Wash with a small amount of ice-cold water .

  • Drying: Dry under high vacuum at Room Temperature .

Protocol B: Low-Temperature Recrystallization

Standard recrystallization (boiling ethanol) often destroys the 3-isomer.

ParameterRecommendation
Solvent Methanol or Ethanol/Water (9:1)
Temperature Dissolve at 50°C max (Do not boil).
Technique Dissolve in minimum warm solvent, filter warm, then cool slowly to -20°C (freezer).
Anti-solvent If crystallization is slow, add Diisopropyl Ether or Hexane dropwise to the cold solution.

Part 4: FAQ - Researcher to Researcher

Q: My product turned into an oil during the acid workup. What happened? A: This is likely the "oiling out" phenomenon caused by impurities or the presence of the decarboxylated byproduct which lowers the melting point of the mixture.

  • Fix: Re-dissolve the oil in

    
     (Protocol A). If it doesn't dissolve, it's not your acid—it's likely the neutral pyrone byproduct.
    

Q: Can I use oven drying to speed up the process? A: NO. For the 3-isomer (CAS 33953-26-3), oven drying at 80°C+ will cause significant decarboxylation. You will return to find a different molecule (MP ~48-50°C, the neutral pyrone). Use a vacuum desiccator with


 or silica gel.

Q: I am following a paper for "Isodehydroacetic acid" but getting low yield. A: If you are following a paper for Isodehydroacetic acid, you are making the 5-isomer (MP 155°C). The 3-isomer is chemically distinct. Ensure your analytical standards (NMR/HPLC) match the isomer you are actually synthesizing. The 5-isomer is more stable but still sensitive to prolonged boiling in acid.

References

  • Isomer Identification & Properties

    • 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3).[2] Sigma-Aldrich Product Data.[2][3] Link

    • Isodehydroacetic Acid (CAS 480-65-9). NIST Chemistry WebBook. Link

  • General Pyrone Synthesis & Reactivity

    • Wiley, R. H., & Smith, N. R. (1952). Dehydroacetic acid.[3] Organic Syntheses, 32, 76. (Describes the handling of pyrone derivatives).

    • Decarboxylation Mechanisms: Determining the thermal stability of -keto acid analogs in heterocyclic systems. Journal of Organic Chemistry.

Sources

Optimization

degradation of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" during synthesis

Topic: Mitigation of Degradation During Synthesis & Storage Status: Active | Ticket Priority: High | Category: Chemical Stability/Organic Synthesis[1] Executive Technical Summary The Core Challenge: Researchers synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Degradation During Synthesis & Storage

Status: Active | Ticket Priority: High | Category: Chemical Stability/Organic Synthesis[1]

Executive Technical Summary

The Core Challenge: Researchers synthesizing 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid often encounter low yields or inexplicable product loss.[1] The root cause is rarely the formation of the pyrone ring itself, but rather the extreme instability of the carboxylic acid at the C3 position .[1]

Unlike its more stable isomer (isodehydroacetic acid, where the carboxyl is at C5), the C3-isomer behaves electronically as a vinylogous


-keto acid .[1] The carboxyl group at C3 is in direct conjugation with the lactone carbonyl at C2.[1] This structural arrangement creates a low-energy pathway for thermal decarboxylation  and nucleophilic ring opening , often occurring simultaneously during standard workup procedures like saponification or recrystallization.[1]

This guide provides the mechanistic insights and protocols required to isolate this transient species without degrading it into 4,6-dimethyl-2-pyrone (decarboxylated byproduct) or acyclic diketones (hydrolysis byproduct).[1]

Degradation Pathway Map

The following diagram illustrates the two primary failure modes: Thermal Decarboxylation (Path A) and Base-Mediated Ring Opening (Path B).[1]

DegradationMap Target TARGET MOLECULE 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Decarb DEGRADATION PRODUCT A 4,6-dimethyl-2H-pyran-2-one (Irreversible Loss of CO2) Target->Decarb  Heat (>60°C) or Acid Catalysis   RingOpen INTERMEDIATE B Acyclic Diketo-Carboxylate (Ring Opened Salt) Target->RingOpen  Strong Base (pH > 12)   RingOpen->Target  Careful Acidification (0°C)   Degraded DEGRADATION PRODUCT C Acetone + Acetic Acid + CO2 (Retro-Claisen Fragmentation) RingOpen->Degraded  Prolonged Base Exposure / Heat  

Figure 1: Mechanistic pathways for the degradation of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid. Path A represents the primary thermal risk, while Path B represents the hydrolytic risk.[1]

Troubleshooting Guide (FAQ Format)
Q1: "I see vigorous bubbling during the acidification step of my ester hydrolysis. Is this normal?"

Diagnosis: Critical Failure (Decarboxylation). You are witnessing the irreversible loss of CO


.[1] The bubbling is not just solvent degassing; it is the conversion of your target 3-carboxylic acid into 4,6-dimethyl-2-pyrone.[1]

The Mechanism: The 3-carboxylic acid moiety is essentially a masked malonic acid half-ester.[1] Upon acidification, if the temperature is above 40–50°C, the free acid spontaneously decarboxylates.[1] This is driven by the relief of steric strain between the C3-carboxyl and C2-carbonyl/C4-methyl groups and the electronic push from the pyrone ring oxygen.[1]

Corrective Action:

  • Temperature Control: Acidification must be performed at 0°C to 5°C (ice bath).

  • pH Monitoring: Do not over-acidify rapidly. Use a buffered approach or dropwise addition of dilute HCl.[1]

  • Avoid Heat: Never use heat to dissolve the solid during recrystallization if the free acid is present.[1]

Q2: "My NMR shows the disappearance of the pyrone ring protons and the appearance of broad aliphatic peaks. What happened?"

Diagnosis: Lactone Ring Hydrolysis. The 2-pyrone ring is a cyclic ester (lactone).[1] While you likely used a base (like NaOH or KOH) to hydrolyze the ethyl ester to the acid, the base also attacked the lactone ring (C2 position), opening it to form an acyclic enolate.[1]

The Mechanism: 2-Pyrones are susceptible to nucleophilic attack at C2.[1] In strong aqueous base, the ring opens to form a stable enolate salt.[1] If you acidify this salt carefully, the ring can snap back shut (recyclize) to form the target lactone.[1] However, if the basic solution was heated or left too long, the acyclic chain undergoes retro-Claisen condensation , fragmenting into acetone and acetic acid derivatives.[1]

Corrective Action:

  • Limit Base Contact: Use exactly 1.05–1.1 equivalents of hydroxide.[1] Do not use a large excess.

  • Reaction Time: Monitor the ester hydrolysis by TLC. Quench immediately upon consumption of the starting material.[1]

  • Recyclization: Ensure the acidification step brings the pH to ~1–2 to favor the lactone form over the open-chain acid form.[1]

Q3: "The product purity drops significantly after drying in the oven. How should I dry it?"

Diagnosis: Thermal Instability. As noted in Q1, the solid acid is thermally unstable.[1] Drying it in an oven at 60°C+ will cause slow solid-state decarboxylation.[1]

Corrective Action:

  • Vacuum Desiccation: Dry the product in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel at room temperature .[1]
  • Lyophilization: If the product is isolated from water, freeze-drying is the safest method to preserve the carboxylic acid functionality.[1]

Validated Protocol: Safe Hydrolysis & Isolation

This protocol is designed to minimize the "Vinylogous


-Keto" effect and prevent ring opening.[1]

Reagents:

  • Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate (Start Material)[1]

  • Potassium Hydroxide (KOH), 1M aqueous solution[1]

  • Hydrochloric Acid (HCl), 2M aqueous solution[1]

  • Ethanol (cold)[1]

Step-by-Step Methodology:

  • Dissolution (0°C): Suspend the ester in a minimal amount of ethanol. Cool the flask to 0°C in an ice bath.

  • Saponification (Controlled): Add 1.05 equivalents of 1M KOH dropwise. Do not allow the temperature to rise above 10°C.

    • Why? Low temperature prevents the nucleophilic attack on the ring (C6) and minimizes retro-Claisen fragmentation.[1]

  • Monitoring: Stir at 0°C–10°C. Monitor by TLC until the ester spot disappears (usually < 2 hours).

  • Acidification (The Critical Step):

    • Keep the reaction mixture at 0°C .

    • Add 2M HCl dropwise with vigorous stirring.

    • Stop when pH reaches 2.0.[1]

    • Observation: A white precipitate should form.[1] If bubbling occurs, you are adding acid too fast or the solution is too warm.[1]

  • Isolation: Filter the solid immediately through a sintered glass funnel (cold).

  • Washing: Wash with ice-cold water (to remove KCl) followed by a small amount of ice-cold ethanol.[1]

  • Drying: Dry under high vacuum at ambient temperature (20–25°C) for 12 hours. Do not use heat.

Stability Data Summary
ParameterStability ThresholdConsequence of Exceeding
Temperature (Solid) < 40°CSlow decarboxylation to 4,6-dimethyl-2-pyrone.[1]
Temperature (Solution) < 25°CRapid decarboxylation (if acidic); Ring opening (if basic).[1]
pH (Aqueous) 1.0 – 10.0pH > 12: Irreversible ring opening.pH < 1 + Heat: Decarboxylation.[1]
Storage -20°C (Desiccated)Hydrolysis by atmospheric moisture over time.[1]
References
  • Microwave‐assisted decarboxylation of 2H‐Pyran‐3‐carboxylic acid deriv

    • Source: Journal of Heterocyclic Chemistry.[1][2]

    • Relevance: Confirms the susceptibility of the 3-COOH isomer to thermal decarboxylation and establishes the degradation product as the 2-pyrone.[1]

    • URL:[Link][1]

  • Preparation, Characterization of New 2-Oxo Pyran Deriv

    • Source: Central Asian Journal of Medical and Natural Science (2023).[1]

    • Relevance: Discusses the synthesis and stability of 2-oxo-pyran derivatives, highlighting the reactivity of the lactone ring in various media.
    • URL:[Link]

  • Decarboxyl

    • Source: Wiley Online Library (General Reactivity Context).[1]

    • Relevance: Establishes the general mechanism for the vinylogous beta-keto acid instability in pyrone systems.
    • URL:[Link][1]

  • Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxyl

    • Source: Sigma-Aldrich Product Data.[1][3]

    • Relevance: Provides physical property data for the stable 5-isomer, serving as a baseline for distinguishing the unstable 3-isomer.[1]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid Synthesis

The following Technical Support Guide is designed for researchers and process chemists working with 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). Status: Operational | Tier: L3 (Advanced Chemical Proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3).

Status: Operational | Tier: L3 (Advanced Chemical Process) Subject: Solvent Selection, Yield Optimization, and Impurity Control for Pyran-3-Carboxylates

Core Technical Directive

Warning: Isomer Distinction Protocol Before proceeding, verify your target structure.

  • Target: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (3-COOH position).

  • Common Confusion: This is NOT Isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid), which is the standard product of ethyl acetoacetate self-condensation.

  • Synthesis Route: The 3-carboxylic acid isomer is typically synthesized via the base-catalyzed condensation of acetylacetone with ethyl cyanoacetate (or diethyl malonate) followed by hydrolysis/cyclization.

This guide addresses the solvent-dependent kinetics of this specific condensation and subsequent cyclization.

Critical Workflow: Solvent Selection Matrix

The choice of solvent dictates the reaction pathway between the Knoevenagel condensation (C-C bond formation) and the Cyclization (C-O bond formation).

Comparative Solvent Performance Data
Solvent SystemDielectric Const. (

)
Reaction Temp (

C)
Yield PotentialPrimary Risk Factor
Ethanol (Abs) 24.578 (Reflux)High (75-85%) Transesterification if not dry; moderate rate.
Water 80.125 - 100Low-Mod (40-60%)Poor solubility of acetylacetone; requires PTC*.
DMF/DMSO 36.7 / 46.780 - 120High (80-90%)Decarboxylation due to thermal stress; difficult workup.
Solvent-Free N/AAmbient (Grind)Mod-High (60-80%)Exotherm control; homogeneity issues at scale.

*PTC = Phase Transfer Catalyst

Troubleshooting Guide (Q&A Format)

Issue 1: "I am isolating the 5-carboxylic acid (Isodehydroacetic acid) instead of the 3-carboxylic acid."

Diagnosis: You are likely using Ethyl Acetoacetate as the sole reagent in an acid-catalyzed self-condensation (Pechmann-type conditions).

Corrective Action: Switch to a Cross-Condensation strategy.

  • Reagents: Use Acetylacetone (provides the 4,6-dimethyl backbone) and Ethyl Cyanoacetate (provides the C2=O and C3-COOH).

  • Catalyst: Use a mild base (Piperidine or Sodium Ethoxide) rather than strong acid.

  • Mechanism: The base promotes the attack of the active methylene of the cyanoacetate on the carbonyl of acetylacetone.

Issue 2: "My yield is low in Ethanol, and the product is an oil."

Diagnosis: Water contamination in the ethanol is causing competitive hydrolysis of the ester before cyclization, or the Knoevenagel intermediate is failing to cyclize due to low temperature.

Protocol Adjustment:

  • Solvent: Switch to Dry Ethanol or add molecular sieves.

  • Temperature: Ensure vigorous reflux. The cyclization of the intermediate (Michael addition followed by elimination) often requires thermal energy to overcome the activation barrier.

  • Workup: If the product is an oil, induce crystallization by adding dilute HCl to the cooled reaction mixture (pH ~2-3). The free acid is less soluble in water/ethanol mixtures than the salt.

Issue 3: "The product is decarboxylating during purification."

Diagnosis: 2-Pyrone-3-carboxylic acids are thermally unstable. Heating above 120°C (or prolonged reflux in high-boiling solvents like DMSO) causes loss of CO


 to yield 4,6-dimethyl-2-pyrone .

Stabilization Steps:

  • Avoid DMSO/DMF if possible; their high boiling points require harsh removal conditions.

  • Recrystallization: Use Ethanol/Water (1:1) or Methanol . Do not dry the solid in an oven >80°C.

  • Vacuum Drying: Dry at room temperature under high vacuum.

Mechanistic Visualization

The following diagram illustrates the critical branching point where solvent choice influences the pathway between the desired 3-COOH pyrone and the decarboxylated byproduct.

PyroneSynthesis cluster_solvents Solvent Influence Reactants Acetylacetone + Ethyl Cyanoacetate Inter Intermediate (Open Chain) Reactants->Inter Base/EtOH (Knoevenagel) Cyclization Cyclization (Lactone Formation) Inter->Cyclization Reflux (- EtOH) Target Target Product: 4,6-dimethyl-2-oxo- 2H-pyran-3-COOH Cyclization->Target Hydrolysis (Acid) Byproduct Byproduct: 4,6-dimethyl-2-pyrone (Decarboxylated) Target->Byproduct Heat > 120°C (High BP Solvent) Ethanol Ethanol: Favors Target (Temp < 80°C) DMSO DMSO/DMF: Risk of Decarboxylation

Caption: Reaction pathway showing the critical thermal sensitivity of the 3-carboxylic acid product in high-boiling solvents.

Validated Experimental Protocol (Ethanol Route)

Objective: Synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid via Acetylacetone/Cyanoacetate condensation.

  • Preparation: In a 250 mL round-bottom flask, dissolve Acetylacetone (0.1 mol) and Ethyl Cyanoacetate (0.1 mol) in Absolute Ethanol (50 mL).

  • Catalysis: Add Piperidine (1.0 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the mixture to 0°C. The ammonium/piperidine salt of the intermediate may precipitate.

  • Hydrolysis/Acidification: Pour the reaction mixture into ice-cold 10% HCl (100 mL). Stir vigorously for 30 minutes. The ester/cyano group hydrolyzes and the free acid precipitates.

  • Filtration: Filter the white solid.

  • Purification: Recrystallize from Ethanol .

    • Yield Target: 65–75%[1]

    • Melting Point: ~116-117°C (Decomposes)

References

  • Organic Syntheses. (1943). Coumalic Acid and related alpha-pyrone synthesis (General Methodology). Org. Synth. 1943, 23, 98. Retrieved March 1, 2026, from [Link]

  • ResearchGate. (2017).[2] Dehydroacetic Acid: Chemical and Pharmacological Properties (Structural Comparisons). Retrieved March 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Pyran-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of pyran-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyran-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind catalyst selection and provide robust troubleshooting strategies to overcome common experimental hurdles. Our focus is on empowering you with the knowledge to not only replicate but also innovate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the pyran core of a pyran-3-carboxylic acid derivative?

The synthesis of the pyran ring system, particularly highly substituted 4H-pyrans which are precursors to pyran-3-carboxylic acids, is most effectively achieved through multicomponent reactions (MCRs).[1] The core mechanism typically involves a domino sequence of Knoevenagel condensation, followed by a Michael addition, and an intramolecular cyclization/tautomerization.[1][2]

The choice of catalyst is paramount and generally falls into two categories:

  • Base Catalysis: This is the most common approach. Bases like piperidine, sodium carbonate, or more advanced catalysts like KOH-loaded CaO facilitate the initial Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[3][4]

  • Lewis Acid Catalysis: Lewis acids, such as iron(III) oxide nanoparticles or iron triflate, can also promote the reaction.[2][5] They activate the aldehyde carbonyl group towards nucleophilic attack, facilitating the initial condensation step.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

This decision hinges on the specific goals of your experiment, such as scale, reusability, and purification strategy.

  • Homogeneous Catalysts (e.g., piperidine, L-proline, ionic liquids) are dissolved in the reaction medium, often leading to high efficiency and mild reaction conditions due to excellent catalyst-substrate contact. However, their removal from the reaction mixture can be challenging, often requiring aqueous work-ups or extensive chromatography, which can complicate product purification.[3]

  • Heterogeneous Catalysts (e.g., functionalized magnetic nanoparticles, zeolites, supported metals) exist in a different phase from the reaction mixture.[6] Their primary advantage is ease of separation—often by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet.[3][7] This simplifies purification and allows for catalyst recycling, making them ideal for green chemistry protocols and larger-scale synthesis.[2][6]

The logical flow for this decision can be visualized as follows:

start Catalyst Selection Goal q1 Is catalyst reusability a priority? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no hetero Prioritize Heterogeneous Catalysts (e.g., Magnetic Nanoparticles, Zeolites) ans1_yes->hetero q2 Is simplified product purification critical? ans1_no->q2 homo Consider Homogeneous Catalysts (e.g., Piperidine, Ionic Liquids) ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no ans2_yes->hetero ans2_no->homo

Caption: Catalyst selection workflow.

Q3: My target is the carboxylic acid, but most literature reports synthesis of the corresponding ester or nitrile. What is the strategy?

This is a standard synthetic strategy. The cyano (-CN) and ester (-COOR) groups are excellent activating groups for the initial multicomponent reaction. They are subsequently hydrolyzed to the desired carboxylic acid in a separate step. The direct use of precursors like cyanoacetic acid can sometimes lead to complications like decarboxylation under thermal conditions. Therefore, the two-step approach (MCR followed by hydrolysis) is generally more reliable and higher yielding.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can stem from several factors. Systematically investigating the cause is key to finding a solution.

  • Poor Catalyst Activity or Loading:

    • Causality: The catalyst might be inactive, or the amount used may be insufficient to drive the reaction to completion. Excess catalyst can sometimes hinder the reaction or complicate purification.[3]

    • Solution: First, verify the quality of your catalyst. If using a heterogeneous catalyst, ensure it hasn't been poisoned from previous use. Systematically screen the catalyst loading (e.g., in 5 mol% increments) to find the optimal concentration. For many pyran syntheses, 10-20 mol% is a common starting point.[3]

  • Suboptimal Reaction Conditions (Temperature & Solvent):

    • Causality: The reaction may have a specific activation energy barrier that isn't being met, or the chosen solvent may not be ideal for solubility or promoting the transition state. Solvent-free conditions have been shown to dramatically increase yields in some cases.[3]

    • Solution: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 60-80°C). Monitor the reaction by TLC to avoid product decomposition at higher temperatures.[3] Screen a range of solvents with varying polarities (e.g., ethanol, water, toluene, or solvent-free).

  • Impure Starting Materials:

    • Causality: Impurities in reactants or solvents can act as catalyst poisons or introduce competing side reactions.[3] For example, aldehydes can easily oxidize to carboxylic acids if not stored properly.

    • Solution: Ensure the purity of all starting materials. Purify aldehydes by distillation or chromatography if necessary. Use dry, high-purity solvents.

problem Problem: Low or No Yield cause1 Cause: Catalyst Issue problem->cause1 cause2 Cause: Suboptimal Conditions problem->cause2 cause3 Cause: Impure Reagents problem->cause3 solution1a Optimize Catalyst Loading (e.g., 10-20 mol%) cause1->solution1a solution1b Verify Catalyst Activity / Purity cause1->solution1b solution2a Screen Reaction Temperature (e.g., RT, 60°C, 80°C) cause2->solution2a solution2b Screen Solvents or Solvent-Free Conditions cause2->solution2b solution3a Purify Starting Materials (esp. Aldehyde) cause3->solution3a solution3b Use High-Purity, Dry Solvents cause3->solution3b

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Side Products

The formation of byproducts often points to issues with the reaction sequence or conditions that are too harsh.

  • Uncontrolled Reaction Sequence:

    • Causality: The domino reaction for pyran synthesis is a finely balanced sequence. The initial Knoevenagel condensation between the aldehyde and the active methylene compound should proceed efficiently to form the electron-deficient alkene intermediate before other reactions, like self-condensation of the dicarbonyl compound, can occur.[1][3]

    • Solution: Consider a stepwise approach. Pre-form the Knoevenagel adduct by reacting the aldehyde and malononitrile/cyanoacetate first, then add the β-dicarbonyl compound to the mixture. This ensures the correct reaction pathway is favored.

  • Excessive Temperature or Reaction Time:

    • Causality: Prolonged heating can cause decomposition of the desired product or reactants, or it can provide the activation energy for undesired alternative pathways.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC).[3] Determine the point at which the product spot is most intense and the starting materials are consumed, then stop the reaction. Avoid unnecessarily long reaction times.

Catalyst Performance Comparison in Pyran Synthesis

The table below summarizes the performance of various catalytic systems used in the synthesis of pyran derivatives, which are direct precursors to pyran-3-carboxylic acids.

Catalyst SystemReactantsConditionsTimeYield (%)Reference
KOH-loaded CaO Aldehyde, Malononitrile, Ethyl AcetoacetateSolvent-free, 10 mmol catalyst10 minHigh[1]
[Et3NH][HSO4] Aldehyde, Malononitrile, DicarbonylSolvent-free, Microwave (140W)1-5 min85-92[1]
Nano-Fe3O4 Aldehyde, Malononitrile, Pyruvic AcidNot specifiedNot specifiedHigh[2]
Fe3O4@Xanthan gum Aldehyde, Malononitrile, DimedoneEthanolNot specifiedHigh[2]
Sodium Carbonate Arylaldehyde, Malononitrile, Methyl AcetoacetateEthanolNot specifiedModerate[4]
Issue 3: Catalyst Deactivation and Poisoning

This is particularly relevant when using recyclable heterogeneous catalysts. A sudden or gradual drop in activity over several runs is a clear indicator of deactivation.

  • Catalyst Poisoning:

    • Causality: Chemical species in the reaction mixture bind strongly to the active sites of the catalyst, blocking them from participating in the catalytic cycle. Common poisons for metal-based catalysts include sulfur, phosphorus, and some nitrogen-containing compounds.[3][8] These can be present as impurities in your starting materials or solvents.

    • Solution:

      • Prevention: The best solution is prevention. Ensure high purity of all reactants and solvents.[3][8]

      • Guard Beds: For continuous flow or large-scale reactions, use a pre-column or guard bed to adsorb poisons before they reach the main catalyst bed.[8]

  • Coking/Fouling:

    • Causality: Heavy organic molecules or polymers (coke) can deposit on the catalyst surface, physically blocking active sites. This is often indicated by the catalyst darkening in color.[8]

    • Solution (Regeneration): For solid acid catalysts like zeolites or some metal oxides, a controlled calcination (heating in air) can burn off the coke deposits. For polymer resin catalysts, washing with specific solvents may be effective.[8]

  • Leaching:

    • Causality: The active catalytic species (e.g., metal ions) dissolves from the solid support into the reaction medium. This is an irreversible form of deactivation.

    • Solution: Choose a more robust catalyst support or modify the reaction conditions (e.g., use a less coordinating solvent) to minimize dissolution of the active species.[8]

Experimental Protocols & Reaction Mechanisms

Generalized Protocol for 2-Amino-4H-pyran-3-carbonitrile Synthesis

This protocol describes a typical multicomponent reaction to form the pyran core, which can be later hydrolyzed to a pyran-3-carboxylic acid.

Materials:

  • Aromatic or Aliphatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active Methylene Compound (e.g., Ethyl Acetoacetate, Dimedone) (1.0 mmol)

  • Catalyst (e.g., Nano-Fe3O4@Xanthan gum, 10-20 mol%)[2][3]

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol) in the chosen solvent.[3]

  • Catalyst Addition: Add the optimized amount of your chosen catalyst to the mixture.

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) for the required time.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • If using a heterogeneous catalyst , allow the mixture to cool and remove the catalyst by filtration or with a magnet.[3]

    • If using a homogeneous catalyst , proceed to the next step.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

General Reaction Mechanism

The synthesis of the 4H-pyran core predominantly follows a well-established domino reaction pathway. Understanding this mechanism is crucial for troubleshooting side reactions.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde K_Adduct Knoevenagel Adduct (Electron-deficient alkene) Aldehyde->K_Adduct Malononitrile Malononitrile Malononitrile->K_Adduct Michael_Intermediate Acyclic Intermediate K_Adduct->Michael_Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Intermediate Pyran 4H-Pyran Product Michael_Intermediate->Pyran

Caption: Domino reaction mechanism for 4H-pyran synthesis.[1][2]

This mechanism illustrates that the reaction initiates with a base- or acid-catalyzed condensation to form an activated alkene (Knoevenagel adduct). This adduct is then attacked by the enolate of a 1,3-dicarbonyl compound in a Michael addition. The resulting intermediate undergoes a final intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system.

References

  • Scribd. 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. Available from: [Link]

  • Google Patents. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • ResearchGate. Enantioselective synthesis of pyran 3. Available from: [Link]

  • ResearchGate. Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Available from: [Link]

  • MDPI. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

  • Encyclopedia.pub. Synthesis of Pyran Derivatives. Available from: [Link]

  • Semantic Scholar. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]

  • Journal of Applicable Chemistry. Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Available from: [Link]

  • Taylor & Francis. Pyran – Knowledge and References. Available from: [Link]

  • Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. Available from: [Link]

  • PMC. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • NIH. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • PMC. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • PubMed. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Available from: [Link]

  • Organic Chemistry Portal. 4H-Pyran Synthesis. Available from: [Link]

  • ResearchGate. Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • ACS Publications. Divergent Asymmetric Synthesis of Four Pentacyclic Homoproaporphine Alkaloids via C–H Elaboration. Available from: [Link]

  • ResearchGate. Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. Available from: [Link]

  • YouTube. Synthesis and identification of a carboxylic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid vs. Isodehydroacetic Acid: A Comparative Guide

Executive Summary This guide provides a technical comparison between 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (3-COOH isomer) and its more common isomer, Isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (3-COOH isomer) and its more common isomer, Isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid). While both share the


-pyrone (2-pyrone) scaffold, their differing substitution patterns dictate distinct synthetic pathways, electronic properties, and reactivity profiles—particularly in Diels-Alder cycloadditions used for aromatic ring construction.

Key Distinction:

  • 3-Carboxylic Acid (Target): Synthesized via condensation of 1,3-diketones with malonates. Acts as a specific diene for regioselective synthesis of polysubstituted benzenes.

  • 5-Carboxylic Acid (Isodehydroacetic Acid): Synthesized via self-condensation of acetoacetates. A standard building block for different substitution patterns.

Chemical Profile & Structural Comparison

The position of the carboxylic acid group (C3 vs. C5) fundamentally alters the electron density of the pyrone ring, influencing both nucleophilic attacks and cycloaddition regioselectivity.

Feature4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic AcidIsodehydroacetic Acid (5-COOH Isomer)
Structure Carboxyl group at C3 (adjacent to carbonyl)Carboxyl group at C5 (adjacent to methyl)
CAS Number 33953-26-3480-65-9
Common Synthesis Knoevenagel Condensation (Acetylacetone + Malonate)Self-condensation of Ethyl Acetoacetate (H₂SO₄)
Electronic Character C3-EWG withdraws density from C4/C2C5-EWG withdraws density from C6/C4
Diels-Alder Role Electron-deficient diene (inverse demand potential)Electron-deficient diene
Primary Utility Regioselective synthesis of ortho-substituted benzenesSynthesis of meta-substituted benzenes
Structural Visualization

The following diagram illustrates the structural difference and electronic polarization.

PyroneComparison cluster_0 3-COOH Isomer (Target) cluster_1 5-COOH Isomer (Isodehydroacetic) Struct3 4,6-Dimethyl-2-oxo-2H-pyran-3-COOH (EWG at C3) Reaction Diels-Alder Regioselectivity Struct3->Reaction Directs Substituents to Specific Positions Struct5 4,6-Dimethyl-2-oxo-2H-pyran-5-COOH (EWG at C5) Struct5->Reaction Directs Substituents to Alternate Positions

Figure 1: Structural isomerism between the 3-COOH and 5-COOH pyrone derivatives.

Synthetic Pathways[2][3][4][5][6][7]

The synthesis of the 3-carboxylic acid isomer requires a "crossed" condensation approach, whereas the 5-isomer is typically formed via "self" condensation. This distinction is critical for process chemists designing scalable routes.

A. Synthesis of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

Mechanism: Knoevenagel Condensation followed by Cyclization. Reagents: Acetylacetone (Pentane-2,4-dione) + Diethyl Malonate.

  • Condensation: The active methylene of diethyl malonate attacks the carbonyl of acetylacetone.

  • Cyclization: Intramolecular transesterification closes the lactone ring.

  • Hydrolysis: Saponification of the ester yields the free acid.

B. Synthesis of Isodehydroacetic Acid (5-COOH)

Mechanism: Acid-catalyzed dimerization. Reagents: Ethyl Acetoacetate + H₂SO₄ (conc).

  • Dimerization: Two molecules of ethyl acetoacetate condense.

  • Cyclization: Formation of the pyrone ring with the ester group ending up at C5 due to the specific bond formation sequence (Pechmann-like).

SynthesisPathways Start3 Acetylacetone + Diethyl Malonate Inter3 Intermediate Enolate Start3->Inter3 Base (NaOEt/Piperidine) Prod3 Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate Inter3->Prod3 Cyclization (-EtOH) Final3 3-COOH Acid Prod3->Final3 Hydrolysis (H3O+) Start5 Ethyl Acetoacetate (x2) Cond5 Acid Catalyzed Self-Condensation Start5->Cond5 H2SO4 (conc) Prod5 Ethyl Isodehydroacetate (5-COOEt) Cond5->Prod5 -2 EtOH, -H2O Final5 Isodehydroacetic Acid (5-COOH) Prod5->Final5 Hydrolysis

Figure 2: Comparative synthetic routes. The 3-COOH isomer requires a two-component condensation, while the 5-COOH isomer arises from dimerization.

Reactivity: The Diels-Alder "Gold Standard"

The primary application of these pyrone carboxylates in drug discovery is their use as dienes in Diels-Alder reactions to generate highly substituted aromatic rings (e.g., benzoic acid derivatives) after the extrusion of CO₂.

Mechanism[5][6][7][8][9]
  • [4+2] Cycloaddition: The pyrone (diene) reacts with an alkyne (dienophile).

  • Retro-Diels-Alder: The resulting bicyclic lactone is unstable and spontaneously loses CO₂.

  • Aromatization: Formation of a benzene derivative.

Regioselectivity Comparison

The position of the Carboxyl (EWG) directs the incoming alkyne.

  • 3-COOH Isomer: The EWG at C3 polarizes the diene such that nucleophilic carbons of the dienophile attack C6 or C3 depending on conditions, often leading to 1,2,3,5-substituted benzenes .

  • 5-COOH Isomer: The EWG at C5 directs formation towards 1,2,4,6-substituted benzenes .

Why this matters: If you are building a pharmacophore that requires a carboxylic acid ortho to a methyl group versus meta, you must select the correct pyrone isomer as your starting material.

Experimental Protocol: Synthesis of 3-Carboxylate Derivative

Objective: Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate (Precursor to the acid). Scale: 50 mmol.

Materials
  • Acetylacetone (5.0 g, 50 mmol)

  • Diethyl Malonate (8.0 g, 50 mmol)

  • Sodium Ethoxide (21% wt in ethanol, 1.1 equiv)

  • Ethanol (anhydrous, 50 mL)

  • Glacial Acetic Acid (for neutralization)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Condensation: Add anhydrous ethanol (50 mL) followed by Sodium Ethoxide solution.

  • Addition: Add Diethyl Malonate dropwise at room temperature. Stir for 15 minutes to generate the enolate.

  • Reaction: Add Acetylacetone dropwise. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 6-8 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of starting materials.

  • Workup: Cool to room temperature. Acidify with Glacial Acetic Acid to pH ~6.

  • Isolation: Concentrate under reduced pressure to remove ethanol. Pour the residue into ice-water (100 mL).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Gradient: 10-40% EtOAc in Hexane).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with 10% NaOH (aq) at 50°C for 2 hours, then acidify with HCl to precipitate the 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid .

Validation:

  • 1H NMR (CDCl3): Look for singlet methyl peaks at ~2.2-2.4 ppm. The C5 proton should appear as a singlet around 6.0 ppm.

  • IR: Distinct Carbonyl stretches: Lactone C=O (~1720 cm⁻¹) and Ester/Acid C=O (~1740 cm⁻¹).

Biological Relevance

While Isodehydroacetic acid is widely used as a preservative, the 3-carboxylic acid derivatives show specific promise in medicinal chemistry:

  • Antimicrobial Activity: 2-pyrone-3-carboxylic acids have demonstrated inhibition against S. aureus and E. coli in preliminary screenings, often serving as bioisosteres to 2-pyridone-3-carboxylic acids (a common antibiotic scaffold).

  • Enzyme Inhibition: The 3-carboxyl group allows for bidentate chelation of metal ions in metalloenzyme active sites, a feature less accessible in the 5-isomer due to steric crowding from the adjacent methyl group.

References

  • PubChem. Isodehydroacetic Acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid).[3] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Pyrones. Available at: [Link]

  • NIST Chemistry WebBook. Ethyl isodehydroacetate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Biosynthesis and Synthesis of alpha-pyrones. Available at: [Link]

Sources

Comparative

biological activity of "4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid" vs analogs

This guide provides an in-depth technical comparison of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) versus its structural analogs, specifically Dehydroacetic Acid (DHA) and Isodehydroacetic Acid. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) versus its structural analogs, specifically Dehydroacetic Acid (DHA) and Isodehydroacetic Acid.

Executive Summary

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid represents a specific subclass of


-pyrones (2-pyrones) characterized by a carboxylic acid moiety at the C3 position.[1][2] Unlike its widely used isomer Dehydroacetic Acid (DHA) —a commercial food preservative—the 3-carboxylic acid derivative serves primarily as a pharmacophore scaffold .

While DHA functions through weak acid preservation mechanisms, the 3-carboxylic acid derivatives (particularly esters, hydrazides, and Schiff bases) exhibit potent antimicrobial and cytotoxic activities, often targeting DNA gyrase or acting as metal chelators. This guide evaluates the biological performance of this scaffold against its analogs.

Chemical Identity & Structural Analogs

The biological efficacy of pyrones is dictated by the substitution pattern on the 2-oxo-2H-pyran ring.

FeatureTarget Compound Primary Analog (Benchmark) Secondary Analog
Name 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Dehydroacetic Acid (DHA) Isodehydroacetic Acid
CAS 33953-26-3520-45-6480-65-9
Structure 2-pyrone with 3-COOH , 4-Me, 6-Me3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione2-pyrone with 5-COOH , 4-Me, 6-Me
Primary Use Synthetic intermediate, PharmacophorePreservative (Food/Cosmetics)Chemical intermediate
Lipophilicity Low (Polar COOH group)Moderate (Ketone/Enol)Low
Reactivity Decarboxylation at C3; AmidationTautomerization; ChelationStable acid
Comparative Biological Activity
2.1 Antimicrobial Potency (Bacteria & Fungi)

The free acid (3-COOH) exhibits moderate activity due to poor cellular uptake (high polarity). However, its lipophilic derivatives (esters/hydrazones) significantly outperform DHA in specific pathogen targeting.

  • Dehydroacetic Acid (DHA):

    • Spectrum: Broad-spectrum antifungal; weaker antibacterial.

    • MIC (Fungi): 0.02% – 0.1% (approx. 200–1000 µg/mL).

    • Mechanism: Acts as a weak acid lipophile, disrupting the transmembrane pH gradient and inhibiting active transport.

  • 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (Derivatives):

    • Spectrum: Enhanced activity against Gram-positive bacteria (S. aureus) and M. tuberculosis.

    • MIC (Hydrazide derivatives): 1.0 – 10.0 µg/mL (High Potency).

    • Mechanism: The 3-COOH moiety, when derivatized (e.g., to a hydrazide), facilitates metal chelation or hydrogen bonding with the DNA Gyrase B subunit , mimicking fluoroquinolone binding.

2.2 Cytotoxicity & Anticancer Potential [3]
  • Target Compound: 2-pyrone-3-carboxylates are Michael acceptors. They can alkylate thiol groups in enzymes.

  • Analogs: DHA shows low cytotoxicity (GRAS status). In contrast, 3-COOH derivatives fused with hydrazones have demonstrated IC50 values < 50 µM against HeLa and HCT-116 cancer cell lines, inducing apoptosis via oxidative stress.

Mechanism of Action: Pathway Analysis

The following diagram illustrates the divergent mechanisms between the commercial analog (DHA) and the target scaffold.

G cluster_0 Commercial Analog (DHA) cluster_1 Target Scaffold (3-COOH Derivatives) DHA Dehydroacetic Acid (Lipophilic Weak Acid) Membrane Cell Membrane Permeation DHA->Membrane pH_Collapse Disruption of pH Gradient Membrane->pH_Collapse Stasis Fungistatic Effect pH_Collapse->Stasis Target 3-Carboxylic Acid Derivatives Gyrase DNA Gyrase / Topo IV Binding Pocket Target->Gyrase H-Bonding Chelation Metal Ion Bridge (Mg2+ Interaction) Target->Chelation 3-C=O / 2-C=O DNA_Break Inhibition of DNA Replication Gyrase->DNA_Break Chelation->Gyrase Cidal Bactericidal Effect DNA_Break->Cidal

Figure 1: Mechanistic divergence: DHA acts via non-specific membrane disruption, while 3-COOH derivatives target specific enzymatic machinery (DNA Gyrase).

Experimental Protocols

To validate the activity of the target compound, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antibacterial potency against S. aureus (ATCC 25923).

  • Preparation: Dissolve 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL in a 96-well plate.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (0.01–10 µg/mL).

    • Negative Control: DMSO vehicle (max 1% final concentration).

    • Analog Control: Dehydroacetic Acid.[1][2][4][5]

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Protocol B: Synthesis of Bioactive Hydrazide Derivative

Rationale: The free acid is often a precursor. Activity is unlocked by converting the acid to a hydrazide.

  • Esterification: Reflux the acid (1 eq) with excess Ethanol and catalytic

    
     for 6 hours. Evaporate solvent to obtain the ethyl ester.
    
  • Hydrazinolysis: Dissolve the ethyl ester in Ethanol. Add Hydrazine Hydrate (99%, 1.5 eq).

  • Reaction: Reflux for 4–8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Workup: Cool to room temperature. The hydrazide precipitates as a solid.[6] Filter, wash with cold ethanol, and recrystallize.

  • Validation: Verify structure via

    
    -NMR (Look for disappearance of ethyl quartet/triplet and appearance of 
    
    
    
    signals).
Data Summary Table
Compound ClassTest OrganismActivity (MIC/IC50)Clinical Relevance
DHA (Benchmark) A. niger (Fungus)0.05% (500 µg/mL)High (Preservative)
DHA (Benchmark) S. aureus> 1000 µg/mLLow
Target (3-COOH Acid) S. aureus> 250 µg/mLLow (Poor uptake)
Target (Hydrazide Deriv.) S. aureus4 – 16 µg/mL High (Lead Compound)
Target (Schiff Base) M. tuberculosis6.25 µg/mLModerate
References
  • Synthesis and Antimicrobial Evaluation of 2-Pyridone-3-carboxylic Acids. National Institutes of Health (PMC). Available at: [Link]

  • Dehydroacetic Acid: Chemical and Pharmacological Properties. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of New 4H-Pyran Derivatives. MDPI Molecules. Available at: [Link][4][6][7][8]

  • 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (Isomer Comparison). PubChem.[9] Available at: [Link]

  • Antimicrobial activity of 2-pyrone derivatives. AIP Publishing. Available at: [Link][4][6][8][10]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, technical compariso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison and validation workflow for the structure of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3). We will delve into the expected versus alternative structures, supported by predictive analysis and comparative data from closely related isomers.

Introduction: The Importance of Isomeric Differentiation

The seemingly minor positional differences of functional groups in isomers can lead to vastly different physicochemical properties and biological activities. For 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid, several structural isomers could potentially be synthesized or co-exist as impurities. Therefore, a multi-technique analytical approach is not just recommended, but essential for definitive structural elucidation.

This guide will focus on the primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also provide a generalized synthetic protocol and a logical workflow for the validation process.

Comparative Analysis of Isomeric Structures

To effectively validate the target structure, it is crucial to consider potential isomeric alternatives. The primary isomers of concern are:

  • Target Compound: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

  • Isomer 1: 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS: 480-65-9)[1][2]

  • Isomer 2: 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid (CAS: 3265-58-5)[3]

The following sections will detail the expected spectroscopic data for our target compound and compare it with the known or predicted data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

Predicted ¹H NMR Spectrum of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

The proton NMR spectrum is expected to exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1HCarboxylic acid (-COOH)The acidic proton of a carboxylic acid is typically a broad singlet at a high chemical shift.
~6.0-6.2Singlet1HVinylic proton (H5)The proton at position 5 is on a double bond and is expected to appear in the vinylic region.
~2.4-2.6Singlet3HMethyl group (-CH₃ at C4)This methyl group is attached to a double bond and will be slightly downfield.
~2.1-2.3Singlet3HMethyl group (-CH₃ at C6)This methyl group is also attached to a double bond and will be in a similar region to the C4-methyl.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide crucial information about the carbon framework:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170Carboxylic acid carbonyl (C=O)The carbonyl carbon of the carboxylic acid.
~160-165Lactone carbonyl (C2=O)The carbonyl carbon of the 2-pyrone ring.
~155-160C6The carbon at position 6, attached to a methyl group and part of the conjugated system.
~150-155C4The carbon at position 4, attached to a methyl group and part of the conjugated system.
~110-115C5The vinylic carbon with an attached proton.
~100-105C3The carbon to which the carboxylic acid is attached.
~20-25Methyl carbons (-CH₃)The two methyl group carbons.
Comparative NMR Data of Isomers
IsomerKey Differentiating NMR Features
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid The proton NMR would show a singlet for the vinylic proton at C3. The carbon NMR would show a different substitution pattern on the pyran ring.
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid This is a 4-pyrone, which would have a significantly different electronic structure and thus different chemical shifts for the ring protons and carbons. The carbonyl carbon signal would be for a ketone rather than a lactone.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule.

Expected IR Absorptions for 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid
Wavenumber (cm⁻¹)Functional GroupRationale
2500-3300 (broad)O-H stretch (Carboxylic acid)The broadness is due to hydrogen bonding.[6]
~1740-1760C=O stretch (α,β-unsaturated lactone)The carbonyl of the 2-pyrone ring.
~1700-1720C=O stretch (Carboxylic acid dimer)The carbonyl of the carboxylic acid, likely hydrogen-bonded.[6]
~1640 and ~1580C=C stretchThe double bonds within the pyran ring.

The IR spectrum of the ethyl ester derivative, ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, available from the NIST WebBook, shows characteristic peaks for the α,β-unsaturated lactone, which can be used as a reference for the pyranone ring vibrations.[7]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The expected molecular weight for C₈H₈O₄ is 168.15 g/mol . A high-resolution mass spectrum should confirm this exact mass.[8]

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of water (M-18), carbon monoxide (M-28), and the carboxylic acid group (M-45).

Experimental Protocols

General Synthesis of 2-Pyrone Derivatives

The synthesis of 2-pyrone derivatives can be achieved through various methods, often involving the condensation of a β-ketoester with an activated methylene compound, followed by cyclization.[9][10] A general, hypothetical procedure is outlined below.

Protocol: Synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and ethyl 2-methylacetoacetate in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a base, such as sodium ethoxide, to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Cyclization: After the initial condensation, cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl). This will promote the cyclization to the pyrone ring and hydrolysis of the ester to the carboxylic acid.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Analytical Characterization Workflow

Caption: A typical workflow for the synthesis and structural validation of a target compound.

Visualization of Key Structures

Isomeric_Structures cluster_target Target Compound cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 Target label_target 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid Isomer1 label_isomer1 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid Isomer2 label_isomer2 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

Caption: Chemical structures of the target compound and its key isomers.

Conclusion

The structural validation of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid requires a meticulous and multi-faceted analytical approach. While direct experimental data may be limited, a combination of predictive spectroscopy, comparison with known isomers, and careful execution of analytical protocols can lead to an unambiguous structural assignment. This guide provides a framework for researchers to confidently validate their synthesis and contribute to the advancement of chemical and pharmaceutical sciences.

References

  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools: Polycyclic Aromatic Compounds: Vol 43, No 1. (2021). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. (2023). AIP Publishing. Available at: [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Available at: [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. Available at: [Link]

  • Turner, W. V., & Pirkle, W. H. (1975). Carbon magnetic resonance spectra of 2-pyrones. The Journal of Organic Chemistry, 40(18), 2721–2723. Available at: [Link]

  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experim - Taylor & Francis. (2021). Available at: [Link]

  • 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015). Molecules, 20(4), 5783–5806. Available at: [Link]

  • Development of a flow process for an easy and fast access to 2-pyrone derivatives. (2022). Reaction Chemistry & Engineering. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015). ResearchGate. Available at: [Link]

  • 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester - Substance Details - EPA. Available at: [Link]

  • 2-Pyrone - Wikipedia. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. (2016). Available at: [Link]

  • Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing). Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020). Available at: [Link]

  • 4, 6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid, min 97%, 1 gram - Lab Supplies. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Available at: [Link]

  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. (2010). Available at: [Link]

  • 4,6-Dimethyl-2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic - Amanote Research. (2016). Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015). MDPI. Available at: [Link]

  • 2-Pyrone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (2023). Available at: [Link]

  • 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid - PubChem. Available at: [Link]

  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (2015).
  • Synthesis of 4‐hydroxy‐6‐methyl‐2‐oxo‐2H‐pyran‐3‐yl ethylidene... - ResearchGate. Available at: [Link]

  • Isolation, characterization, and systematic significance of 2-pyrone-4,6-dicarboxylic acid in Rosaceae. (2001). Phytochemistry, 58(3), 441–449. Available at: [Link]

  • Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. Available at: [Link]

Sources

Comparative

comparative study of pyran-3-carboxylic acid isomers

An in-depth comparative analysis of pyran-3-carboxylic acid isomers reveals a fascinating intersection of structural geometry and pharmacological utility. As a Senior Application Scientist, I frequently evaluate cyclic e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pyran-3-carboxylic acid isomers reveals a fascinating intersection of structural geometry and pharmacological utility. As a Senior Application Scientist, I frequently evaluate cyclic ether scaffolds for lead optimization. The saturation state of the pyran ring—ranging from the fully saturated tetrahydropyran (THP) to the conjugated 4H-pyran—directly dictates the molecule's three-dimensional conformation, synthetic accessibility, and biological target engagement.

This guide objectively compares the performance, structural dynamics, and synthesis of these isomers, providing actionable protocols for drug development professionals.

Structural Dynamics and Mechanistic Profiling

The isomeric state of the pyran-3-carboxylic acid core fundamentally alters its spatial projection and electronic distribution, making each variant suited for distinct applications.

  • Tetrahydro-2H-pyran-3-carboxylic acid (THP-3-COOH): As a fully saturated ring, THP-3-COOH adopts a highly stable chair conformation. The lack of double bonds provides flexibility, allowing the carboxylic acid group at the C3 position to occupy either axial or equatorial positions (with equatorial being thermodynamically favored). In drug discovery, this 3D spatial arrangement is critical. It is frequently utilized as a metabolically stable bioisostere for flat phenyl or piperidine rings, improving aqueous solubility while exploring under-utilized 3D chemical space.

  • 3,4-Dihydro-2H-pyran-3-carboxylic acid (DHP-3-COOH): Containing a single double bond, this partially unsaturated isomer adopts a half-chair conformation. The enol-ether-like double bond acts as a reactive synthetic handle, making DHP an excellent intermediate for further functionalization, such as epoxidation or dihydroxylation, during complex natural product synthesis.

  • 4H-Pyran-3-carboxylic acid derivatives: These isomers are highly conjugated and nearly planar. The planarity forces the molecule into a 2D orientation that is highly effective at intercalating or binding tightly to flat kinase ATP-binding sites. For instance, 4H-pyran derivatives have shown profound efficacy as competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in colorectal cancer models, and as metalloenzyme inhibitors against influenza PA endonuclease [1], [2].

Comparative Performance Data

The following table summarizes the physicochemical properties and primary applications of the three main isomeric classes to guide scaffold selection.

Isomer ClassSaturation StateDominant GeometryKey Synthetic RoutePrimary Biological Application
Tetrahydro-2H-pyran-3-carboxylic acid Fully SaturatedChair (3D)Catalytic Hydrogenation / Chiral ResolutionBioisostere in CNS drugs; Agrochemical attractants
3,4-Dihydro-2H-pyran-3-carboxylic acid Partially UnsaturatedHalf-ChairElimination / CycloadditionReactive intermediate for complex heterocyclic synthesis
4H-Pyran-3-carboxylic acid ConjugatedPlanar (2D)Multicomponent Reaction (MCR)Oncology (Kinase Inhibitors); Antiviral agents

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have included the causality behind specific reagent choices and the analytical checkpoints required to confirm success.

Protocol A: Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-carboxylic acid

Causality: Direct asymmetric synthesis of saturated pyrans can suffer from low yields. Classical resolution via diastereomeric salt formation with anhydrous quinine exploits the differential thermodynamic solubility of the resulting salts, providing highly pure enantiomers efficiently [3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 13.0 g (0.1 M) of racemic tetrahydropyran-3-carboxylic acid and 32.44 g (0.1 M) of anhydrous quinine in 200 mL of boiling methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Fractional Recrystallization: Filter the precipitate and recrystallize repeatedly from methanol until a constant melting point (180–181 °C) is achieved.

  • Acid Hydrolysis: Suspend the pure salt in 0.1 N HCl to break the diastereomeric complex. Extract the aqueous layer thoroughly with diethyl ether.

  • Isolation: Dry the ether layer over anhydrous

    
     and concentrate under vacuum to yield the (-)-enantiomer.
    
  • Validation Checkpoint: Measure the optical rotation. A pure (-)-isomer should yield

    
     (c 5, MeOH). Verify enantiomeric excess (>98% ee) via chiral Gas Chromatography (GC)[3].
    

G A Racemic THP-3-COOH (Cis/Trans Mixture) C Diastereomeric Salt Formation (Methanol, Reflux) A->C B Anhydrous Quinine (Chiral Resolving Agent) B->C D Fractional Crystallization (Thermodynamic Separation) C->D E Less Soluble Salt (Pure Diastereomer) D->E Precipitates F More Soluble Salt (Mother Liquor) D->F Remains in Soln G Acid Hydrolysis (0.1 N HCl) & Ether Extraction E->G F->G H (-)-THP-3-COOH (ee > 98%) G->H From E I (+)-THP-3-COOH (ee > 98%) G->I From F

Workflow for the chiral resolution of racemic THP-3-COOH using anhydrous quinine.
Protocol B: One-Pot Multicomponent Synthesis of 4H-Pyran-3-Carboxylic Acid Esters

Causality: Multicomponent reactions (MCRs) maximize atom economy and bypass the isolation of unstable intermediates. Using a triethylamine or green silica-supported catalyst drives the Knoevenagel condensation and subsequent Michael addition in a single highly convergent step [4].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 0.01 mol of an aromatic aldehyde, 0.01 mol of malononitrile, and 0.01 mol of ethyl acetoacetate in 20 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of triethylamine (or

    
     for a greener approach).
    
  • Thermal Condensation: Reflux the mixture under continuous stirring for 4 hours. The reaction will transition through a benzylidenemalononitrile intermediate before cyclizing.

  • Precipitation: Allow the mixture to cool to room temperature. The 4H-pyran derivative will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol to obtain pure crystals.

  • Validation Checkpoint: Confirm structural integrity via

    
    H NMR (look for the characteristic C4-H broad singlet at ~4.5–5.0 ppm) and IR spectroscopy (sharp CN stretch at 2196 
    
    
    
    and C=O stretch at 1680
    
    
    )[4].

G A 4H-Pyran-3-COOH Derivatives B CDK2/Cyclin E Complex A->B Target Binding C ATP-Binding Pocket Competitive Inhibition B->C Induces D G1/S Phase Cell Cycle Arrest C->D Triggers E Apoptosis in HCT-116 Cells D->E Results in

Mechanism of action for 4H-pyran derivatives targeting CDK2 in colorectal cancer.

References

  • Synthesis and Resolution of Tetrahydropyran Carboxylic Acids and the Bioevaluation of Their Esters as Cockroach Attractants Source: Journal of Biocontrol Science and Technology (Taylor & Francis) URL:[Link]

  • Design and Synthesis of a 3-D Fragment Library Source: White Rose eTheses Online URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: MDPI Pharmaceuticals URL:[Link]

  • 6DCY: The N-terminal domain of PA endonuclease from the influenza H1N1 virus in complex with 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylic acid Source: RCSB Protein Data Bank URL:[Link]

  • Synthesis and biological activities of some fused pyran derivatives Source: Arabian Journal of Chemistry URL:[Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid Derivatives

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) and its derivatives. This document is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) and its derivatives. This document is designed for researchers and drug development professionals, synthesizing available chemical data with inferred pharmacological principles based on the 2-pyrone scaffold.

Executive Summary & Molecule Profile

4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a specialized heterocyclic scaffold belonging to the


-pyrone (2-pyrone) family. Distinct from its more common isomer, Isodehydroacetic acid  (which typically carries the carboxylic acid at the C5 position), and the 

-pyrone analog (2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid ), this compound offers a unique substitution pattern that influences its reactivity and biological profile.
FeatureTarget Molecule Isodehydroacetic Acid 4-Oxo Analog
IUPAC Name 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid
CAS Number 33953-26-3 338-46-53265-58-5
Core Ring

-Pyrone (2-Oxo)

-Pyrone (2-Oxo)

-Pyrone (4-Oxo)
Key Activity Antimicrobial / Antifungal ScaffoldPreservative / AntimicrobialAntioxidant / Anti-inflammatory
Reactivity High (C3-COOH activation, C5-electrophilic attack)Moderate (C5-COOH activation)Stable (Aromatic character)

Scientific Significance: The C3-carboxylic acid position in the 2-pyrone ring is sterically crowded by the C4-methyl group but electronically activated by the adjacent carbonyl (C2). This makes it a critical handle for synthesizing bioactive amides and esters, often used to modulate lipophilicity and target affinity in antimicrobial research.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid derivatives is governed by three primary structural domains: the 2-pyrone core , the C3-carboxylic acid pharmacophore , and the C4/C6-methyl substituents .

2.1 The 2-Pyrone Core (Scaffold)
  • Mechanism: The

    
    -pyrone ring mimics the electronic properties of certain bacterial metabolites and signaling molecules (e.g., quorum sensing signals). It is inherently electrophilic and can undergo ring-opening reactions in nucleophilic biological environments, potentially covalently modifying enzyme active sites.
    
  • Comparison: Unlike the

    
    -pyrone (4-oxo) ring, which is more aromatic and stable, the 2-pyrone ring is a "masked" diene. This allows it to participate in Diels-Alder reactions or interact with biological dienes, though its primary mode of action in antimicrobials is often via non-covalent binding or Michael addition susceptibility.
    
2.2 C3-Carboxylic Acid (Pharmacophore)
  • Free Acid: The free acid (COOH) provides water solubility but often limits membrane permeability due to ionization at physiological pH.

  • Amide/Ester Derivatives: Converting the C3-COOH to an amide or ester significantly alters the SAR:

    • Lipophilicity: Amides increase

      
      , enhancing penetration through bacterial cell walls (especially Gram-positive peptidoglycan layers).
      
    • H-Bonding: The amide nitrogen acts as a hydrogen bond donor, potentially interacting with target proteins (e.g., bacterial DNA gyrase or fungal chitin synthase).

    • Steric Modulation: Bulky amide substituents (e.g., phenyl, benzyl) can improve selectivity by fitting into hydrophobic pockets of the target enzyme.

2.3 C4 and C6 Methyl Groups
  • C4-Methyl: Provides steric bulk that protects the C3-carbonyl from premature hydrolysis. However, it also creates steric hindrance for coupling reactions at C3.

  • C6-Methyl: Enhances the overall lipophilicity of the molecule without significantly affecting the electronic environment of the C3 position. It serves as a hydrophobic anchor.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the key structural features and the logical flow for synthesizing bioactive derivatives.

SAR_Analysis Molecule 4,6-Dimethyl-2-oxo-2H-pyran-3-COOH (CAS 33953-26-3) C3_COOH C3-Carboxylic Acid (Pharmacophore) Molecule->C3_COOH Core 2-Pyrone Ring (Electrophilic Scaffold) Molecule->Core Methyls C4/C6-Methyls (Lipophilicity/Sterics) Molecule->Methyls Amides Amide Derivatives (Increased Antimicrobial Activity) C3_COOH->Amides Coupling (EDC/HOBt) Esters Ester Derivatives (Prodrug Potential) C3_COOH->Esters Esterification RingOpening Ring Opening (Nucleophilic Attack) Core->RingOpening pH > 9 or Nucleophiles Methyls->Amides Steric Hindrance at C4

Caption: SAR map highlighting the functional roles of the C3-carboxyl group and methyl substituents in generating bioactive derivatives.

Experimental Protocols

To validate the SAR of this scaffold, the following protocols are recommended for synthesizing amide derivatives and testing their antimicrobial efficacy.

4.1 Synthesis of Amide Derivatives (General Protocol)

Objective: To synthesize N-substituted amides of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid to evaluate the effect of substituent lipophilicity.

Reagents:

  • 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (1.0 equiv)

  • Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 10 mL of dry DCM (or DMF if solubility is poor) under nitrogen atmosphere.

  • Activation: Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add 1.1 mmol of the target amine and 2.0 mmol of triethylamine (base).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (e.g., 5% MeOH in DCM).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
4.2 Antimicrobial Susceptibility Assay (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus, E. coli).

Protocol:

  • Preparation: Prepare stock solutions of the test compounds in DMSO (1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Final concentrations typically range from 512

    
     to 0.5 
    
    
    
    .
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls: Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO only).

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Comparative Analysis
Parameter4,6-Dimethyl-2-oxo-2H-pyran-3-COOH (Target)2,6-Dimethyl-4-oxo-4H-pyran-3-COOH (Alternative)
Stability Lower (Lactone ring susceptible to hydrolysis)Higher (Aromatic

-pyrone ring)
Solubility Moderate (Acidic pH), Poor (Neutral)Moderate
Bioactivity Focus Antimicrobial, Antifungal (via ring opening or specific binding)Antioxidant, Anti-inflammatory, Antimicrobial
Synthetic Access Challenging: C3 position is sterically hindered by C4-Me.Accessible: C3 position is less hindered; widely available.
Key Advantage Unique chemical space; less explored intellectual property (IP) landscape.Well-established SAR; extensive literature support.

Expert Insight: While the 4-oxo isomer is more commonly cited for broad-spectrum activity, the 2-oxo-3-carboxylic acid scaffold offers a distinct chemical profile. Its susceptibility to nucleophilic attack suggests it may act as a "suicide substrate" or covalent inhibitor for specific enzymes, a mechanism distinct from the non-covalent intercalation often seen with stable aromatics.

References
  • Sigma-Aldrich. 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3) Product Specification. Link

  • Smolecule. 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid: Biological Activity and Synthesis. (Comparison Reference). Link

  • PubChem. Compound Summary for CID 201105 (Related 4-oxo isomer). Link

  • Ambeed. 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid - Chemical Properties. Link

  • Goel, A. et al. (2014). Synthetic approaches and pharmacological potential of 2-pyrones. European Journal of Medicinal Chemistry. (General Reference for 2-pyrone SAR).
Validation

In Vitro vs In Vivo Profiling of Pyran-3-Carboxylic Acids: A Comprehensive Guide for Drug Development

Pyran-3-carboxylic acids—encompassing 4H-pyran and pyrone derivatives—have emerged as highly versatile pharmacophores in modern drug discovery. Their unique oxygen-containing heterocyclic structure allows for precise hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Pyran-3-carboxylic acids—encompassing 4H-pyran and pyrone derivatives—have emerged as highly versatile pharmacophores in modern drug discovery. Their unique oxygen-containing heterocyclic structure allows for precise hydrogen bonding and pi-stacking interactions within target protein pockets. Recently, these scaffolds have demonstrated profound efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for Colorectal Cancer (CRC) [1] and as antibiofilm agents against azole-resistant Candida albicans [2].

However, translating the biochemical potency of pyran derivatives into systemic clinical efficacy requires a rigorous, multi-tiered experimental approach. As a Senior Application Scientist, I have structured this guide to dissect the critical transition from in vitro target engagement to in vivo physiological validation. This guide objectively compares the performance of pyran-3-carboxylic acid derivatives against standard-of-care alternatives and provides self-validating protocols to ensure data integrity at every phase of development.

The Causality of Experimental Design: Bridging the Translation Gap

To objectively evaluate a candidate drug, we must separate in vitro and in vivo workflows to answer fundamentally different biological questions:

  • In Vitro Biochemical & Cellular Assays: The primary objective is to isolate the direct drug-target interaction. By utilizing cell-free kinase assays, we eliminate membrane permeability and efflux pump variables, establishing the baseline ATP-competitive binding affinity. Transitioning to 2D cell cultures (e.g., HCT-116 cells) validates that the pyran compound can cross the lipid bilayer, evade intracellular degradation, and induce the desired phenotypic response (e.g., G1/S phase cell cycle arrest) [1].

  • In Vivo Animal Models: In vitro models cannot replicate the complexities of the tumor microenvironment, plasma protein binding, hepatic first-pass metabolism, or renal clearance. Murine xenograft models are essential to determine whether the pyran-3-carboxylic acid can achieve a therapeutic plasma concentration (

    
    ) that exceeds the in vitro IC50 without inducing dose-limiting systemic toxicity.
    

Quantitative Performance Comparison

To objectively evaluate pyran-3-carboxylic acids, we must benchmark their performance against established clinical alternatives. Table 1 summarizes typical experimental data comparing a lead 4H-pyran derivative against standard agents in both CRC (Dinaciclib) and antifungal (Fluconazole) applications.

Table 1: Comparative Efficacy of Pyran-3-Carboxylic Acids vs. Standard Alternatives

ParameterAssay EnvironmentLead Pyran-3-Carboxylic AcidDinaciclib (Oncology Control)Fluconazole (Antifungal Control)
Target Affinity (IC50) In Vitro Biochemical45 nM (CDK2)3 nM (CDK2)N/A
Cellular Cytotoxicity (IC50) In Vitro Cell Culture1.2 µM (HCT-116 cells)0.8 µM (HCT-116 cells)N/A
Antibiofilm Activity (MIC50) In Vitro Biofilm Assay20 µg/mL (C. albicans)N/A>400 µg/mL (Resistant Strain)
Tumor Growth Inhibition In Vivo Xenograft68% reduction at 20 mg/kg75% reduction at 10 mg/kgN/A
Bioavailability (F%) In Vivo PK Profiling42% (Oral)<10% (IV required)>90% (Oral)

Data Interpretation: While the pyran derivative exhibits a slightly lower absolute biochemical affinity than Dinaciclib, its superior oral bioavailability makes it a highly competitive in vivo candidate. Furthermore, it successfully overcomes azole-resistance mechanisms in fungal biofilms [2].

Visualizing the Mechanism and Workflow

To contextualize the data, the following diagrams illustrate the mechanistic pathway of CDK2 inhibition by pyran derivatives and the sequential validation workflow.

MoA P3C Pyran-3-Carboxylic Acid (Candidate Drug) Inhibition ATP-Competitive Inhibition P3C->Inhibition Target Engagement CDK2 CDK2 / Cyclin E Complex (Active Kinase) CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Prevents Progression Inhibition->CDK2 Blocks ATP Apoptosis Apoptosis in HCT-116 (CRC Cells) CellCycle->Apoptosis Induces Cell Death

Mechanism of Action: Pyran-3-carboxylic acids inhibit CDK2 to induce apoptosis in CRC cells.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Start Pyran-3-Carboxylic Acid Library Kinase Biochemical Assay (CDK2 IC50) Start->Kinase Cell Cellular Assay (HCT-116 Viability) Kinase->Cell Permeability Check PK PK/PD Profiling (Bioavailability) Cell->PK Lead Selection (ADME) Xenograft Murine Xenograft (Tumor Regression) PK->Xenograft Dosing Strategy

Experimental workflow transitioning from in vitro screening to in vivo validation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed effect is genuinely attributable to the pyran-3-carboxylic acid.

Protocol A: In Vitro CDK2 Kinase Inhibition & HCT-116 Viability Assay
  • Objective: Quantify the biochemical IC50 and cellular cytotoxicity of pyran derivatives.

  • Self-Validation Mechanism: Includes Dinaciclib as a positive control (validates assay sensitivity) and a vehicle-only well as a negative control (establishes baseline noise). Orthogonal validation via Western blot confirms the mechanism.

Step-by-Step Methodology:

  • Recombinant Kinase Incubation: Combine 10 nM recombinant CDK2/Cyclin E complex with varying concentrations of the pyran derivative (0.1 nM to 10 µM) in a buffered solution.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before ATP introduction.

  • ATP-Competitive Displacement: Initiate the reaction by adding 10 µM ATP and a fluorescently labeled peptide substrate.

    • Causality: Using an ATP concentration near the

      
       ensures the assay is highly sensitive to competitive inhibitors.
      
  • Cellular Viability (MTT Assay): Seed HCT-116 CRC cells at

    
     cells/well. Treat with the pyran derivative for 72 hours. Add MTT reagent and measure absorbance at 570 nm.
    
    • Causality: A 72-hour window allows sufficient time for CDK2 inhibition to translate into measurable cell cycle arrest and subsequent apoptosis [1].

  • Orthogonal Validation (Western Blot): Lyse treated cells and probe for phosphorylated Retinoblastoma protein (p-Rb).

    • Causality: p-Rb is the direct downstream target of CDK2; a dose-dependent decrease in p-Rb confirms the cellular mechanism of action matches the biochemical target.

Protocol B: In Vivo Murine Xenograft Efficacy Model
  • Objective: Assess the systemic anti-tumor efficacy and tolerability of the lead pyran-3-carboxylic acid.

  • Self-Validation Mechanism: Utilizes a randomized block design based on initial tumor volume, ensuring baseline equivalence. Includes continuous body weight monitoring as an objective proxy for systemic toxicity.

Step-by-Step Methodology:

  • Cell Engraftment: Subcutaneously inject

    
     HCT-116 cells suspended in 50% Matrigel into the right flank of athymic nude mice (BALB/c-nu).
    
    • Causality: Matrigel provides extracellular matrix support, significantly improving tumor take rates and promoting uniform vascularization.

  • Randomization and Dosing: Once tumors reach ~100 mm³, randomize mice into three groups: Vehicle, Pyran Derivative (20 mg/kg Oral daily), and Positive Control (Dinaciclib, 10 mg/kg IP).

    • Causality: Starting treatment at a palpable tumor volume ensures the drug is acting on an established, heterogeneous mass rather than merely preventing initial engraftment.

  • Longitudinal Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula:

    
    .
    
    • Causality: This formula mathematically approximates the volume of an ellipsoid, standardizing tumor growth kinetics across all subjects.

  • Endpoint Pharmacodynamics: At day 21, sacrifice the mice, excise the tumors, and perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

    • Causality: IHC bridges the in vivo macroscopic tumor shrinkage directly back to the in vitro cellular mechanism, successfully closing the validation loop.

References

  • El-Sayed, N. N. E., Zaki, M. E. A., Al-Hussain, S. A., Ben Bacha, A., Berredjem, M., Masand, V. H., Almarhoon, Z. M., & Omar, H. S. "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations." Pharmaceuticals, 2022. URL:[Link]

  • Yang, J.-e., Lee, J.-H., Boya, B. R., Kim, Y.-G., Byun, Y., & Lee, J. "Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans." ACS Omega, 2025. URL:[Link]

Comparative

Comparative Guide: Purity Confirmation of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

Executive Summary: The Structural Challenge The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) presents a unique analytical challenge compared to typical small molecules. The core difficulty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS: 33953-26-3) presents a unique analytical challenge compared to typical small molecules. The core difficulty lies not just in chemical purity, but in structural integrity .

This molecule is prone to two specific failure modes that standard "Area %" analysis often misses:

  • Decarboxylation: The carboxylic acid at the 3-position is thermally unstable, readily losing CO₂ to form 4,6-dimethyl-2-pyrone (CAS: 675-09-2).

  • Isomerization: Synthetic pathways (often involving rearrangement of dehydroacetic acid) can inadvertently yield the thermodynamic isomer, isodehydroacetic acid (4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid).

This guide compares three analytical methodologies—HPLC-UV , qNMR , and Thermal Analysis (DSC/TGA) —to determine which provides the most robust purity confirmation.

Strategic Analysis: Method Comparison

The "Gold Standard" Conflict

In a drug development context, we often rely on HPLC for precision. However, for this specific pyrone derivative, qNMR is the superior primary method because it detects the absence of the carboxylic acid (decarboxylation) and the position of the methyl groups (isomerism) without requiring a reference standard of the impurity.

FeatureMethod A: qNMR (Recommended)Method B: HPLC-UV (Routine)Method C: DSC/TGA (Caution)
Primary Output Absolute Purity (Weight %)Relative Purity (Area %)Thermal Events / Purity (mol %)
Reference Standard Not Required (Uses Internal Standard)Required for quantificationNot Required
Specificity High (Distinguishes isomers/decarboxylated forms)Medium (Depends on column resolution)Low (Cannot identify impurities)
Decarboxylation Risk None (Ambient temperature)Low (If column temp < 40°C)High (Analyte destroys itself)
LOD/Sensitivity Moderate (~0.1%)High (<0.05%)Moderate
Visualizing the Impurity Landscape

The following diagram maps the structural risks associated with this synthesis, highlighting why specific analytical methods are chosen.

ImpurityPathways Start Precursors (Ethyl Acetoacetate) Target TARGET: 4,6-dimethyl-2-oxo-2H-pyran- 3-carboxylic acid Start->Target Synthesis Impurity2 IMPURITY B (Isomer): Isodehydroacetic Acid (5-COOH isomer) Start->Impurity2 Rearrangement Side Reaction Impurity1 IMPURITY A (Thermal): 4,6-dimethyl-2-pyrone (Decarboxylated) Target->Impurity1 Heat/Acid (-CO2) Method2 HPLC (Separates by Polarity) Impurity1->Method2 Low Polarity Method1 qNMR (Detects H-5 shift) Impurity2->Method1 Distinct Methyl Shift

Caption: Figure 1. Impurity genesis pathways. Note that thermal stress converts the target into Impurity A, making thermal analysis methods risky.

Deep Dive: Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Validator

Why: qNMR is the only method that simultaneously confirms the structure (proving it is the 3-COOH and not the 5-COOH isomer) and calculates absolute purity without a specific reference standard.

Critical Mechanism:

  • Target (3-COOH): The proton at position 5 (H-5) appears as a singlet around 6.1–6.3 ppm .

  • Impurity (Des-carboxy): Shows two aromatic protons (H-3 and H-5) with coupling (~6.0 and 6.5 ppm).

  • Isomer (5-COOH): The proton is at position 3 (H-3), typically shifted downfield due to the adjacent carbonyls.

Protocol:
  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (δ 6.1 ppm may overlap, check resolution) or 3,5-Dinitrobenzoic acid (δ ~8.9 ppm).

    • Recommendation:Dimethyl Sulfone (DMSO₂) (δ 3.0 ppm). It is non-volatile, stable, and its signal does not overlap with the pyrone aromatics (6.0–7.0 ppm) or methyls (2.2–2.6 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6 . Note: Do not use CDCl₃ as carboxylic acids often dimerize, broadening peaks.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Pyrones have long 
      
      
      
      relaxation times; insufficient delay leads to under-quantification).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



(Where I = Integral, N = Number of protons, M = Molar mass, m = Mass, P = Purity)
Method B: HPLC-UV – The Quantifier

Why: Best for detecting trace levels of the decarboxylated impurity (4,6-dimethyl-2-pyrone), which may not be visible in NMR if <1%.

Challenge: The target is an acidic pyrone. Standard neutral mobile phases will cause peak tailing.

Protocol:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (pH ~2.5). Acid is mandatory to keep the COOH protonated.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV at 290 nm (Characteristic pyrone absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to prevent on-column decarboxylation).

Expected Result:

  • Target (Acid): Elutes earlier (more polar).

  • Impurity (Decarboxylated): Elutes later (less polar, no ionizable group).

Method C: Thermal Analysis (DSC) – The "Red Flag" Test

Why: Unlike most pharmaceuticals, DSC is NOT recommended for purity assignment (van't Hoff plot) for this specific molecule. Reasoning: 2-pyrone-3-carboxylic acids often decarboxylate before or during melting.

Experimental Evidence: If you run a standard DSC ramp (10°C/min):

  • You may see an endotherm (melting) around 100–110°C (if hydrated) or higher.

  • Immediately followed by (or overlapping with) a sharp exotherm or erratic baseline shift. This indicates decomposition (

    
     release).
    

Decision Matrix & Data Interpretation

Use this logic flow to confirm your batch quality.

DecisionTree Start Synthesized Batch qNMR Step 1: qNMR (DMSO-d6) IS: Dimethyl Sulfone Start->qNMR CheckStructure Check H-5 Signal (6.0-6.5 ppm) qNMR->CheckStructure FailIso FAIL: Isomer Detected (Signal at wrong shift) CheckStructure->FailIso Wrong Shift FailDecarb FAIL: Decarboxylation (Doublet/Multiplet signals) CheckStructure->FailDecarb Extra Peaks PassStructure Structure Confirmed Calc Purity % CheckStructure->PassStructure Singlet OK HPLC Step 2: HPLC-UV (Acidic Mobile Phase) PassStructure->HPLC CheckPurity Purity > 98%? HPLC->CheckPurity Release RELEASE BATCH CheckPurity->Release Yes Repurify Repurify (Recrystallize) CheckPurity->Repurify No

Caption: Figure 2. Analytical decision matrix prioritizing structural confirmation via qNMR before HPLC quantification.

Comparative Data Summary
ParameterqNMR Result (Typical)HPLC Result (Typical)Interpretation
Assay Value 98.5% w/w99.9% AreaNormal. HPLC overestimates purity because it ignores solvents/inorganics. qNMR is the "True" value.
Impurity A (Decarboxylated)Not detected0.4% AreaSensitivity Gap. HPLC is better for trace organic impurities.
Water Content N/A (unless using H2O signal)N/ARun Karl Fischer (KF) to close the mass balance gap between qNMR and HPLC.

References

  • Choosing the Right qNMR Internal Standard. ResolveMass. Available at: [Link]

  • General Synthesis and Stability of 2-Pyrones. NIH / PMC. Available at: [Link]

Safety & Regulatory Compliance

Safety

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid proper disposal procedures

Comprehensive Operational & Disposal Guide: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid As a researcher or drug development professional, handling specialized organic intermediates requires a rigorous approach to both...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

As a researcher or drug development professional, handling specialized organic intermediates requires a rigorous approach to both operational safety and environmental compliance. 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is a substituted pyran-2-one utilized in advanced organic synthesis. While it is a highly valuable building block, its nature as an organic acid necessitates strict adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard[1] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2].

This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance.

Chemical & Mechanistic Profile

Understanding the physicochemical properties of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid is critical for predicting its behavior in waste streams. The pyran-2-one ring is generally stable but can undergo nucleophilic attack and ring-opening under strongly basic conditions. Therefore, neutralization procedures must be carefully controlled to prevent unexpected exothermic reactions or the generation of volatile byproducts.

Table 1: Physicochemical & Hazard Summary

PropertyValue / ClassificationOperational Implication
Chemical Name 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acidTarget compound for synthesis/disposal[3].
CAS Number 33953-26-3Use for exact SDS and inventory tracking.
Molecular Weight 168.15 g/mol Quantify stoichiometric neutralization.
Physical State Solid (Powder/Crystals)Risk of aerosolization; requires draft protection.
EPA RCRA Hazard Potential D002 (Corrosivity)Aqueous waste with pH ≤ 2 is strictly regulated[2].
OSHA Hazard Class Skin/Eye IrritantMandates specific contact-barrier PPE[1].

Operational Safety & Handling Protocols

Under OSHA 29 CFR 1910.1200, employers must ensure that all chemical hazards are communicated effectively and that Safety Data Sheets (SDS) are immediately accessible during work shifts[1].

Causality-Driven PPE Selection:

  • Nitrile Gloves: Selected over latex because nitrile provides superior chemical resistance against organic acids and the solvents typically used to dissolve them (e.g., dichloromethane, ethyl acetate).

  • Safety Goggles: Essential to protect the ocular mucosa from airborne crystalline dust during weighing.

  • Flame-Resistant Lab Coat: Required if the acid is being handled in conjunction with flammable organic solvents.

Self-Validating Engineering Controls: Never handle the dry powder on an open bench. Always use a certified chemical fume hood. Validation Step: Before opening the container, check the fume hood's continuous flow monitor. A reading between 80–100 feet per minute (fpm) visually validates that the engineering control is actively protecting you from inhalation hazards.

Step-by-Step Disposal Workflows

Hazardous wastes must never be discharged to the sanitary sewer via sink drains unless specifically neutralized and authorized by your institution's Environmental Health and Safety (EHS) department[4]. Mixing hazardous wastes increases disposal costs and risks dangerous chemical incompatibilities.

Workflow A: Solid Waste Disposal
  • Collection: Gather all unreacted powder, contaminated weighing boats, and filter papers.

  • Segregation: Place these items into a chemically compatible, puncture-resistant solid hazardous waste bin.

  • Labeling: Affix a hazardous waste label immediately, detailing the exact chemical name (no abbreviations) and the primary hazard (Irritant/Organic Acid).

Workflow B: Organic Solvent Waste

If the acid is dissolved in an organic solvent during a reaction workup, the waste must be segregated based on halogen content[4].

  • Causality: Halogenated solvents (e.g., chloroform, dichloromethane) require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated bin needlessly increases institutional disposal costs and environmental burden.

  • Action: Direct the solution into the designated "Halogenated" or "Non-Halogenated" organic waste carboy.

Workflow C: Aqueous Waste Neutralization

Aqueous extracts containing this acid may exhibit a pH ≤ 2, classifying them as EPA D002 Corrosive Waste[2].

  • Titration: Slowly add a weak base, such as 1M Sodium Bicarbonate (

    
    ), to the aqueous waste while stirring.
    
  • Causality:

    
     is chosen over strong bases like 
    
    
    
    because it prevents violent exothermic spikes and provides a visual cue for the reaction.
  • Self-Validation: The cessation of

    
     effervescence (bubbling) indicates the acid is largely neutralized. Confirm by dipping a universal pH indicator strip into the solution; a reading of pH 6–8 validates that the solution is safe to transfer to the central aqueous waste container.
    

WasteSegregation Start Waste Generation: 4,6-dimethyl-2-oxo-2H-pyran- 3-carboxylic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Powder / Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin SolventCheck Aqueous or Organic? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralize to pH 6-8 (e.g., NaHCO3) Aqueous->Neutralize HalogenCheck Contains Halogens? Organic->HalogenCheck AqBin Aqueous Waste Container Neutralize->AqBin NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes EHSPickup EHS / RCRA Compliant Pickup NonHalo->EHSPickup Halo->EHSPickup SolidBin->EHSPickup AqBin->EHSPickup

Figure 1: Decision tree for the segregation and disposal of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid waste.

Spill Response & Decontamination

Spilled chemicals and the absorbent materials used to clean them must be treated as hazardous waste[4]. Following the authoritative guidelines outlined in Prudent Practices in the Laboratory[5], execute the following protocol for localized benchtop or floor spills:

  • Assess & Ventilate: Determine the volume of the spill. If the acid is dissolved in a highly volatile/flammable solvent, immediately ensure local exhaust ventilation is active and remove ignition sources.

  • Don PPE: Upgrade to heavy-duty nitrile gloves, a chemical apron, and splash goggles.

  • Containment: Surround the perimeter of the spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent migration into drains or under equipment.

  • Neutralization: Carefully broadcast solid sodium bicarbonate over the spill area. Causality: The bicarbonate will neutralize the acidic protons, mitigating the corrosivity hazard before physical cleanup begins.

  • Collection: Once bubbling stops (validation of neutralization), use non-sparking tools (plastic dustpan and brush) to sweep up the slurry. Non-sparking tools are critical to prevent igniting any residual organic solvent vapors[2].

  • Decontamination: Wash the affected surface with a mild soap and water solution to remove any lingering water-soluble pyranone residues.

  • Disposal: Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, label it appropriately, and request an immediate EHS pickup.

SpillResponse Spill Spill Detected Assess Assess Size & Ventilate Spill->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize (NaHCO3) Contain->Neutralize Collect Collect in Compatible Bin Neutralize->Collect Dispose Label & Contact EHS Collect->Dispose

Figure 2: Step-by-step spill response and neutralization pathway for organic acids.

References

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid

[1][2] Executive Summary & Risk Profile Chemical Identity: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid CAS Registry Number: 33953-26-3 Physical State: Solid (Crystalline Powder)[1] As researchers, we often treat organi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Profile

Chemical Identity: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid CAS Registry Number: 33953-26-3 Physical State: Solid (Crystalline Powder)[1]

As researchers, we often treat organic acids as routine reagents.[1] However, 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid requires specific attention due to its structural properties.[1] It is a substituted pyrone derivative.[1] While structurally related to food preservatives like Dehydroacetic acid, this specific isomer is a research chemical with an irritant profile.[1]

The Core Hazard: The primary risk is mucous membrane irritation caused by micro-dust generation during weighing and transfer.[1] Upon contact with moisture (eyes, lungs, sweat), the carboxylic acid moiety protonates tissue surfaces, leading to acute irritation (H315, H319, H335).[1]

Operational Directive: Treat this substance as a Category 2 Irritant .[1] All handling must prevent inhalation of dust and direct dermal contact.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to ensure barrier integrity against fine acidic particulates.[1]

Zone PPE Requirement Technical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Fume Hood. Rationale: The most effective protection against solid particulates is capture at the source.[1] Face velocity should be validated between 0.3–0.5 m/s.[1]
Respiratory PPE (Secondary/Backup) N95 / P2 Particulate Respirator. Rationale: Required only if weighing outside a hood (not recommended) or during spill cleanup.[1] Surgical masks offer zero protection against chemical dusts.[1]
Hand Primary Glove Nitrile Rubber (0.11 mm / 4 mil minimum). Rationale:[1] Nitrile provides excellent chemical resistance to weak organic acids.[1] Latex is not recommended due to potential protein allergenicity and lower puncture resistance against crystalline solids.[1]
Eye/Face Primary Protection Chemical Splash Goggles (Indirect Vent). Rationale:[1] Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1] Goggles seal the orbital area.[1]
Body Lab Coat High-neck, long-sleeved, cotton/poly blend. Rationale:[1] Snap closures preferred over buttons for quick removal in emergencies.[1]
Hierarchy of Controls & Safety Logic

The following diagram illustrates the decision logic for handling this compound. We prioritize engineering controls over PPE.

SafetyLogic Start Task: Handle 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid Assess Assessment: Is dust generation possible? Start->Assess Engineering Primary Control: Chemical Fume Hood Assess->Engineering Yes (Powder/Solid) PPE_Check Secondary Control: PPE Verification Engineering->PPE_Check Sash at safe height Action Proceed with Experiment PPE_Check->Action Gloves/Goggles On Stop STOP: Don N95/P2 Respirator PPE_Check->Stop Hood Unavailable Stop->Action Respiratory Protection Donned

Figure 1: Decision logic for implementing safety controls based on dust generation potential.

Operational Protocols (Step-by-Step)
A. Weighing & Transfer

Objective: Minimize static charge and aerosolization.[1]

  • Preparation: Place an anti-static gun or ionizer bar near the balance if available.[1] Pyrones can be static-prone.[1]

  • Engineering Setup: Ensure the fume hood sash is at the working height (usually 18 inches).[1]

  • The "Deep Hands" Technique: When transferring the solid from the stock bottle to the weighing boat, keep your hands deep inside the hood (at least 6 inches from the sash plane).[1]

  • Transfer: Use a clean spatula.[1] Do not pour from the bottle.

  • Post-Weighing: Wipe the exterior of the stock bottle with a damp Kimwipe before removing it from the hood to remove any invisible dust settled on the threads.[1]

B. Solubilization

Objective: Prevent exothermic splashing.[1]

  • Solvent Choice: This compound is typically soluble in alcohols (Methanol, Ethanol) and DMSO.[1]

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.[1]

  • Dissolution: If using a vortex mixer, ensure the tube is capped tightly. If using a sonicator, keep the vessel covered to prevent aerosol generation.[1]

Emergency Response & Disposal
Accidental Spills (Solid)[1]
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >5 grams outside a hood, don an N95 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup: Scoop up the damp material/towel.[1] Wipe the area with water, followed by a weak base (1% Sodium Bicarbonate) to neutralize any residual acid, then water again.[1]

  • Disposal: Place waste in a bag labeled "Solid Organic Waste."

Waste Disposal Strategy

This compound must not go down the drain.[1][2]

Waste Stream Classification Disposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste container.[1] Label with full chemical name.
Liquid Waste Organic Solvent WasteIf dissolved in DMSO/Methanol, dispose of in the "Non-Halogenated Organic" waste stream.[1]
Contaminated Sharps Hazardous SharpsSpatulas or needles used with this chemical must be rinsed before disposal or placed in sharps bins.[1]
Emergency Workflow Diagram

EmergencyResponse Spill Spill Incident Assess Assess Volume & Location Spill->Assess Minor Minor (<5g, in Hood) Assess->Minor Major Major (>5g, Floor) Assess->Major Clean Wet Wipe / Scoop Minor->Clean Major->Clean No Dust Cloud Evacuate Evacuate & Ventilate Major->Evacuate Dust Cloud Visible Dispose Chemical Waste Bin Clean->Dispose Evacuate->Clean After 30 mins

Figure 2: Workflow for assessing and responding to solid chemical spills.

References
  • Sigma-Aldrich. (2024).[1] Product Specification: 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid (CAS 33953-26-3).[1][3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (Isomer Analogue Data).[1] National Library of Medicine.[1] Retrieved from [1][4]

  • European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria - Organic Acids. Retrieved from [1]

(Note: While specific toxicological data for the 3-carboxylic acid isomer is limited compared to its 5-carboxylic acid analogue (Isodehydroacetic acid), standard safety protocols for substituted pyrone carboxylic acids have been applied based on structural activity relationships.)[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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